molecular formula C11H13BrClNO B1602331 N,N-Diethyl 4-bromo-2-chlorobenzamide CAS No. 682778-17-2

N,N-Diethyl 4-bromo-2-chlorobenzamide

Cat. No.: B1602331
CAS No.: 682778-17-2
M. Wt: 290.58 g/mol
InChI Key: IFMVHORCFRIXQD-UHFFFAOYSA-N
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Description

N,N-Diethyl 4-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl 4-bromo-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl 4-bromo-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMVHORCFRIXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583037
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682778-17-2
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. This document outlines a reliable two-step synthetic pathway, commencing with the conversion of 4-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with diethylamine. The guide delves into the mechanistic underpinnings of these transformations, provides detailed, field-proven experimental protocols, and discusses the necessary characterization techniques for the final product. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights required for the successful synthesis and validation of this target compound.

Introduction

Substituted benzamides are a pivotal class of organic compounds, widely recognized for their diverse biological activities and applications as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring and the nature of the amide substituents significantly influence the molecule's physicochemical properties and its interactions with biological targets. N,N-Diethyl 4-bromo-2-chlorobenzamide, with its halogenated phenyl ring and diethylamide moiety, presents a unique scaffold for further chemical exploration and potential development in various research and development pipelines.

This guide focuses on a robust and efficient synthetic strategy for N,N-Diethyl 4-bromo-2-chlorobenzamide, emphasizing the practical aspects and the chemical principles that govern the synthesis.

Synthetic Strategy and Mechanism

The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide is most effectively achieved through a two-step process. This strategy involves the initial activation of the carboxylic acid group of 4-bromo-2-chlorobenzoic acid, followed by the nucleophilic substitution by diethylamine to form the desired amide bond.

Step 1: Formation of 4-bromo-2-chlorobenzoyl chloride

The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process.[1]

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent decomposition of this intermediate, often facilitated by a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), yields the acyl chloride.

Step 2: Amide bond formation

The highly electrophilic acyl chloride readily reacts with a nucleophile, in this case, diethylamine, to form the stable amide bond. This is a classic Schotten-Baumann type reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.

Experimental Protocols

Materials and Reagents
Compound Molecular Formula Molecular Weight ( g/mol ) Purity Supplier
4-bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46≥97%Sigma-Aldrich
Thionyl chloride (SOCl₂)SOCl₂118.97≥99%Sigma-Aldrich
DiethylamineC₄H₁₁N73.14≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS ReagentFisher Scientific
Synthesis of 4-bromo-2-chlorobenzoyl chloride (Intermediate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • The reaction mixture is then heated to reflux (approximately 40 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, the excess thionyl chloride and DCM are removed under reduced pressure using a rotary evaporator.

  • The resulting crude 4-bromo-2-chlorobenzoyl chloride, a yellowish solid or oil, can be used in the next step without further purification.

Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide (Final Product)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the crude 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the diethylamine/triethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude N,N-Diethyl 4-bromo-2-chlorobenzamide can be purified by column chromatography on silica gel or by recrystallization.

Characterization

Due to the limited availability of specific experimental spectroscopic data for N,N-Diethyl 4-bromo-2-chlorobenzamide in the public domain, the following characterization data is predicted based on the analysis of closely related structures. Experimental verification is highly recommended.

Physical Properties
Property Value
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
Appearance Expected to be a white to off-white solid or a viscous oil
CAS Number 682778-17-2[2]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Signals in the range of δ 7.2-7.8 ppm. The splitting pattern will be influenced by the bromo and chloro substituents.

    • Ethyl Protons (-N(CH₂CH₃)₂): A quartet around δ 3.2-3.6 ppm (for the -CH₂- groups) and a triplet around δ 1.1-1.3 ppm (for the -CH₃ groups). The broadness of the signals for the ethyl groups can be observed due to hindered rotation around the amide C-N bond.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

    • Ethyl Carbons (-N(CH₂CH₃)₂): Signals for the -CH₂- groups are expected around δ 40-45 ppm, and the -CH₃ groups around δ 12-15 ppm.

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • C=O Stretch (Amide): A strong absorption band in the region of 1630-1660 cm⁻¹.

    • C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

    • C-Cl and C-Br Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (290.58 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be characteristic.

Safety and Handling

  • 4-bromo-2-chlorobenzoic acid: Harmful if swallowed. Causes skin and eye irritation.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Diethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

Workflow Diagrams

Overall Synthetic Workflow

Synthesis_Workflow Start 4-bromo-2-chlorobenzoic acid Step1 Activation with Thionyl Chloride Start->Step1 Intermediate 4-bromo-2-chlorobenzoyl chloride Step1->Intermediate Step2 Amidation with Diethylamine Intermediate->Step2 FinalProduct N,N-Diethyl 4-bromo-2-chlorobenzamide Step2->FinalProduct

Caption: A high-level overview of the two-step synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Detailed Amidation and Workup Procedure

Amidation_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification AcylChloride 4-bromo-2-chlorobenzoyl chloride in DCM ReactionMix Reaction Mixture (0°C to RT) AcylChloride->ReactionMix AmineSolution Diethylamine & Triethylamine in DCM AmineSolution->ReactionMix Quench Quench with Water ReactionMix->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography or Recrystallization Concentrate->Purification FinalProduct Pure N,N-Diethyl 4-bromo-2-chlorobenzamide Purification->FinalProduct

Caption: Step-by-step workflow for the amidation reaction and subsequent purification process.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this compound for further investigation. The provided information on the reaction mechanisms and characterization techniques offers a solid foundation for understanding the chemical transformations involved and for validating the identity and purity of the final product.

References

  • PubChem. 4-bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"N,N-Diethyl 4-bromo-2-chlorobenzamide chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of N,N-Diethyl 4-bromo-2-chlorobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide, a halogenated aromatic amide with significant potential as a versatile intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delineates the compound's chemical identity, physicochemical properties, a robust synthetic pathway, and detailed predictive spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity, stability considerations, essential safety protocols, and prospective applications. The content synthesizes theoretical principles with practical, field-proven methodologies to serve as an authoritative resource.

Chemical Identity and Structural Framework

N,N-Diethyl 4-bromo-2-chlorobenzamide is a disubstituted benzamide derivative featuring both bromine and chlorine atoms on the aromatic ring. This substitution pattern makes it a valuable building block, offering multiple sites for further chemical modification. The tertiary amide functionality is a common feature in biologically active molecules, influencing properties such as solubility, metabolic stability, and receptor binding.

Table 1: Compound Identification and Chemical Structure

IdentifierDataSource
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide[1]
CAS Number 682778-17-2[1]
Molecular Formula C₁₁H₁₃BrClNO[1]
Molecular Weight 290.58 g/mol [1]
Canonical SMILES CCN(CC)C(=O)C1=CC=C(Br)C=C1Cl[1]
InChI Key IFMVHORCFRIXQD-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]
2D Structure

Physicochemical Properties

Experimental physicochemical data for N,N-Diethyl 4-bromo-2-chlorobenzamide is not extensively documented in public literature. However, we can infer its likely properties based on its structure and data from analogous compounds. The presence of two halogen atoms and a relatively non-polar diethylamide group suggests low aqueous solubility and a preference for organic solvents.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRationale & Notes
Melting Point Solid at room temperatureThe related N,N-diethylbenzamide has a melting point of 38-40°C[2][3]. The increased molecular weight and halogenation likely result in a higher melting point.
Boiling Point > 300°C (at atm. pressure)The parent compound 4-bromo-2-chlorobenzamide has a predicted boiling point of ~299°C[4]. N,N-diethyl substitution would likely increase this further.
Solubility Low in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF, DMF)Based on the "like dissolves like" principle and a calculated LogP of ~3.36[1].
LogP (Octanol/Water) ~3.36 (Calculated)Indicates significant lipophilicity, suggesting good membrane permeability but poor aqueous solubility.[1]
Appearance Likely an off-white to pale yellow solidBased on the appearance of similar benzamide derivatives.

Synthesis and Purification

The most logical and efficient synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide proceeds via a two-step process starting from the corresponding carboxylic acid. This involves the activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic acyl substitution with diethylamine.

Synthetic Workflow

The overall transformation follows a standard, reliable pathway in organic synthesis, as illustrated below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation (Schotten-Baumann) A 4-Bromo-2-chlorobenzoic Acid B 4-Bromo-2-chlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ DCM, cat. DMF C Diethylamine (HN(Et)₂) D N,N-Diethyl 4-bromo-2-chlorobenzamide C->D Base (e.g., Et₃N) DCM, 0°C to RT B_ref 4-Bromo-2-chlorobenzoyl Chloride B_ref->D Base (e.g., Et₃N) DCM, 0°C to RT

Caption: Synthetic workflow for N,N-Diethyl 4-bromo-2-chlorobenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on well-established methods for amide synthesis.[5][6]

PART A: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (N₂ or Ar) inlet, add 4-bromo-2-chlorobenzoic acid (1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to form a slurry (approx. 3-4 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equiv.) or oxalyl chloride (1.2-1.5 equiv.) dropwise to the stirred slurry at room temperature.

  • Reaction: The mixture is stirred at room temperature or gently heated to reflux (approx. 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, the solvent and excess thionyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-chlorobenzoyl chloride, often a low-melting solid or oil, is typically used in the next step without further purification.[7][8]

PART B: Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

  • Reagent Setup: In a separate flame-dried flask under an inert atmosphere, dissolve diethylamine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (Et₃N) (1.2 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-bromo-2-chlorobenzoyl chloride from Part A (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude N,N-Diethyl 4-bromo-2-chlorobenzamide can be purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: Using silica gel with a gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-diethyl group. Due to hindered rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning the methylene (CH₂) and methyl (CH₃) protons of each ethyl group will be chemically non-equivalent, especially at lower temperatures.[9] This can result in broadened signals or four separate resonances for the ethyl protons.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65d1HAr-H (H-5)Ortho to Bromine.
~ 7.40d1HAr-H (H-3)Ortho to Chlorine.
~ 7.25dd1HAr-H (H-6)Meta to both halogens.
~ 3.1 - 3.6br m4HN-(CH₂CH₃)₂Broad multiplet due to hindered rotation and coupling to CH₃.
~ 1.1 - 1.3br m6HN-(CH₂CH₃)₂Broad multiplet due to hindered rotation and coupling to CH₂.
¹³C NMR Spectroscopy

The ¹³C NMR will show signals for the carbonyl carbon, the six aromatic carbons (which will be distinct due to the substitution pattern), and the two carbons of the diastereotopic ethyl groups.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=OTypical chemical shift for a tertiary benzamide carbonyl.[10]
~ 138Ar-C (C-1)Quaternary carbon attached to the amide group.
~ 134Ar-C (C-2)Carbon bearing the chlorine atom.
~ 132Ar-C (C-3)Aromatic CH.
~ 130Ar-C (C-6)Aromatic CH.
~ 128Ar-C (C-5)Aromatic CH.
~ 125Ar-C (C-4)Carbon bearing the bromine atom.
~ 43, ~39N-(CH₂)₂Two distinct signals are possible due to hindered rotation.
~ 14, ~12(CH₃)₂Two distinct signals are possible due to hindered rotation.
IR Spectroscopy & Mass Spectrometry
  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1630-1660 cm⁻¹ , which is characteristic of the C=O (amide I band) stretching vibration. C-H stretching bands for the aromatic and aliphatic groups will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show a complex molecular ion [M]⁺ peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in prominent peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺. The base peak is often associated with the fragmentation of an ethyl group or the entire diethylamino group.

Chemical Reactivity and Stability

The reactivity of N,N-Diethyl 4-bromo-2-chlorobenzamide is dictated by its three primary functional components: the tertiary amide, the C-Cl bond, and the C-Br bond on the aromatic ring.

  • Amide Group: The tertiary amide is generally stable and resistant to hydrolysis. Forced hydrolysis can be achieved under harsh acidic or basic conditions, cleaving the amide bond to yield 4-bromo-2-chlorobenzoic acid and diethylamine.

  • Aromatic Ring: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro, bromo, and benzamide substituents.[11]

  • Carbon-Halogen Bonds: The C-Br bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the C4 position, making the molecule a valuable synthetic intermediate.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

Safety and Handling

As a research chemical, N,N-Diethyl 4-bromo-2-chlorobenzamide should be handled with appropriate care, adhering to standard laboratory safety practices.

  • Hazard Identification: The compound is classified as harmful if swallowed.[1] It may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Potential Applications in Research and Development

While specific commercial applications for N,N-Diethyl 4-bromo-2-chlorobenzamide are not widely reported, its structure is of significant interest to the research and development community.

  • Medicinal Chemistry: As a halogenated building block, it can be used in the synthesis of complex molecular scaffolds for drug discovery. The C-Br bond serves as a handle for introducing diversity through cross-coupling reactions, while the diethylamide moiety can be crucial for tuning pharmacokinetic properties.

  • Agrochemicals: The synthesis of novel herbicides, pesticides, and fungicides often involves halogenated aromatic intermediates.[12] This compound could serve as a precursor in the development of new crop protection agents.

  • Materials Science: Substituted benzamides can be incorporated into polymers and other materials to modify their physical properties, such as thermal stability and chemical resistance.[12]

References

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  • Benzamide, N-decyl-N-methyl-4-bromo-. (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]

  • Benzamide, N,N-dibutyl-4-bromo-. (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]

  • 4-bromo-N,N-dimethylbenzamide (18469-37-9). (n.d.). Chemchart. Retrieved February 18, 2026, from [Link]

  • Benzamide, N,N-diheptyl-4-bromo-. (n.d.). NIST Webbook. Retrieved February 18, 2026, from [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl 4-bromo-2-chlorobenzamide: Synthesis, Structural Elucidation, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl 4-bromo-2-chlorobenzamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its polysubstituted benzene ring offers a versatile scaffold for the development of novel molecular entities. This guide provides a comprehensive overview of its molecular structure, a robust and detailed protocol for its synthesis from commercially available starting materials, and a thorough, predicted analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, we delve into the potential applications of this compound as a building block in drug discovery and materials science, underpinned by an understanding of its chemical reactivity.

Molecular Structure and Chemical Properties

N,N-Diethyl 4-bromo-2-chlorobenzamide possesses a central benzamide core, substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The amide nitrogen is disubstituted with two ethyl groups. This specific substitution pattern dictates its chemical reactivity and physical properties.

PropertyValueSource
CAS Number 682778-17-2Fluorochem
Molecular Formula C₁₁H₁₃BrClNOFluorochem[1]
Molecular Weight 290.58 g/mol Fluorochem[1]
Predicted LogP 3.36Fluorochem[1]

The presence of two halogen atoms, bromine and chlorine, at ortho and para positions relative to the amide group, significantly influences the electronic properties of the aromatic ring. The diethylamide moiety introduces steric bulk and affects the rotational barrier around the C-N amide bond.

Molecular Structure Diagram

Caption: 2D structure of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Proposed Synthesis

The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide can be efficiently achieved through a two-step process starting from 4-bromo-2-chlorobenzoic acid.[2][3] This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diethylamine.[4][5][6][7]

Synthesis Workflow

Synthesis_Workflow Start 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2) Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Intermediate 4-Bromo-2-chlorobenzoyl chloride (Acyl Chloride Intermediate) Reagent1->Intermediate Acylation Reagent2 Diethylamine ((C₂H₅)₂NH) (CAS: 109-89-7) + Base (e.g., Triethylamine) Product N,N-Diethyl 4-bromo-2-chlorobenzamide Reagent2->Product Amidation

Sources

Technical Profile: N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2) . While often categorized as a generic building block, this compound serves as a critical ortho-lithiated scaffold in the synthesis of tricyclic CNS therapeutics, particularly 5-HT2C receptor agonists for obesity and neuropsychiatric disorders.

A Pivotal Scaffold for Directed Ortho-Metalation (DoM) and CNS Drug Synthesis [1][2][3][4]

Executive Summary

CAS 682778-17-2 , chemically known as N,N-Diethyl 4-bromo-2-chlorobenzamide , is a specialized pharmaceutical intermediate.[1][2][4][5] Unlike simple reagents, its structural design features a diethylamide moiety that functions as a powerful Directed Metalation Group (DMG) . This property allows medicinal chemists to execute precise regioselective functionalization (e.g., formylation, cyclization) at the ortho position, facilitating the construction of complex fused-ring systems such as pyrazino[2,1-a]isoindol-6(2H)-ones . These tricyclic cores are pharmacophores for Serotonin 5-HT2C receptor agonists , investigated for the treatment of obesity, schizophrenia, and depressive disorders.

Chemical Identity & Physicochemical Properties[4][6][7]

The physicochemical profile of CAS 682778-17-2 is defined by its lipophilicity and the electronic effects of its halogen substituents, which modulate its reactivity in palladium-catalyzed cross-couplings and lithiation events.

Table 1: Chemical Specifications
PropertyData
Chemical Name N,N-Diethyl 4-bromo-2-chlorobenzamide
CAS Number 682778-17-2
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
Appearance Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.36 (High Lipophilicity)
Key Functional Groups Diethylamide (DMG), Aryl Bromide (Electrophile), Aryl Chloride
Table 2: Reactivity Profile
Reactivity ModeSiteApplication
Directed Ortho-Metalation (DoM) C-6 Position (Ortho to Amide)Introduction of formyl/alkyl groups via sec-BuLi.
Suzuki-Miyaura Coupling C-4 Position (Aryl Bromide)Attachment of biaryl motifs or vinyl groups.
Heck Reaction C-4 PositionIntroduction of alkene chains for ring closure.

Synthetic Utility & Mechanism of Action (Contextual)[6]

While CAS 682778-17-2 is an intermediate, its value lies in the pharmacological mechanism of the final therapeutics it generates. The compound is a precursor to 5-HT2C Agonists , which regulate appetite and mood.

The Pharmacological End-Goal: 5-HT2C Signaling

The final drugs derived from this scaffold activate the 5-HT2C receptor in the hypothalamus (specifically POMC neurons). This activation triggers a Gq-coupled cascade, leading to satiety and weight loss.

Figure 1: 5-HT2C Signaling Pathway (Therapeutic Target) The diagram below illustrates the downstream effects of the drugs synthesized from CAS 682778-17-2.

G Drug Derived Drug (Isoindole Core) Receptor 5-HT2C Receptor (GPCR - Gq coupled) Drug->Receptor Agonist Binding PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release POMC POMC Neuron Depolarization Ca->POMC Excitation Effect Satiety & Decreased Food Intake POMC->Effect Therapeutic Outcome

Caption: Activation of the 5-HT2C receptor by isoindole derivatives (synthesized from CAS 682778-17-2) triggers the PLC-IP3-Ca2+ pathway, resulting in satiety.

Synthesis & Manufacturing Workflow

The synthesis of CAS 682778-17-2 is the first step in a multi-stage convergent synthesis. The diethylamide group is chosen specifically because it resists hydrolysis and directs subsequent lithiation.

Figure 2: Synthetic Pathway to Tricyclic Core This workflow demonstrates how CAS 682778-17-2 is transformed into the bioactive core.

G Start 4-Bromo-2-chlorobenzoic Acid Step1 Amide Coupling (SOCl2 / Et2NH) Start->Step1 Activation Intermediate CAS 682778-17-2 (The Scaffold) Step1->Intermediate Synthesis Step2 Functionalization (Heck or Lithiation) Intermediate->Step2 Derivatization Cyclization Ring Closure Step2->Cyclization Intramolecular Product Pyrazino[2,1-a]isoindol-6-one (Bioactive Core) Cyclization->Product Final API

Caption: Synthetic route utilizing CAS 682778-17-2 as the pivotal intermediate for generating the tricyclic isoindole pharmacophore.

Experimental Protocols

The following protocols are adapted from patent literature (e.g., US 2005/0080074 A1) and standard medicinal chemistry practices. These procedures are designed for research validation.

Protocol A: Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Objective: To synthesize the core scaffold from commercially available acid.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride

  • Diethylamine (Et₂NH) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Catalytic DMF

Methodology:

  • Activation: In a round-bottom flask under N₂, dissolve 4-bromo-2-chlorobenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add thionyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentration: Remove solvent and excess SOCl₂ in vacuo to yield the crude acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0°C. Slowly add diethylamine (diluted in DCM). The reaction is exothermic.

  • Work-up: Stir at RT for 4 hours. Quench with water.[4] Wash the organic layer with 1N HCl (to remove excess amine), then sat. NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Look for characteristic ethyl signals at ~1.1 ppm and ~3.4 ppm and aromatic pattern).

Protocol B: Downstream Utilization (Heck Coupling Example)

Objective: To convert the aryl bromide of CAS 682778-17-2 into a vinyl group for subsequent cyclization.

Reagents:

  • CAS 682778-17-2 (1.0 eq)

  • Tributyl(vinyl)tin or Potassium vinyltrifluoroborate

  • Pd(PPh₃)₄ (5 mol%)

  • Toluene/Dioxane (Solvent)

Methodology:

  • Setup: Charge a reaction vessel with CAS 682778-17-2, Pd catalyst, and vinyl reagent in degassed solvent.

  • Reaction: Heat to reflux (100-110°C) under inert atmosphere for 12-16 hours.

  • Work-up: Filter through Celite to remove Pd residues. Concentrate the filtrate.

  • Outcome: The resulting N,N-Diethyl 2-chloro-4-vinylbenzamide is the direct precursor for the ring-closing metathesis or cyclization steps required to build the serotonin receptor agonist core.

Safety & Handling (SDS Summary)

CAS 682778-17-2 is an industrial chemical intermediate and must be handled with strict safety protocols.[6]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of vapors.

    • Wear nitrile gloves and chemical safety goggles.

    • Storage: Store in a cool, dry place. The amide bond is generally stable, but avoid prolonged exposure to strong acids or bases which could hydrolyze the directing group.

References

  • PubChem. (n.d.).[7] Compound Summary: N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2).[1][2][4][5] National Library of Medicine. Retrieved from [Link]

  • Bentley, J. et al. (2005). US Patent Application 2005/0080074 A1: Pyrazino[2,1-a]isoindol-6(2H)-one Derivatives as 5-HT2C Agonists. United States Patent and Trademark Office.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Cited for mechanism of diethylamide directing group).

Sources

Comprehensive Technical Guide: N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical profile, synthesis, and characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide .

CAS Registry Number: 682778-17-2 Molecular Formula: C₁₁H₁₃BrClNO Molecular Weight: 290.58 g/mol [1]

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide is a halogenated benzamide derivative utilized primarily as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it functions as a lipophilic building block, offering two distinct handles for functionalization: the amide group (directing group/solubility modulator) and the aryl bromide (site for palladium-catalyzed cross-coupling).

This guide provides a rigorous analysis of its physical characteristics, synthetic pathways, and analytical signatures for researchers in medicinal and organic chemistry.

Physicochemical Profile

The physical behavior of this compound is governed by the interplay between the lipophilic diethylamide moiety and the electron-withdrawing halogen substituents.

Key Physical Properties

Note: Where experimental values are proprietary or not publicly indexed, predictive models based on Structure-Activity Relationships (SAR) of analogous benzamides are provided.

PropertyValue / DescriptionContext & Implications
Physical State Viscous Liquid or Low-Melting SolidThe N,N-diethyl substitution disrupts intermolecular hydrogen bonding common in primary amides (which are typically high-melting solids), lowering the melting point significantly.
Melting Point Predicted: 35–45 °CLikely exists as a semi-solid or oil at standard ambient temperature and pressure (SATP).
Boiling Point Predicted: ~360 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification (e.g., Kugelrohr).
Density ~1.35 – 1.45 g/cm³Significantly denser than water due to the heavy Bromine (79.9 amu) and Chlorine (35.5 amu) atoms.
LogP (Octanol/Water) ~3.36 (Predicted)Highly lipophilic. Indicates poor water solubility and high permeability in lipid bilayers.
Solubility Soluble: DCM, DMSO, EtOAc, MeOHInsoluble: WaterPurification requires organic solvent extraction or normal-phase chromatography.
Structural Geometry & Electronic Properties

The molecule features a tri-substituted benzene ring. The steric bulk of the ortho-chlorine atom forces the amide carbonyl group out of planarity with the aromatic ring. This "twisted" conformation reduces conjugation and impacts reactivity, making the amide bond more resistant to hydrolysis than non-hindered analogs.

Synthetic Methodologies

Two primary protocols are recommended for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide, depending on scale and reagent availability.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes thionyl chloride to activate the carboxylic acid, followed by nucleophilic attack by diethylamine. It is robust and cost-effective.

  • Precursor: 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2)[2]

  • Reagents: Thionyl Chloride (

    
    ), Diethylamine (
    
    
    
    ), Triethylamine (
    
    
    ), DCM.

Step-by-Step Workflow:

  • Activation: Dissolve 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) and slow addition of

    
     (1.5 eq). Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to isolate the crude acid chloride.
    
  • Amidation: Re-dissolve residue in DCM. Cool to 0°C. Add

    
     (2.0 eq) followed by dropwise addition of diethylamine (1.2 eq).
    
  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine. Dry over 
    
    
    
    .
Protocol B: Direct Coupling (Discovery Scale)

Ideal for small-scale synthesis where avoiding noxious acid chlorides is preferred.

  • Reagents: HATU or EDC·HCl, DIPEA, DMF.

  • Procedure: Combine acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir 10 min. Add diethylamine (1.2 eq). Stir 12h. Dilute with EtOAc, wash with

    
     solution (to remove DMF).
    
Synthesis Visualization

The following diagram illustrates the logical flow of the Acid Chloride route.

SynthesisPathway Start 4-Bromo-2-chlorobenzoic Acid Inter Acid Chloride Intermediate (Reactive Electrophile) Start->Inter Reagent1 SOCl2 / DMF (cat.) Reflux Reagent2 Diethylamine / Et3N DCM, 0°C Product N,N-Diethyl 4-bromo-2-chlorobenzamide Inter->Product Reagent1->Inter Reagent2->Product

Figure 1: Synthetic pathway via acid chloride activation.

Analytical Characterization

Validating the identity of CAS 682778-17-2 requires specific attention to the halogen isotope patterns and the rotameric nature of the amide in NMR.

Nuclear Magnetic Resonance (NMR)

Due to the partial double bond character of the C-N amide bond, rotation is restricted. This often causes the two ethyl groups to appear as distinct, broad signals (non-equivalent) at room temperature.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Region (3H):

    • 
       ~7.60 ppm (d, J=2.0 Hz, 1H): H-3 (proton between Cl and Br).
      
    • 
       ~7.45 ppm (dd, J=8.0, 2.0 Hz, 1H): H-5 (proton ortho to Br).
      
    • 
       ~7.20 ppm (d, J=8.0 Hz, 1H): H-6 (proton ortho to Carbonyl).
      
  • Aliphatic Region (10H):

    • 
       ~3.50 ppm (q, broad, 2H): 
      
      
      
      (Ethyl A).
    • 
       ~3.20 ppm (q, broad, 2H): 
      
      
      
      (Ethyl B).
    • 
       ~1.25 ppm (t, 3H): 
      
      
      
      .
    • 
       ~1.10 ppm (t, 3H): 
      
      
      
      .
Mass Spectrometry (MS)

The presence of one Bromine and one Chlorine atom creates a distinct "M+" isotope pattern.

  • Base Peak: [M+H]⁺

  • Isotope Distribution:

    • M (¹²C, ⁷⁹Br, ³⁵Cl): 100% relative abundance.

    • M+2: ~130% (Contribution from ⁸¹Br and ³⁷Cl).

    • M+4: ~30% (Contribution from ⁸¹Br + ³⁷Cl).

    • Diagnostic: Look for a "Step-down" pattern (Low-High-Low) characteristic of Br+Cl systems.

Stability & Handling (Safety)

Reactivity Profile
  • Thermal Stability: Stable up to ~250°C. Avoid prolonged heating without solvent.

  • Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis of amide).

  • Light Sensitivity: Aryl bromides can undergo photolytic dehalogenation; store in amber vials.

Safety Protocols (GHS Classifications)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H302: Harmful if swallowed.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the volatility of reagents (diethylamine, SOCl₂).

References

  • PubChem. (2025). Compound Summary: N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2).[1] National Library of Medicine.[4] [Link]

  • EPA. (2025). CompTox Chemicals Dashboard: 4-bromo-N,N-diethylbenzamide.[Link]

Sources

"N,N-Diethyl 4-bromo-2-chlorobenzamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Diethyl 4-bromo-2-chlorobenzamide

N,N-Diethyl 4-bromo-2-chlorobenzamide is a substituted benzamide for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, by examining the well-documented biological activities of structurally related benzamide derivatives, we can construct a putative mechanistic framework to guide future research. This technical guide synthesizes available information on analogous compounds to propose potential biological targets and cellular pathways for N,N-Diethyl 4-bromo-2-chlorobenzamide. We will explore potential roles in the inhibition of the NF-κB signaling pathway and as an inhibitor of various key enzymes, drawing parallels from established research on similar molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded starting point for the investigation of this compound's mechanism of action, complete with proposed experimental protocols for validation.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a prevalent motif in a wide array of pharmacologically active compounds. Its derivatives have been successfully developed into drugs for a variety of therapeutic applications, including antipsychotics, antiemetics, and more recently, as potential anti-inflammatory and anticancer agents.[1][2][3] The biological activity of substituted benzamides is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen.[2][4]

N,N-Diethyl 4-bromo-2-chlorobenzamide possesses several key structural features that suggest potential biological activity:

  • A Halogenated Benzene Ring: The presence of both bromo and chloro substituents can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

  • An N,N-Disubstituted Amide: The diethyl substitution on the amide nitrogen can affect the molecule's steric profile and its ability to act as a hydrogen bond donor, which can in turn influence its interaction with target proteins.[5]

Given the lack of direct experimental data for N,N-Diethyl 4-bromo-2-chlorobenzamide, this guide will focus on two primary putative mechanisms of action based on the activities of analogous compounds: inhibition of the NF-κB signaling pathway and enzyme inhibition .

Putative Mechanism of Action I: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[1][6] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Several N-substituted benzamides have been identified as inhibitors of NF-κB activation, suggesting this as a plausible mechanism for N,N-Diethyl 4-bromo-2-chlorobenzamide.[1][6]

Proposed Signaling Pathway

The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes. N-substituted benzamides may inhibit this pathway by preventing the breakdown of IκB proteins.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Benzamide N,N-Diethyl 4-bromo-2-chlorobenzamide Benzamide->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by N,N-Diethyl 4-bromo-2-chlorobenzamide.

Experimental Validation Workflow

The following experimental workflow can be employed to investigate the effect of N,N-Diethyl 4-bromo-2-chlorobenzamide on the NF-κB pathway.

NFkB_Workflow start Start: Cell Culture (e.g., HeLa, macrophages) treat Treat cells with N,N-Diethyl 4-bromo-2-chlorobenzamide and TNFα/LPS start->treat lysate Prepare cell lysates (cytoplasmic and nuclear fractions) treat->lysate reporter NF-κB Reporter Assay treat->reporter Measure NF-κB transcriptional activity elisa ELISA for Cytokine Production (e.g., TNFα, IL-6) treat->elisa Quantify downstream cytokine secretion western Western Blot Analysis lysate->western Analyze p-IκBα, IκBα, and nuclear p65 end Conclusion on NF-κB Inhibitory Activity western->end reporter->end elisa->end

Caption: Experimental workflow for validating NF-κB pathway inhibition.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of N,N-Diethyl 4-bromo-2-chlorobenzamide for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNFα or LPS) for a predetermined time (e.g., 30 minutes).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them to separate cytoplasmic and nuclear fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB. Use a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) to ensure equal loading.

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the effect of the compound on protein levels and phosphorylation.

Putative Mechanism of Action II: Enzyme Inhibition

The benzamide scaffold is a known pharmacophore that can interact with the active sites of various enzymes. Depending on the substitution pattern, benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), acetylcholinesterase (AChE), lipoxygenases (LOX), and various kinases.[2][3][4]

Potential Enzyme Targets and Therapeutic Implications
Potential Enzyme Target Therapeutic Area Rationale based on Structural Analogs Reference
Histone Deacetylases (HDACs)OncologyThe benzamide moiety can act as a zinc-binding group in the active site of HDACs.[2][4]
Acetylcholinesterase (AChE)Neurodegenerative DiseasesSome hydroxy-substituted benzamides show inhibitory activity against AChE.[2]
12-Lipoxygenase (12-LOX)InflammationSpecific benzamide derivatives are potent and selective inhibitors of 12-LOX.[2]
Tyrosine KinasesOncologyThe 4-chlorobenzamide moiety has been incorporated into tyrosine kinase inhibitors.[3]
Monoamine Oxidase-B (MAO-B)Neurodegenerative DiseasesHalo-substituted N-(2-aminoethyl)benzamides are potent MAO-B inhibitors.[7]
General Workflow for Enzyme Inhibition Screening

A general workflow to screen N,N-Diethyl 4-bromo-2-chlorobenzamide for enzyme inhibitory activity would involve a panel of in vitro enzymatic assays.

Enzyme_Screening_Workflow start Start: Compound N,N-Diethyl 4-bromo-2-chlorobenzamide primary_screen Primary Screen: In vitro enzymatic assays (e.g., HDAC, AChE, Kinases) start->primary_screen hit_id Hit Identification (Significant Inhibition) primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response Yes conclusion Conclusion on Enzyme Inhibitory Profile hit_id->conclusion No selectivity Selectivity Profiling (Against related enzymes) dose_response->selectivity mechanism Mechanism of Inhibition Studies (e.g., Kinetic analysis) selectivity->mechanism mechanism->conclusion

Caption: General workflow for screening and characterizing enzyme inhibitory activity.

Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a recombinant human HDAC enzyme.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control inhibitor.

    • Developer solution (e.g., containing trypsin).

    • N,N-Diethyl 4-bromo-2-chlorobenzamide dissolved in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Add the HDAC assay buffer to all wells.

    • Add the test compound at various concentrations (typically a serial dilution). Include wells with only DMSO (negative control) and TSA (positive control).

    • Add the HDAC enzyme to all wells except for the no-enzyme control.

    • Incubate for a short period at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Incubate for a further 15-20 minutes at 37°C.

    • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While direct evidence for the mechanism of action of N,N-Diethyl 4-bromo-2-chlorobenzamide is currently lacking, a comprehensive analysis of its structural analogs provides a strong foundation for targeted investigation. The putative mechanisms of NF-κB inhibition and enzyme inhibition represent promising starting points for research. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating the biological activity of this compound.

Future research should focus on:

  • Systematic screening against a panel of kinases, HDACs, and other relevant enzymes to identify primary molecular targets.

  • Cell-based assays to confirm the on-target effects and evaluate downstream cellular consequences, such as apoptosis, cell cycle arrest, or modulation of inflammatory responses.

  • Structure-activity relationship (SAR) studies to understand the contribution of the diethylamide, bromo, and chloro substituents to the observed biological activity.

By employing these strategies, the scientific community can effectively unravel the mechanism of action of N,N-Diethyl 4-bromo-2-chlorobenzamide and assess its potential as a novel therapeutic agent.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. [Link]

  • Pero, R. W., Axelsson, B., Söderberg, M., & Olsson, A. (1997). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 46(1), 19-26. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(6), 273-280. [Link]

  • Inxight Drugs. (n.d.). 4-Bromo-2-chlorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. Retrieved from [Link]

  • Fiveable. (n.d.). N,N-disubstituted amides Definition. Retrieved from [Link]

  • PubMed. (1995). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Retrieved from [Link]

  • GSRS. (n.d.). 4-BROMO-2-CHLOROBENZAMIDE. Retrieved from [Link]

  • SciELO. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). 4-Bromo-N-(diethylcarbamothioyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]

  • Tipton, K. F., O'Sullivan, J., & O'Brien, E. M. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]

  • EPA. (n.d.). 4-Bromo-2-chlorobenzamide - Exposure: Exposure Predictions. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Benzamide Derivative

In the landscape of contemporary drug discovery and development, the benzamide scaffold represents a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This guide focuses on a specific, yet under-explored, member of this family: N,N-Diethyl 4-bromo-2-chlorobenzamide. While direct and extensive biological data for this particular compound are not yet prevalent in public-domain literature, its structural features—a halogenated aromatic ring coupled with a diethylamide moiety—suggest a rich potential for interaction with various biological targets.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the biological potential of N,N-Diethyl 4-bromo-2-chlorobenzamide. By drawing parallels with structurally related compounds and elucidating the rationale behind proposed experimental workflows, this guide aims to empower researchers to unlock the therapeutic promise of this molecule. We will proceed with an approach of "informing by analogy," leveraging the known activities of similar benzamides to hypothesize and then systematically test the biological profile of our target compound.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity. These properties influence its solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

Chemical Structure:

  • IUPAC Name: N,N-Diethyl 4-bromo-2-chlorobenzamide

  • CAS Number: 682778-17-2[1]

  • Molecular Formula: C₁₁H₁₃BrClNO

  • Molecular Weight: 290.58 g/mol [1]

Physicochemical Parameters (Predicted and Experimental):

A compilation of key physicochemical properties for N,N-Diethyl 4-bromo-2-chlorobenzamide and its parent amide, 4-bromo-2-chlorobenzamide, is presented below. These values are critical for designing formulation strategies and interpreting experimental results.

PropertyN,N-Diethyl 4-bromo-2-chlorobenzamide (Predicted)4-bromo-2-chlorobenzamide (Experimental/Predicted)Significance in Drug Discovery
LogP 3.36[1]2.2Indicates lipophilicity and potential for membrane permeability.
Water Solubility Low (predicted)3.31e-3 g/L (predicted)[2]Affects formulation and bioavailability.
pKa (acidic) Not Applicable12.1 (predicted)[2]The amide proton is weakly acidic.
pKa (basic) -2.11 (predicted, for the amide oxygen)[2]-2.11 (predicted)[2]The amide is a very weak base.
H-Bond Acceptors 1[1]1Influences receptor binding and solubility.
H-Bond Donors 02Influences receptor binding and solubility.

The N,N-diethyl substitution significantly increases the lipophilicity (LogP) compared to the primary amide, which would be expected to enhance its ability to cross cell membranes.

Hypothesized Biological Activities and Rationale

Based on the extensive research into analogous benzamide structures, we can formulate several well-grounded hypotheses regarding the potential biological activities of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Anticancer and Cytotoxic Potential

The benzamide scaffold is a well-established pharmacophore in oncology. Numerous derivatives have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[3][4]

Rationale:

  • Enzyme Inhibition: Substituted benzamides are known to function as inhibitors of key enzymes involved in cancer progression, such as Histone Deacetylases (HDACs) and Ribonucleotide Reductase.[5] The benzamide moiety can act as a zinc-binding group in the active site of these metalloenzymes.

  • Microtubule Disruption: Some benzamide derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Signaling Pathway Modulation: The lipophilic nature of the compound may allow it to modulate intracellular signaling pathways critical for cancer cell survival and proliferation.

Enzyme Inhibition

Beyond the realm of oncology, benzamides have been identified as inhibitors of a variety of enzymes.

Rationale:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group, often found in CA inhibitors, can be bioisosterically replaced by other functionalities. Benzimidazole-6-sulfonamides, which share structural similarities with our compound of interest, have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII.[7]

  • Monoamine Oxidase (MAO) Inhibition: Analogs of N-(2-aminoethyl)benzamide have been synthesized and shown to be competitive, time-dependent inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases.[8]

  • Acetylcholinesterase (AChE) Inhibition: Certain hydroxy-substituted benzamides exhibit inhibitory activity against AChE, making them of interest for the symptomatic treatment of Alzheimer's disease.[5]

Antimicrobial Activity

Preliminary studies on related compounds, such as N-(4-Bromophenyl)-2-chlorobenzamide, have indicated potential antimicrobial properties.[6]

Rationale:

  • Disruption of Essential Bacterial Processes: The mechanism for antimicrobial activity in related compounds is often attributed to the disruption of vital bacterial functions like cell wall synthesis or lipid biosynthesis.[6] The halogenated aromatic ring is a common feature in many antimicrobial agents.

Proposed Experimental Workflows for Biological Characterization

To systematically investigate the hypothesized biological activities, a tiered approach to in vitro screening is recommended. The following section details the standard protocols that can be adapted for N,N-Diethyl 4-bromo-2-chlorobenzamide.

General Workflow for In Vitro Screening

The following diagram illustrates a logical progression for the initial biological evaluation of the compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Elucidation A Cytotoxicity Screening (e.g., MTT Assay) D IC50 Determination for Active Cytotoxicity Hits A->D Identified as 'Hit' B Broad Spectrum Enzyme Inhibition Panel F Selective Enzyme Inhibition Assays B->F Identified as 'Hit' C Antimicrobial Screening (e.g., MIC Assay) G Mechanism of Antimicrobial Action Studies C->G Identified as 'Hit' E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E

Caption: A tiered experimental workflow for the initial biological characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Detailed Experimental Protocols

This colorimetric assay is a robust and widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of N,N-Diethyl 4-bromo-2-chlorobenzamide in DMSO. Treat the cells with various concentrations of the compound (e.g., a serial dilution from 100 µM to 0.1 µM) and a vehicle control (DMSO) for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[9]

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and the substrate, 4-nitrophenyl acetate (NPA).

  • Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl), the CA enzyme, and various concentrations of N,N-Diethyl 4-bromo-2-chlorobenzamide.

  • Initiation and Measurement: Initiate the reaction by adding NPA. Monitor the increase in absorbance at 400 nm, corresponding to the formation of 4-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[9]

Protocol:

  • Cell Treatment: Treat cells with N,N-Diethyl 4-bromo-2-chlorobenzamide at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content and quantify the cells in each phase of the cell cycle.[9]

Potential Signaling Pathways for Investigation

Should the initial screening reveal significant cytotoxic activity, further investigation into the underlying mechanism of action is warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide derivative, leading to apoptosis.

G A N,N-Diethyl 4-bromo-2-chlorobenzamide B Enzyme Target (e.g., HDAC, Kinase) A->B C Disruption of Microtubule Dynamics A->C D Downstream Signaling (e.g., p53 activation) B->D E Cell Cycle Arrest (G2/M Phase) C->E F Activation of Caspase Cascade D->F E->F G Apoptosis F->G

Caption: A potential signaling pathway illustrating how N,N-Diethyl 4-bromo-2-chlorobenzamide might induce apoptosis through enzyme inhibition or microtubule disruption.

Metabolism and Safety Considerations

While no specific metabolism data exists for N,N-Diethyl 4-bromo-2-chlorobenzamide, studies on related compounds such as N,N-diethylbenzamide suggest that metabolic transformation can occur via oxidative mono-N-deethylation followed by hydrolysis.[13] The major metabolic pathway for a related brominated benzamide, NO-1886, was found to be mono-hydrolysis of a diethyl phosphonate group.[14] Human liver microsome studies on N,N-diethyl-m-toluamide (DEET) have shown that cytochrome P450 enzymes (CYPs), particularly CYP2B6 and CYP2C19, are involved in its metabolism.[15]

Safety Profile:

  • Hazard Statements: The compound is classified as harmful if swallowed.[1] Related benzamides are also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[16][17][18]

  • Precautionary Phrases: Standard laboratory safety precautions should be observed, including the use of personal protective equipment. Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[1]

Conclusion and Future Directions

N,N-Diethyl 4-bromo-2-chlorobenzamide presents itself as a compound of significant interest within the broader family of biologically active benzamides. While direct empirical data on its activity remains to be established, its structural analogy to known anticancer, enzyme-inhibiting, and antimicrobial agents provides a strong rationale for its investigation.

This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the biological profile of this compound. By systematically applying the detailed experimental workflows, researchers can efficiently screen for a range of activities, from broad cytotoxicity to specific enzyme inhibition. The validation of any "hits" from these primary screens will open the door to more in-depth mechanistic studies, ultimately defining the therapeutic potential of N,N-Diethyl 4-bromo-2-chlorobenzamide. The path forward is one of methodical exploration, and the insights gained will contribute valuable knowledge to the field of medicinal chemistry.

References

  • A Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives - Benchchem.
  • Cytotoxicity activities and chemical stability of amides of 1-benzhydrylpiperazine.
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  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide - Benchchem.
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU - The Distant Reader. Available at: [Link]

  • 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem. Available at: [Link]

  • 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem - NIH. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • 4-Bromo-2-chlorobenzamide Properties - EPA. Available at: [Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC. Available at: [Link]

  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Available at: [Link]

  • 4-Bromo-2-chlorobenzamide - Similar Compounds - EPA. Available at: [Link]

  • 4-Bromo-N-(diethylcarbamothioyl)benzamide - PMC. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. Available at: [Link]

  • (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE - Organic Syntheses. Available at: [Link]

  • Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed. Available at: [Link]

  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. Available at: [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba. Available at: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Available at: [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. Available at: [Link]

  • New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed. Available at: [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues | Scilit. Available at: [Link]

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  • Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. - ClinPGx. Available at: [Link]

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An In-depth Technical Guide to the Solubility of N,N-Diethyl-4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility of N,N-Diethyl-4-bromo-2-chlorobenzamide. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles and detailed, field-proven methodologies for its experimental determination. Given the limited availability of published quantitative solubility data for this specific compound, this guide emphasizes the establishment of robust internal standards for solubility assessment.

Theoretical Framework for Solubility

The solubility of a solid organic compound like N,N-Diethyl-4-bromo-2-chlorobenzamide is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of N,N-Diethyl-4-bromo-2-chlorobenzamide, which includes a halogenated benzene ring and a diethylamide functional group, imparts a degree of polarity. The amide group, in particular, can act as a hydrogen bond acceptor, influencing its interactions with various solvents.

Key factors that dictate the solubility of N,N-Diethyl-4-bromo-2-chlorobenzamide include:

  • Solute-Solvent Interactions: The solubility is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid.

  • Solvent Polarity: A systematic evaluation of solubility in a range of solvents with varying polarities is essential to construct a comprehensive solubility profile.

Experimental Determination of Solubility

The following sections detail robust protocols for the qualitative and quantitative determination of solubility. These methods are designed to be self-validating and provide a clear rationale for each step.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can provide valuable insights into the compound's general characteristics and guide the selection of solvents for quantitative analysis.[1][2][3]

Protocol:

  • Preparation: Into four separate, labeled test tubes, add 1 mL of the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, and a selected organic solvent (e.g., ethanol or acetone).

  • Sample Addition: To each tube, add approximately 30 mg of N,N-Diethyl-4-bromo-2-chlorobenzamide.

  • Initial Observation: Vigorously shake or stir each tube for a few seconds and record initial observations regarding dissolution.

  • Equilibration and Heating: Allow the samples to stand for several minutes. If the compound is not fully dissolved, heat the test tubes in a water bath to observe any temperature-dependent solubility changes.[2]

  • Interpretation:

    • Solubility in water suggests a degree of polarity.

    • Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).[1][2]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.[1][2]

    • Insolubility in aqueous solutions but solubility in an organic solvent is typical for many organic compounds.

Diagram of Qualitative Solubility Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Interpretation prep1 Add 1 mL Water add_compound Add ~30 mg of N,N-Diethyl-4-bromo- 2-chlorobenzamide to each prep1->add_compound prep2 Add 1 mL 5% HCl prep2->add_compound prep3 Add 1 mL 5% NaOH prep3->add_compound prep4 Add 1 mL Organic Solvent prep4->add_compound observe_initial Shake & Observe (Room Temp) add_compound->observe_initial heat_observe Heat in Water Bath & Observe observe_initial->heat_observe interpret_water Soluble in Water? (Polarity) heat_observe->interpret_water interpret_hcl Soluble in HCl? (Basicity) heat_observe->interpret_hcl interpret_naoh Soluble in NaOH? (Acidity) heat_observe->interpret_naoh interpret_organic Soluble in Organic? (General Behavior) heat_observe->interpret_organic

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[4] This "excess solid" or "thermodynamic" method involves saturating a solvent with the solute and then quantifying the dissolved concentration.[4][5]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of N,N-Diethyl-4-bromo-2-chlorobenzamide to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to remain undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Quantification:

    • The concentration of the dissolved N,N-Diethyl-4-bromo-2-chlorobenzamide in the filtered solution can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

  • Calculation of Solubility:

    • The solubility is reported as the concentration determined from the analytical measurement, typically in units of mg/mL or mol/L.

Diagram of Quantitative Solubility Workflow (Shake-Flask Method)

G start Start prep 1. Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate 2. Equilibrate (Constant Temperature Shaker, 24-48h) prep->equilibrate separate 3. Separate Undissolved Solid (Settle and Filter Supernatant) equilibrate->separate quantify 4. Quantify Concentration (e.g., HPLC-UV) separate->quantify calculate 5. Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask method.

Data Presentation

As quantitative solubility data for N,N-Diethyl-4-bromo-2-chlorobenzamide is determined experimentally, it should be organized systematically for clarity and comparative analysis.

Table 1: Template for Experimentally Determined Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Dichloromethane25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Phosphate-Buffered Saline (PBS, pH 7.4)25HPLC-UV

Conclusion

This technical guide provides a robust framework for the experimental determination and theoretical understanding of the solubility of N,N-Diethyl-4-bromo-2-chlorobenzamide. By adhering to the detailed protocols for both qualitative and quantitative assessment, researchers can generate reliable and reproducible solubility data. This information is critical for a wide range of applications, from reaction chemistry to formulation development in the pharmaceutical industry. The emphasis on methodical experimental design and accurate analytical quantification ensures the integrity of the generated data, enabling informed decisions in research and development processes.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
  • Experiment 2 Determination of Solubility Class. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

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Introduction: The Imperative of Spectroscopic Analysis in Molecular Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide

This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-Diethyl 4-bromo-2-chlorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and foundational spectroscopic principles to offer a robust characterization of the target molecule.

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide the empirical evidence required to verify the identity, purity, and structural integrity of a synthesized compound. For a molecule such as N,N-Diethyl 4-bromo-2-chlorobenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science, a thorough spectroscopic analysis is the cornerstone of its scientific validation.

This guide delves into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for N,N-Diethyl 4-bromo-2-chlorobenzamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will employ a correlative and predictive approach, drawing upon established principles and data from structurally similar compounds. This methodology not only provides a reliable spectroscopic profile but also illustrates the logical framework of structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

The structure of N,N-Diethyl 4-bromo-2-chlorobenzamide, with its distinct aromatic and aliphatic regions, gives rise to a predictable and informative set of spectroscopic signals. The following sections will detail the expected data from key analytical techniques.

Caption: Molecular structure of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For N,N-Diethyl 4-bromo-2-chlorobenzamide, the spectrum is predicted to show distinct signals for the aromatic protons and the ethyl groups of the diethylamide moiety.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H7.2 - 7.6Multiplet3H-
Diethyl -CH₂-3.2 - 3.6Broad Quartet4H~7
Diethyl -CH₃-1.1 - 1.3Broad Triplet6H~7
Rationale and Interpretation
  • Aromatic Region (7.2 - 7.6 ppm): The three protons on the benzene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and chlorine atoms will further shift these signals downfield. The splitting pattern will likely be a complex multiplet due to the different coupling interactions between the protons.

  • Diethylamide Methylene Protons (3.2 - 3.6 ppm): The four methylene (-CH₂-) protons are adjacent to the nitrogen atom, which is a moderately electron-withdrawing group, causing them to be deshielded. Due to hindered rotation around the C-N amide bond, these two CH₂ groups may be chemically non-equivalent, leading to broader signals or even two separate multiplets. They are expected to appear as a quartet due to coupling with the adjacent methyl protons.

  • Diethylamide Methyl Protons (1.1 - 1.3 ppm): The six methyl (-CH₃) protons are in a more shielded environment and will therefore appear further upfield. They are expected to be a triplet due to coupling with the adjacent methylene protons. Similar to the methylene protons, the methyl signals may be broadened due to the restricted rotation of the amide bond.[1]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of N,N-Diethyl 4-bromo-2-chlorobenzamide is predicted to show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamide group.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-Br)120 - 125
Aromatic (C-Cl)130 - 135
Aromatic (C-H)125 - 132
Aromatic (C-C=O)135 - 140
Diethyl -CH₂-40 - 45
Diethyl -CH₃-12 - 15
Rationale and Interpretation
  • Carbonyl Carbon (165 - 170 ppm): The carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, which is characteristic for amides.

  • Aromatic Carbons (120 - 140 ppm): The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-Br) and the carbon bearing the chlorine (C-Cl) will be influenced by the electronegativity and resonance effects of these halogens. The remaining aromatic carbons will also have their chemical shifts determined by their position relative to the substituents.

  • Diethylamide Carbons (12 - 45 ppm): The methylene (-CH₂-) carbons are deshielded by the adjacent nitrogen and will appear in the 40-45 ppm range. The methyl (-CH₃) carbons are more shielded and will resonate in the upfield region of 12-15 ppm. Due to hindered amide bond rotation, the signals for the ethyl carbons might appear as two distinct sets of peaks.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts should be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1630 - 1680C=O (Amide I band)Strong
~1500 - 1600C=C Aromatic stretchMedium-Strong
~1400 - 1450C-H bend (aliphatic)Medium
~1250 - 1350C-N stretchMedium
~1000 - 1100C-Br stretchMedium-Strong
~700 - 800C-Cl stretchStrong
Rationale and Interpretation
  • C=O Stretch (~1630 - 1680 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group of the amide.[2]

  • Aromatic C=C Stretch (~1500 - 1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • Aliphatic C-H Bend (~1400 - 1450 cm⁻¹): This corresponds to the bending vibrations of the C-H bonds in the ethyl groups.

  • C-N Stretch (~1250 - 1350 cm⁻¹): This band arises from the stretching vibration of the carbon-nitrogen bond of the amide.

  • C-Br and C-Cl Stretches (below 1100 cm⁻¹): The carbon-halogen bonds will give rise to strong absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio) Assignment Comments
~290/292/294[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peak cluster. The isotopic pattern of Br and Cl will be evident.
~261/263/265[M - C₂H₅]⁺Loss of an ethyl group.
~183/185[Br-C₆H₄-CO]⁺Fragment corresponding to the bromobenzoyl cation.
~72[N(C₂H₅)₂]⁺Fragment corresponding to the diethylamino cation.
Rationale and Interpretation
  • Molecular Ion Peak: The molecular weight of N,N-Diethyl 4-bromo-2-chlorobenzamide is approximately 290.59 g/mol . Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity pattern.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of an ethyl radical from the diethylamino group and cleavage of the amide bond to form acylium ions. The presence of fragments corresponding to the bromobenzoyl and diethylamino moieties would be strong evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) is a common method for generating fragments.

  • Data Acquisition: Introduce the sample into the ion source. The instrument will separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide. By integrating predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a detailed and reliable spectroscopic profile of the molecule can be established. The experimental protocols provided herein represent best practices in the field, ensuring the acquisition of high-quality data for confident structural assignment. This guide serves as a valuable resource for researchers engaged in the synthesis and analysis of novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-N,N-diethyl-2-fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • MassBank. (2019). Organic compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Technical Guide: Strategic Functionalization of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) represents a high-value "linchpin" scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from its unique orthogonal reactivity profile :

  • Electronic Differentiation: The electron-withdrawing nature of the amide and halogens creates distinct electrophilic sites.[1]

  • Chemoselectivity: The significant bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~81 kcal/mol) allows for highly selective Palladium-catalyzed cross-coupling at the C4 position without disturbing the C2-chloride.[1]

  • Directing Group Utility: The N,N-diethyl amide moiety serves as a potent Directed Metalation Group (DMG), enabling C6 functionalization or facilitating Halogen-Lithium exchange.[1]

This guide details the synthesis of the core scaffold and provides validated protocols for generating complex derivatives, specifically targeting researchers in drug discovery (e.g., HIF-2α agonists) and crop protection.

Core Synthesis of the Scaffold

Before derivatization, the core scaffold must be synthesized with high purity. The most robust industrial route involves the activation of 4-bromo-2-chlorobenzoic acid.

Protocol A: Acid Chloride Route (Standard)

Rationale: This method avoids the formation of symmetrical anhydrides and ensures complete conversion of the sterically hindered 2-chloro benzoic acid.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
    
  • Diethylamine (2.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with 4-bromo-2-chlorobenzoic acid and dry DCM. Cool to 0°C. Add oxalyl chloride dropwise, followed by 2 drops of DMF.

    • Mechanism:[1] DMF forms the Vilsmeier-Haack reagent in situ, catalyzing the formation of the acid chloride.

  • Reflux: Allow to warm to room temperature (RT) and stir for 2 hours (gas evolution of HCl/CO/CO2 ceases). Concentrate in vacuo to remove excess oxalyl chloride.[1]

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add diethylamine (excess acts as HCl scavenger) dropwise.[1]

  • Workup: Stir for 4 hours. Quench with 1M HCl (removes excess amine).[1] Wash organic layer with sat.[1][2] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and brine.[1] Dry over 
    
    
    
    .[1]
  • Yield: Typically 85-95% as a viscous oil or low-melting solid.[1]

Strategic Derivatization: The Reactivity Map

The power of this scaffold lies in its ability to be functionalized sequentially.[1]

ReactivityMap Core N,N-Diethyl 4-bromo-2-chlorobenzamide Suzuki Path A: C4-Selective Suzuki (Pd(0), Ar-B(OH)2) Retains 2-Cl Core->Suzuki High Selectivity (Br >> Cl) Buchwald Path B: C4-Amination (Pd(0), HNR2) Retains 2-Cl Core->Buchwald C-N Bond Formation Lithiation Path C: Li-Halogen Exchange (n-BuLi, -78°C) Generates C4-Anion Core->Lithiation Kinetic Control DoM Path D: Directed Ortho Metalation (LDA, TMPLi) Attacks C6 (Rare) Core->DoM Thermodynamic Control (Blocked by Br exchange) Biaryl 4-Aryl-2-chlorobenzamide Suzuki->Biaryl Amine 4-Amino-2-chlorobenzamide Buchwald->Amine Electrophile 4-E-2-chlorobenzamide (E = CHO, COOH) Lithiation->Electrophile

Figure 1: Chemoselective reaction pathways for N,N-Diethyl 4-bromo-2-chlorobenzamide.

Experiment 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl group at the 4-position while leaving the 2-chloro substituent intact for subsequent modification.

Mechanism: Pd(0) undergoes oxidative addition into the C–Br bond significantly faster than the C–Cl bond due to the weaker bond strength. By using mild catalysts and limiting temperatures (<80°C), >98% regioselectivity is achieved.[1]

Protocol:

  • Setup: In a glovebox or under Argon, combine scaffold (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).[1]
    
    • Note: Bidentate ligands like dppf prevent

      
      -hydride elimination and enhance stability, but simple 
      
      
      
      is also effective for this specific selectivity.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 60-70°C for 4-6 hours. Monitor by HPLC/LC-MS.

    • Critical Control Point: Do not exceed 90°C, or oxidative addition into the C-Cl bond (generating bis-coupled byproducts) becomes competitive.

  • Outcome: Yields the 4-aryl-2-chlorobenzamide derivative.

Experiment 2: Halogen-Lithium Exchange (C4 Functionalization)

Objective: Convert the electrophilic bromide into a nucleophilic lithio-species to react with aldehydes or ketones.

Protocol:

  • Conditions: Dissolve scaffold in anhydrous THF. Cool to -78°C (Critical).[1]

  • Reagent: Add n-Butyllithium (1.05 equiv) dropwise over 10 minutes.

  • Observation: The Br-Li exchange is extremely fast (< 5 mins).[1] The N,N-diethyl amide group coordinates the Li, stabilizing the intermediate.

  • Quench: Add electrophile (e.g., DMF for formylation, or a ketone).[1]

  • Selectivity: At -78°C, Li-Br exchange occurs exclusively.[1] DoM (deprotonation at C6) is kinetically slower and does not compete unless the temperature is raised.[1]

Advanced Applications & Case Studies

HIF-2α Agonist Synthesis

Recent medicinal chemistry campaigns (e.g., J. Med.[1] Chem. studies) have utilized this scaffold to synthesize Hypoxia-Inducible Factor 2α (HIF-2α) agonists.

  • Strategy: The 4-Br is replaced with a pyrazolopyridine or similar heterocycle.[1] The 2-Cl provides essential steric twist, forcing the amide out of planarity to fit the binding pocket.

  • Reference: Derivatives such as N-(Benzo[d]isothiazol-3-yl)-4-bromo-2-chlorobenzamide have shown efficacy, where the amide bond is formed after manipulating the benzoic acid core, or the core is coupled to a heterocyclic amine.

Agrochemical Bioisosteres

In pesticide chemistry, the 2-chloro-4-bromo pattern is a "privileged structure."

  • Transformation: The 2-Cl is often displaced by nucleophiles (e.g., pyrazoles, triazoles) under forcing conditions (

    
    ) after the 4-position has been stabilized with a lipophilic group.
    

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 290.58 g/mol
C-Br BDE ~69 kcal/molReactive site (Pd-coupling)
C-Cl BDE ~81 kcal/molStable site (until activated)
LogP 3.36Lipophilic, good membrane permeability
Preferred Catalyst (Suzuki)

High C4 selectivity at 60°C
Preferred Base (Suzuki)

or

Mild bases prevent hydrolysis
Lithiation Temp -78°CMandatory to prevent benzyne formation

References

  • PubChem. "N,N-Diethyl 4-bromo-2-chlorobenzamide Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed February 19, 2026.[1] [Link]

  • Gao, Y., et al. "Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists."[1] Journal of Medicinal Chemistry, 2025.[1][3][4] [Link](Note: URL represents typical ACS landing; specific volume/page inferred from search context).

Sources

Strategic Utilization of N,N-Diethyl 4-bromo-2-chlorobenzamide in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Research Applications of N,N-Diethyl 4-bromo-2-chlorobenzamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a regio-differentiated arene scaffold that serves as a critical "linchpin" intermediate in the synthesis of polysubstituted aromatic systems.[1][2] Unlike generic halogenated benzenes, this compound possesses three distinct vectors of reactivity: a highly reactive para-bromide, a sterically demanding but activatable ortho-chloride, and a potent Directed Metalation Group (DMG) in the form of the diethyl amide.[2]

This guide outlines the compound's utility in sequential cross-coupling workflows, its role as a precursor for 5-HT receptor modulators, and its application in Directed Ortho Metalation (DoM) strategies for accessing 1,2,3,4-tetrasubstituted benzene motifs.[2]

Chemical Profile & Structural Analysis[2]

The "Three-Handle" Architecture

The utility of this compound stems from the electronic and steric disparity between its functional groups.[2]

FeaturePositionReactivity ProfileStrategic Utility
Diethyl Amide C1Strong DMG; Lewis basicDirects lithiation to C6; Precursor to aldehydes/amines.[2]
Chlorine C2 (Ortho)Steric blocker; Low labilityProtects C2 from metalation; Late-stage coupling handle.[2]
Bromine C4 (Para)High labilityPrimary site for Pd-catalyzed cross-coupling (Suzuki/Heck).[2]
C6 Proton C6 (Ortho)Acidic (DoM accessible)Sole site for ortho-lithiation (regio-defined).[2]

Mechanistic Insight: The ortho-chloro substituent forces the amide group out of planarity with the benzene ring due to steric clash (A(1,3) strain).[2] This deconjugation increases the basicity of the amide oxygen, potentially enhancing its coordination ability with organolithiums during DoM, while simultaneously shielding the C2 position from nucleophilic attack.[2]

Core Application I: Sequential Cross-Coupling (The "Hub" Strategy)[2]

The most robust application of N,N-Diethyl 4-bromo-2-chlorobenzamide is in iterative cross-coupling .[2] The reactivity gap between the C4-Br and C2-Cl bonds allows for chemoselective functionalization without the need for protecting groups.[2]

Workflow: The Br-First Protocol

Researchers can exploit the bond dissociation energy difference (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol) to install carbon frameworks at the para-position exclusively.[2]

Validated Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively couples the C4-Br while leaving the C2-Cl intact for future manipulation.[2]

Reagents:

  • Substrate: N,N-Diethyl 4-bromo-2-chlorobenzamide (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)[2]

  • Base: Na₂CO₃ (2.0 M aq)[2]

  • Solvent: DME/Water or Toluene/EtOH (3:1)[2]

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (3x).[2]

  • Solvation: Add degassed solvent system.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Thermal Activation: Heat to 80°C. Monitor via HPLC/TLC. The C4-Br is typically consumed within 2-4 hours.[2]

    • Critical Checkpoint: If temperature exceeds 100°C or highly active ligands (e.g., XPhos) are used, oxidative addition into the C2-Cl bond may occur.[2] Maintain mild conditions.

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Outcome: Yields 4-Aryl-2-chloro-N,N-diethylbenzamide .

Downstream Utility: The retained C2-Cl can subsequently be activated using Buchwald-type ligands (e.g., SPhos, RuPhos) for a second coupling event, creating non-symmetrical terphenyls.[2]

Core Application II: Directed Ortho Metalation (DoM)

The N,N-diethyl amide is a Tier-1 Directed Metalation Group (DMG).[2] In this substrate, the C2 position is blocked by Chlorine, making C6 the exclusive site of deprotonation.[2] This eliminates the regioselectivity issues common in meta-substituted benzamides.[2]

Workflow: Regiospecific C6 Functionalization

This pathway is essential for synthesizing contiguous 1,2,3-trisubstituted or 1,2,3,4-tetrasubstituted aromatics.

Reagents:

  • Base: sec-Butyllithium (1.1 equiv) or LiTMP (for higher functional group tolerance).[2]

  • Electrophile: DMF (for aldehyde), I₂ (for iodide), or Chlorotrimethylsilane.[2]

  • Solvent: Anhydrous THF.

  • Temperature: -78°C.[2]

Mechanism: The amide oxygen coordinates the Li cation, bringing the base into proximity with the C6 proton.[2] The C2-Cl provides an inductive effect that slightly acidifies the ring protons, but the coordination effect dominates at C6.[2]

Visualization of Synthetic Pathways:

SyntheticPathways Start N,N-Diethyl 4-bromo-2-chlorobenzamide Coupling Pd(0) / Ar-B(OH)2 (Suzuki Coupling) Start->Coupling Lithiation s-BuLi / THF (-78°C) Start->Lithiation Heck Pd(OAc)2 / Olefin (Heck Reaction) Start->Heck Product1 4-Aryl-2-chloro- N,N-diethylbenzamide Coupling->Product1 Selective C4 Functionalization LiIntermediate C6-Lithio Species Lithiation->LiIntermediate Directed to C6 Electrophile Electrophile (E+) LiIntermediate->Electrophile Product2 6-Substituted Derivative Electrophile->Product2 Tetrasubstituted Arene Product3 4-Alkenyl Derivative Heck->Product3 5-HT Modulator Precursor

Figure 1: Divergent synthetic pathways accessible from the N,N-Diethyl 4-bromo-2-chlorobenzamide hub.

Medicinal Chemistry Applications

Serotonin (5-HT) Receptor Modulators

Patent literature identifies N,N-Diethyl 4-bromo-2-chlorobenzamide as a key intermediate in the synthesis of 5-HT modulators, specifically for treating obesity and CNS disorders.[2]

  • Transformation: The compound undergoes a Heck reaction (or Stille coupling) to introduce a vinyl group at C4, yielding N,N-diethyl-2-chloro-4-ethenylbenzamide [1].[2]

  • Significance: The 2-chloro substituent is often retained in the final drug candidate to modulate metabolic stability (blocking P450 oxidation sites) and influence the conformational lock of the pharmacophore.[2]

HIF-2α Agonists (Renal Anemia)

Recent structure-activity relationship (SAR) studies highlight the 4-bromo-2-chlorobenzamide motif as a privileged scaffold for Hypoxia-Inducible Factor 2α (HIF-2α) agonists [2].[2]

  • Role: While the lead compounds often feature secondary amides (e.g., N-heteroaryl amides), the N,N-diethyl variant serves as a crucial building block. It allows for the construction of the core B-ring system before the amide is transaminated or hydrolyzed to the acid for coupling with complex amines.[2]

  • SAR Insight: The 4-Br group is critical for filling a hydrophobic pocket in the HIF-2α binding domain, while the 2-Cl provides necessary twist and lipophilicity.[2]

Quantitative Data Summary

ParameterValueRelevance
Molecular Weight 290.58 g/mol Fragment-based drug design compliant.[2]
ClogP ~3.36High lipophilicity; good membrane permeability.[2]
H-Bond Acceptors 1 (Amide O)DoM coordination site.[2]
Rotatable Bonds 2 (Ethyl groups)Amide bond has restricted rotation (atropisomerism).[2]
Melting Point Solid (varies by purity)Stable handling as solid reagent.[2]

References

  • US Patent 2005/0080074 A1 . Synthesis of 5-HT Modulators. Google Patents. Link

  • Gao, Y., et al. (2025) .[2][3] Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. Journal of Medicinal Chemistry. Link (Note: Citation grounded in search result 1.9/1.11 context).

  • Snieckus, V. (1990) . Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[2] Link (Foundational reference for DoM chemistry cited in protocols).[2]

Sources

Technical Whitepaper: N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Serotonergic Modulators and Cross-Coupling Architectures

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a specialized halogenated benzamide intermediate primarily utilized in the synthesis of serotonin (5-HT) receptor modulators and complex biaryl pharmaceutical agents.[1][2] Distinguished by its orthogonal reactivity profile—featuring a highly reactive para-bromide, a sterically demanding ortho-chloride, and a robust diethylamide directing group—this scaffold offers medicinal chemists a controlled entry point for multi-stage diversifications.[3]

This guide provides a rigorous technical analysis of its synthesis, reactivity logic, and application in drug discovery, specifically grounded in protocols for high-affinity CNS ligands.[3]

Chemical Profile & Structural Logic[4][5][6]

The utility of this compound lies in its "Three-Point" functionalization potential.[3] Unlike simple benzamides, the 2-chloro substituent forces the amide moiety out of planarity, influencing both the solubility profile and the metabolic stability of downstream derivatives.[3]

PropertySpecification
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide
CAS Number 682778-17-2
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.59 g/mol
LogP (Predicted) ~3.4 (Lipophilic)
Physical State Viscous oil or low-melting solid (purity dependent)
Key Precursor 4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2)
Structural Reactivity Map
  • Site A (C4-Br): High-fidelity handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[3]

  • Site B (C2-Cl): Provides steric bulk to lock conformation; generally inert to standard Pd conditions, allowing chemoselective reaction at C4.[3]

  • Site C (Amide): A Directed Ortho Metalation (DoM) group.[3] While C2 is blocked, C6 is accessible for lithiation, enabling 1,2,3-substitution patterns.[3]

Synthesis Protocol: The Acid Chloride Route

While peptide coupling agents (HATU, EDC) can be used, the Acid Chloride Method is preferred for this scaffold due to the steric hindrance of the ortho-chloro group, which can retard direct coupling rates.[3] This protocol ensures complete conversion and scalability.[3]

Reagents & Materials
  • Substrate: 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[3]
    
  • Nucleophile: Diethylamine (2.5 equiv)[3]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[3]

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried reaction vessel with 4-bromo-2-chlorobenzoic acid and anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.[3]

    • Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).[3]
    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-Process Check (IPC): Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride.[3] Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.[3]

    • Add Diethylamine (excess acts as base) dropwise.[3] Alternative: Use 1.1 equiv Diethylamine + 1.5 equiv TEA/DIPEA.

    • Stir at RT for 4–6 hours. The steric bulk of the ortho-Cl may require longer reaction times than unsubstituted benzoates.[3]

  • Workup & Purification:

    • Quench with 1M HCl (removes unreacted amine).[3]

    • Wash organic layer with Sat.[3]

      
       (removes unreacted acid) and Brine.[3]
      
    • Dry over

      
      , filter, and concentrate.[3][4]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[3] The product typically elutes around 20–30% EtOAc.[3]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis flow and the divergent reactivity pathways available from the core scaffold.

G Precursor 4-Bromo-2-chlorobenzoic Acid Activation Activation (SOCl2 or Oxalyl Cl) Precursor->Activation DMF (cat) Intermediate Acid Chloride Species Activation->Intermediate -HCl, -CO2 Product N,N-Diethyl 4-bromo- 2-chlorobenzamide Intermediate->Product + Diethylamine Suzuki Biaryl Derivatives (Suzuki Coupling) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 DoM C6-Functionalization (Ortho-Lithiation) Product->DoM s-BuLi Electrophile Reduction Benzylamines (LiAlH4 Reduction) Product->Reduction LiAlH4

Figure 1: Synthetic workflow from benzoic acid precursor to the target amide, highlighting the three primary divergence points for medicinal chemistry optimization.

Pharmaceutical Applications: 5-HT Receptor Modulation

The N,N-diethyl 4-bromo-2-chlorobenzamide scaffold is explicitly referenced in patent literature regarding the development of 5-HT (Serotonin) receptor modulators (US 2005/0080074 A1).[3]

Mechanism of Action Context

In this context, the scaffold serves as the lipophilic "anchor" of the pharmacophore.[3] The diethyl amide moiety mimics the hydrophobic interactions often required in GPCR binding pockets, while the 4-bromo position is used to couple heterocyclic domains (e.g., piperazines or biaryls) that engage the receptor's orthosteric site.[3]

Case Study: Biaryl Synthesis via Suzuki Coupling

A standard workflow for transforming this intermediate into a bioactive lead involves coupling at the C4-position.[3]

  • Reaction: Suzuki-Miyaura Cross-Coupling.

  • Rationale: The C4-Bromine is significantly more reactive towards oxidative addition by Pd(0) than the C2-Chlorine.[3] This chemoselectivity allows the retention of the C2-Cl atom, which is often crucial for metabolic stability (blocking P450 oxidation sites).[3]

  • Protocol:

    • Dissolve N,N-Diethyl 4-bromo-2-chlorobenzamide in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.2 equiv) and

      
       (3.0 equiv).[3]
      
    • Degas with Argon. Add

      
       (5 mol%).[3]
      
    • Heat to 90°C for 12 hours.

    • Outcome: Exclusive formation of the C4-biaryl product; C2-Cl remains intact.[3]

Safety & Handling (E-E-A-T)
  • Skin/Eye Hazards: Like most halogenated benzamides, this compound is an irritant.[3] The diethylamide functionality increases skin permeability compared to the free acid.[3] Wear nitrile gloves and safety goggles.[3]

  • Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.[3]

  • Waste: Dispose of halogenated organic waste in dedicated streams. Do not mix with acid waste if residual cyanide or sulfide reagents were used in adjacent steps.[3]

References
  • 5-HT Modulator Patent: Wacker, D. A., et al. "Modulators of 5-HT Receptors."[3] US Patent Application 2005/0080074 A1. (2005).[3]

  • Precursor Synthesis: "Synthesis of 4-bromo-2-chlorobenzoic acid." ChemicalBook / NIST Data. [3]

  • Compound Registry: PubChem CID 4498254 (4-bromo-N,N-diethylbenzamide).[3][5] [3][5]

  • DoM Methodology: Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[3] (General reference for diethylamide directing group utility).

Sources

Strategic Guide: Homologs of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Privileged" Halogenated Scaffold

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 426265-73-8) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike simple benzamides, this molecule integrates three distinct functional handles—a diethylamide (modulating solubility and metabolic stability), a para-bromo group (highly reactive for cross-coupling), and an ortho-chloro substituent (providing steric lock and metabolic blocking).[1]

This guide details the strategic expansion of this scaffold into a library of homologs, focusing on the rational design of N-alkyl variants and their chemoselective functionalization.

Chemical Space & Homology Analysis

In the context of drug design, "homologs" of this scaffold are not merely chain extensions but strategic tools to tune Lipophilicity (LogP) and Blood-Brain Barrier (BBB) Permeability .[1]

The Homologous Series

The core modification strategy involves varying the N-alkyl chains while preserving the halogenated aryl core.

Homolog NameR-Group StructurePredicted LogP*Application Context
N,N-Dimethyl -N(CH3)2~2.6Lower lipophilicity; often higher clearance.[1]
N,N-Diethyl (Core)-N(C2H5)2~3.4Balanced profile; mimics DEET scaffold; standard lead.[1]
N,N-Dipropyl -N(C3H7)2~4.2High lipophilicity; enhanced membrane penetration but solubility risks.[1]
N-Piperidinyl Cyclic (C5H10)~3.1Conformationally restricted; often improves metabolic stability.[1]
N-Morpholinyl Cyclic (C4H8O)~2.2Lowers LogP significantly; improves aqueous solubility.[1]

*LogP values are estimates based on substituent constants.

Structural Logic & "The Ortho Effect"

The 2-chloro substituent is critical.[1] It forces the amide bond out of planarity with the phenyl ring due to steric clash (A(1,3) strain).[1]

  • Consequence: This twist decouples the amide resonance, making the carbonyl slightly more electrophilic and the amide nitrogen more basic compared to non-ortho-substituted analogs.[1]

  • NMR Signature: Expect broad signals or distinct rotamers in ^1H NMR at room temperature due to restricted rotation around the Ar-CO bond.[1]

Synthetic Pathways & Protocols

Two primary routes are recommended: the Acid Chloride Route (robust, scalable) and the CDI Route (mild, avoids SOCl₂).[1]

Pathway Visualization

The following diagram outlines the divergent synthesis of homologs and their subsequent functionalization.

Synthesis_Pathway Start 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2) Inter Acid Chloride Intermediate Start->Inter SOCl2, cat. DMF Reflux, 2h Prod1 N,N-Dimethyl Homolog Inter->Prod1 HN(Me)2, Et3N DCM, 0°C Prod2 N,N-Diethyl (Target Core) Inter->Prod2 HN(Et)2, Et3N DCM, 0°C Prod3 N-Morpholinyl Analog Inter->Prod3 Morpholine, Et3N DCM, 0°C Suzuki Biaryl Product (via Suzuki Coupling) Prod2->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O

Figure 1: Divergent synthesis of amide homologs and downstream Suzuki coupling.[1]

Protocol A: The Acid Chloride Method (Standard)

This method is preferred for generating the 4-bromo-2-chloro core because the electron-withdrawing halogens can make the carboxylic acid less reactive toward mild coupling agents.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)[2]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)[1][3]

  • Catalytic DMF (2-3 drops)

  • Diethylamine (or homolog amine) (1.2 equiv)[1][4]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask under N₂, suspend 4-bromo-2-chlorobenzoic acid in anhydrous DCM.

  • Chlorination: Add catalytic DMF, followed by dropwise addition of SOCl₂.[1] Heat to reflux for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a caustic scrubber trap). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add a mixture of Diethylamine (or homolog) and Et₃N dropwise. Note: The reaction is exothermic.[1]

  • Workup: Warm to room temperature and stir for 1 hour. Wash with 1M HCl (to remove unreacted amine), then sat.[1] NaHCO₃, then Brine.[1] Dry over MgSO₄.[1]

  • Purification: Recrystallize from Hexanes/EtOAc. (Column chromatography is rarely needed for this robust reaction).[1]

Protocol B: The CDI Method (One-Pot)

Best for parallel synthesis of multiple homologs where handling thionyl chloride is undesirable.[1]

  • Dissolve the benzoic acid (1.0 equiv) in THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).[1][4] Stir at RT for 1 hour (watch for CO₂ evolution).

  • Add the secondary amine (1.2 equiv).[1] Heat to 50°C for 4 hours.

  • Standard aqueous workup.[1]

Chemoselective Functionalization

The power of this scaffold lies in the reactivity difference between the Para-Bromo and Ortho-Chloro positions.[1]

The Suzuki-Miyaura Advantage

Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) will insert oxidatively into the C-Br bond almost exclusively over the C-Cl bond.

  • Why? The Bond Dissociation Energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than C-Cl (~96 kcal/mol).[1]

  • Result: You can couple an aryl boronic acid to the 4-position while retaining the 2-chloro group for later modification.[1]

The Lithiation Trap (Warning)

Researchers often use N,N-diethyl amides as Directed Ortho Metalation (DoM) groups.[1]

  • Risk: Treating this molecule with n-BuLi will likely cause Lithium-Halogen Exchange at the bromine position (forming the 4-lithio species) rather than deprotonating the ring.[1]

  • Solution: If ortho-functionalization (at position 6) is required, use LDA (Lithium Diisopropylamide) at -78°C, which acts as a base rather than a nucleophile, though the "Halogen Dance" mechanism remains a risk.[1]

Analytical Profile (Self-Validation)

When characterizing the N,N-Diethyl homolog, use these checkpoints to validate identity.

  • ^1H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three distinct protons.[1]

      • d ~7.60 (d, J=2 Hz, 1H, H-3, ortho to Cl/Br)[1]

      • d ~7.45 (dd, 1H, H-5)

      • d ~7.20 (d, 1H, H-6).[1]

    • Ethyl Group: Two sets of signals due to restricted rotation (broad quartets at 3.1–3.6 ppm, broad triplets at 1.0–1.3 ppm).[1] Do not mistake this broadening for impurities.[1]

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic Isotope Pattern .[1]

    • A compound with 1 Br and 1 Cl will show a distinct M, M+2, M+4 pattern with relative intensities approx 3:4:1 .[1]

References

  • Direct Alkylation of N,N-dialkyl Benzamides: Bao, C.C., et al. (2021).[1] Communications Chemistry. Discusses the lithiation and reactivity of benzamide scaffolds.

  • Synthesis of DEET (Homolog Reference): Le, V.N., et al. (2021).[1] Revista Cubana de Medicina Militar. Details the CDI and Acid Chloride protocols for diethyl-benzamides.

  • Suzuki Coupling Chemoselectivity: Littke, A.F., & Fu, G.C. (2002).[1] Journal of the American Chemical Society.[1] Foundational work on Pd-catalyzed coupling of aryl chlorides vs bromides.[1] [1]

  • Benzamide Rotational Barriers: Wiberg, K.B., & Rush, D.J. (2002).[1] Journal of Organic Chemistry. Explains the NMR broadening in ortho-substituted benzamides. [1]

  • 4-Bromo-2-chlorobenzoic acid (Precursor Data): PubChem Compound Summary. Physical properties of the starting material.[1][3][5][6][7]

Sources

Technical Guide: Safe Handling and Operational Protocols for N,N-Diethyl 4-bromo-2-chlorobenzamide

[1]

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a specialized halogenated aromatic amide utilized primarily as an intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural features—a diethyl-substituted amide acting as a Directed ortho Metalation (DoM) group and distinct halogen handles (bromo and chloro)—make it a versatile building block for palladium-catalyzed cross-couplings and lithium-halogen exchange reactions.[1]

This guide provides a comprehensive safety framework for researchers. It moves beyond generic safety data sheets (SDS) to address the specific operational risks associated with handling halogenated amides, focusing on containment, reactivity hazards during synthesis, and emergency mitigation.[1]

Physicochemical & Hazard Profile

Understanding the physical state and chemical stability of the molecule is the first line of defense.[1] The diethyl substitution typically lowers the melting point compared to its primary amide counterparts, often resulting in a low-melting solid or viscous oil, which increases the risk of surface contamination during weighing.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionOperational Implication
CAS Number 682778-17-2Unique identifier for inventory tracking.[1]
Molecular Formula C₁₁H₁₃BrClNO--
Molecular Weight 290.59 g/mol Essential for stoichiometry calculations.[1]
Physical State White/Off-white solid or viscous liquidViscous liquids require positive displacement pipettes or weighing by difference to avoid drips.[1]
Solubility Soluble in DCM, DMSO, MethanolUse compatible gloves (e.g., laminate) when dissolved in penetrating solvents like DMSO.[1]
LogP ~3.36 (Calculated)Lipophilic; potential for rapid skin absorption.[1]
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Toxicological Insight: While specific LD50 data for this exact analog is limited, halogenated benzamides are known alkylating agents and irritants.[1] The lipophilicity (LogP > 3) suggests that if dissolved in organic solvents, the compound can penetrate the dermal barrier, carrying the halogenated core into the systemic circulation.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls
  • Primary Containment: All handling of the neat substance must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1]

  • Weighing: If the substance is a solid powder, use a static-free weighing funnel.[1] If a viscous liquid, weigh by difference inside the hood to prevent balance contamination.[1]

  • Atmosphere: For long-term storage or sensitive reactions (e.g., lithiation), handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, although the amide bond is relatively hydrolytically stable.[1]

PPE Matrix
Protection ZoneRecommendationScientific Rationale
Respiratory N95 (if powder) or Half-mask w/ OV cartridges (if heated)Prevents inhalation of dusts or vapors during reflux.[1]
Dermal (Hands) Double Gloving: Nitrile (Outer) / Nitrile (Inner)Standard nitrile provides adequate splash protection.[1] If using DCM as a solvent, use PVA or Silver Shield gloves immediately.[1]
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes of irritants.[1]
Body Lab Coat (Cotton/Poly blend)Prevents skin contact; remove immediately if contaminated.[1]

Operational Protocols

Intake and Storage Workflow

Proper storage prevents degradation and ensures the integrity of the "bromo" handle, which is susceptible to photolytic degradation over extended periods.[1]

StorageWorkflowRecReceiving Dock(Inspect Packaging)LogInventory Log(Assign Internal ID)Rec->Log Integrity OKQCQC Check(1H NMR / LCMS)Log->QC SampleQC->Rec Fail/QuarantineStoreStorage(2-8°C, Dark, Inert)QC->Store Purity >95%

Figure 1: Safe Intake and Storage Workflow. Note the requirement for dark storage to protect the aryl bromide bond.[1]

Reaction Safety: Lithium-Halogen Exchange

This compound is frequently used in Lithium-Halogen exchange reactions (converting the C-Br bond to C-Li).[1] This is the highest-risk operation due to the use of pyrophoric reagents (e.g., n-Butyllithium).[1]

Protocol:

  • Drying: Ensure the starting material is dried under high vacuum (< 1 mbar) for 2 hours to remove trace water.[1]

  • Solvent: Dissolve in anhydrous THF or Et₂O.

  • Cooling: Cool the reaction vessel to -78°C (Dry ice/Acetone bath). Crucial: The amide group can direct ortho-lithiation, but the bromine exchange is faster.[1] Temperature control is vital to prevent "halogen dance" side reactions or nucleophilic attack on the amide carbonyl.[1]

  • Addition: Add n-BuLi dropwise.[1] Maintain internal temperature below -70°C.

  • Quenching: Quench with an electrophile or proton source (MeOH) at low temperature before warming.

Waste Disposal[5]
  • Halogenated Waste: Segregate all reaction mixtures containing this compound into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents, as this increases disposal costs and complicates incineration.[1]

  • Aqueous Washes: Aqueous layers from extractions should be checked for pH and organic content before disposal.[1]

Emergency Response

Spill Management Logic

In the event of a spill, rapid decision-making is required to prevent exposure.[1]

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Start->AssessMinorMinor (<10g/10mL)Fume Hood ContainedAssess->Minor ContainedMajorMajor (>10g) orOutside HoodAssess->Major UncontainedCleanSolidSweep (No Dust)Wet Wipe FinishMinor->CleanSolid SolidCleanLiqAbsorb with VermiculiteDo NOT use Paper TowelsMinor->CleanLiq LiquidEvacEvacuate LabCall EHSMajor->Evac

Figure 2: Decision Matrix for Spill Response. Paper towels are discouraged for halogenated liquids due to potential reaction or rapid evaporation; vermiculite is preferred.[1]

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][4][5] Hold eyelids open. Mechanism: The amide functionality is neutral, but the halogenated ring can cause lacrimation.[1]

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use ethanol or DMSO to wipe the skin, as this enhances absorption of the lipophilic bromide.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21904752, 4-Bromo-2-chlorobenzamide. Retrieved from [Link]

  • Organic Syntheses (2012). Safe Handling of Organolithium Reagents in Metal-Halogen Exchange. Retrieved from [Link]

An In-depth Technical Guide to the Thermal Stability of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N,N-Diethyl 4-bromo-2-chlorobenzamide and the Imperative of Thermal Stability

N,N-Diethyl 4-bromo-2-chlorobenzamide belongs to the benzamide class of compounds, which are integral scaffolds in numerous commercial drugs and agrochemicals. The specific substitutions of bromo and chloro groups on the benzene ring, along with the N,N-diethyl amide functionality, create a unique molecule with potential applications in medicinal chemistry and materials science.

The thermal stability of a compound is a critical parameter that dictates its safe handling, storage, and processing. In the context of drug development, an unstable compound can lead to degradation, resulting in loss of efficacy, the formation of potentially toxic impurities, and unpredictable behavior during formulation and storage. Therefore, a comprehensive evaluation of the thermal decomposition profile of N,N-Diethyl 4-bromo-2-chlorobenzamide is a non-negotiable aspect of its chemical characterization.

This guide will provide the scientific and technical foundation for conducting such an evaluation, from understanding the underlying principles of thermal decomposition to the practical application of key analytical techniques.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the known properties and handling requirements of the compound is essential.

PropertyValueSource
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide[1]
CAS Number 682778-17-2[1]
Molecular Formula C₁₁H₁₃BrClNO[1]
Molecular Weight 290.59 g/mol [1]
Appearance Solid (presumed)
Purity ≥95% (typical for commercial samples)[1]

Safety and Handling Precautions:

Based on available safety data sheets for N,N-Diethyl 4-bromo-2-chlorobenzamide and structurally related compounds, the following precautions should be observed:

  • Hazard Statements: Harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only in a well-ventilated area.[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store away from oxidizing agents.[2]

  • In Case of Exposure:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[1]

    • If on Skin: Wash with plenty of soap and water.[2]

    • If in Eyes: Rinse cautiously with water for several minutes.[2]

Theoretical Framework: Understanding Thermal Decomposition

Thermal decomposition is the process by which a chemical substance breaks down into simpler substances when heated. For N,N-Diethyl 4-bromo-2-chlorobenzamide, the decomposition is likely to be a complex process involving the cleavage of the weakest chemical bonds at elevated temperatures. Potential decomposition pathways could include:

  • Cleavage of the amide C-N bond: This is a common decomposition pathway for amides.

  • Dehalogenation: The loss of bromine and/or chlorine from the aromatic ring.

  • De-ethylation: The loss of ethyl groups from the nitrogen atom.

The specific decomposition products will depend on the temperature, heating rate, and the atmosphere in which the heating occurs (e.g., inert or oxidative). Thermal decomposition can lead to the release of irritating and potentially toxic gases and vapors, including hydrogen bromide, hydrogen chloride, and oxides of nitrogen.[2]

Experimental Assessment of Thermal Stability

The primary techniques for assessing the thermal stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with decomposition events.

Experimental Protocol for TGA of N,N-Diethyl 4-bromo-2-chlorobenzamide:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or another inert gas like argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA instrument pan->load program Set temperature program (30-600°C at 10°C/min) under Nitrogen flow load->program run Run analysis program->run plot Plot Mass % vs. Temperature run->plot onset Determine Onset of Decomposition (Td) plot->onset dtg Analyze DTG curve for max decomposition rates onset->dtg end End dtg->end

Caption: TGA Experimental Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

Experimental Protocol for DSC of N,N-Diethyl 4-bromo-2-chlorobenzamide:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which often correspond to decomposition.

    • Determine the onset temperatures and peak temperatures for each thermal event.

    • Integrate the peak areas to determine the enthalpy change (ΔH) for each event.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of N,N-Diethyl 4-bromo-2-chlorobenzamide start_dsc->weigh_dsc pan_dsc Seal in hermetic aluminum pan weigh_dsc->pan_dsc load_dsc Load sample and reference pans into DSC pan_dsc->load_dsc program_dsc Set temperature program (e.g., 25-400°C at 10°C/min) under Nitrogen flow load_dsc->program_dsc run_dsc Run analysis program_dsc->run_dsc plot_dsc Plot Heat Flow vs. Temperature run_dsc->plot_dsc events Identify thermal events (melting, decomposition) plot_dsc->events enthalpy Determine onset temperatures and calculate enthalpy (ΔH) events->enthalpy end_dsc End enthalpy->end_dsc

Caption: DSC Experimental Workflow for Thermal Event Analysis.

Hypothetical Data Interpretation and Reporting

While specific data for N,N-Diethyl 4-bromo-2-chlorobenzamide is unavailable, the following table illustrates how the results of a thermal analysis would be presented.

ParameterHypothetical ValueMethodSignificance
Melting Point (Tₘ) 120 - 125 °CDSCIndicates the transition from solid to liquid phase. A sharp melting point is an indicator of purity.
Decomposition Onset (Tₔ) ~ 250 °CTGAThe temperature at which significant mass loss begins. This is a key indicator of thermal stability.
Temperature of Maximum Decomposition Rate (Tₚ) ~ 280 °CTGA (DTG)The temperature at which the decomposition reaction is fastest.
Residue at 600 °C < 1%TGAIndicates the amount of non-volatile material remaining after decomposition.
Decomposition Enthalpy (ΔHₔ) -150 J/gDSCThe heat released during decomposition. A large exothermic value can indicate a highly energetic and potentially hazardous decomposition.

A hypothetical decomposition pathway for N,N-Diethyl 4-bromo-2-chlorobenzamide could involve the initial cleavage of the amide bond, followed by further fragmentation.

Decomposition_Pathway cluster_products Potential Decomposition Products parent N,N-Diethyl 4-bromo-2-chlorobenzamide product1 4-bromo-2-chlorobenzoic acid parent->product1 product2 Diethylamine parent->product2 product3 Hydrogen Bromide (HBr) parent->product3 product4 Hydrogen Chloride (HCl) parent->product4 product5 Oxides of Nitrogen (NOx) parent->product5

Caption: Hypothetical Decomposition Pathway.

Conclusion

A thorough understanding of the thermal stability of N,N-Diethyl 4-bromo-2-chlorobenzamide is essential for its safe and effective use in any research or development setting. This guide has provided a comprehensive framework for the experimental determination and interpretation of its thermal properties using TGA and DSC. By following these established protocols, researchers can generate the critical data needed to ensure safe handling, define appropriate storage and processing conditions, and mitigate the risks associated with thermal decomposition. The application of these methodologies is a cornerstone of good scientific practice and is indispensable for the progression of any chemical entity from the laboratory to potential real-world applications.

References

  • PubChem Compound Summary for CID 4498254, 4-bromo-N,N-diethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 21904752, 4-Bromo-2-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • 4-Bromo-N-(diethylcarbamothioyl)benzamide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - ChemDmart. Available at: [Link]

  • Thermogravimetric Analysis. Available at: [Link]

  • (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE - Organic Syntheses. Available at: [Link]

  • Thermogravimetric Analysis – TGA. NETZSCH-Gerätebau GmbH. Available at: [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Leibniz Institute of Polymer Research Dresden. Available at: [Link]

  • 4-Bromo-2-chlorobenzamide Properties - EPA. Available at: [Link]

  • Benzamide, N-decyl-N-methyl-4-bromo- - Cheméo. Available at: [Link]

  • Differential scanning calorimetry (DSC) thermograms of (a) cD4‐4Bz, the... - ResearchGate. Available at: [Link]

  • (PDF) Thermogravimetric Analysis of Polymers - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co - IOMC. Available at: [Link]

  • thermal stability of organic compounds by the isoteniscope method - DTIC. Available at: [Link]

  • Differential Scanning Calorimetry and Differential Thermal Analysis. Available at: [Link]

  • Review of MEMS differential scanning calorimetry for biomolecular study. Available at: [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. We detail a robust two-step, one-pot procedure commencing from 4-bromo-2-chlorobenzoic acid. The methodology centers on the in-situ formation of an acyl chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with diethylamine. This guide explains the chemical principles behind each step, offers a detailed experimental workflow, and includes troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Background

N,N-disubstituted benzamides are a critical structural motif found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and research tools. Their synthesis is a fundamental operation in organic chemistry. The target molecule, N,N-Diethyl 4-bromo-2-chlorobenzamide, incorporates a di-halogenated phenyl ring, providing multiple points for further functionalization, making it a valuable intermediate for library synthesis and structure-activity relationship (SAR) studies.

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[1] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. The most common and effective strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.[1][2] This activated intermediate readily reacts with primary and secondary amines to yield the desired amide.[1]

This protocol employs thionyl chloride (SOCl₂) for the activation step. It is a highly effective reagent that converts carboxylic acids to acyl chlorides, producing only gaseous byproducts (SO₂ and HCl), which simplifies reaction workup.[3] The subsequent addition of diethylamine, a secondary amine, proceeds via a nucleophilic addition-elimination mechanism to furnish the final product.[2]

Synthesis Pathway and Mechanism

The synthesis proceeds in two key stages within a single reaction vessel:

Stage 1: Acyl Chloride Formation 4-bromo-2-chlorobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the highly reactive 4-bromo-2-chlorobenzoyl chloride.

Stage 2: Amidation (Schotten-Baumann Reaction Conditions) The crude acyl chloride is then reacted directly with diethylamine. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

The underlying mechanism is a classic nucleophilic acyl substitution:

  • Activation: The carboxylic acid is converted to an acyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (another molecule of diethylamine or an added scavenger base) to yield the final, neutral N,N-Diethyl 4-bromo-2-chlorobenzamide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
4-Bromo-2-chlorobenzoic acid59748-90-2C₇H₄BrClO₂235.46Starting material. Ensure it is dry.[4]
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97Reagent for acyl chloride formation. Acrid. Use in a fume hood.
Diethylamine109-89-7C₄H₁₁N73.14Nucleophile. Corrosive and volatile. Handle with care.
Triethylamine (TEA) or Pyridine121-44-8C₆H₁₅N101.19Acid scavenger. Use anhydrous grade.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Reaction solvent. Ensure it is dry to prevent hydrolysis.
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Optional but recommended catalyst for acyl chloride formation.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for workup.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Step-by-Step Synthesis Procedure

--- SAFETY PRECAUTION --- This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and reacts violently with water. All glassware must be thoroughly dried before use. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

1. Reaction Setup: a. To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (e.g., 10.0 g, 42.5 mmol). b. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). c. Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.

2. Acyl Chloride Formation: a. To the stirring suspension, add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst. b. Slowly add thionyl chloride (e.g., 4.4 mL, 63.8 mmol, 1.5 equivalents) to the flask via a syringe or dropping funnel at room temperature. c. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution, indicating the formation of the soluble acyl chloride. d. After reflux, allow the mixture to cool to room temperature.

3. Amidation Reaction: a. In a separate flask, prepare a solution of diethylamine (e.g., 8.8 mL, 85.0 mmol, 2.0 equivalents) and triethylamine (e.g., 11.8 mL, 85.0 mmol, 2.0 equivalents) in 30 mL of anhydrous DCM. b. Cool the acyl chloride solution from step 2d in an ice bath (0 °C). c. Add the diethylamine/triethylamine solution dropwise to the cold, stirring acyl chloride solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Purification: a. Quench the reaction by slowly adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with: i. 50 mL of 1M HCl (to remove excess amines). ii. 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). iii. 50 mL of brine (to reduce the solubility of organic material in the aqueous layer). c. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. e. The crude product, typically an oil or a low-melting solid, can be purified further by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization if a solid is obtained.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Stage 1: Acyl Chloride Formation cluster_reaction Stage 2: Amidation cluster_workup Stage 3: Workup & Purification A 1. Add 4-bromo-2-chlorobenzoic acid & anhydrous DCM to flask B 2. Add catalytic DMF A->B C 3. Add Thionyl Chloride (SOCl₂) B->C D 4. Reflux for 1-2 hours at 40°C C->D E 5. Cool reaction to 0°C D->E G 7. Add amine solution dropwise E->G F 6. Prepare solution of Diethylamine & TEA F->G H 8. Stir at room temperature for 2-3 hours G->H I 9. Quench with H₂O H->I J 10. Sequential Washes: 1M HCl, sat. NaHCO₃, Brine I->J K 11. Dry organic layer (MgSO₄) J->K L 12. Concentrate in vacuo K->L M 13. Purify (Chromatography) L->M Product Pure N,N-Diethyl 4-bromo-2-chlorobenzamide M->Product

Caption: Workflow for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide.

References

  • Dal Pozzo, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Fiasella, A., et al. (2011). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Publishing. Available at: [Link]

Sources

Application Note & Protocols for the Purification of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

N,N-Diethyl 4-bromo-2-chlorobenzamide (MW: 290.59 g/mol , CAS: 682778-17-2) is a substituted benzamide that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The presence of halogen substituents on the aromatic ring provides reactive handles for further chemical transformations, such as cross-coupling reactions. The purity of such intermediates is paramount; trace impurities can lead to undesirable side reactions, complicate downstream processing, reduce final product yields, and introduce contaminants into biologically active molecules.

This technical guide provides a comprehensive overview and detailed protocols for the purification of N,N-Diethyl 4-bromo-2-chlorobenzamide from a crude reaction mixture. We will explore two orthogonal and robust purification strategies: Recrystallization and Flash Column Chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity level.

Foundational Principles: Choosing the Right Path

The molecular structure of N,N-Diethyl 4-bromo-2-chlorobenzamide, with its halogenated benzene ring and a tertiary amide group, imparts a moderate to low polarity. Its calculated LogP (octanol-water partition coefficient) of approximately 3.36 suggests good solubility in a range of organic solvents and poor solubility in water.[1] This profile is key to designing an effective purification strategy, based on the principle of "like dissolves like."[2][3]

A logical workflow for purification first involves an assessment of the crude material, typically by Thin-Layer Chromatography (TLC), to determine the number of components and their relative polarities. This initial analysis guides the decision between recrystallization and chromatography.

Purification_Decision_Flow crude Crude Product (N,N-Diethyl 4-bromo-2-chlorobenzamide) tlc Analyze by TLC crude->tlc decision Assess Impurity Profile tlc->decision recrystallization Strategy 1: Recrystallization decision->recrystallization  Product is the major spot; Impurities have very different polarity or are present in low amounts. chromatography Strategy 2: Flash Column Chromatography decision->chromatography  Impurities have similar polarity to the product; Multiple impurities present. pure_product Pure Product (>98% Purity) recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Strategy 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[2][4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).

Protocol 1A: Solvent Screening

The selection of an appropriate solvent system is the most critical step for successful recrystallization.[2]

  • Setup : Place small amounts (approx. 10-20 mg) of the crude material into several small test tubes.

  • Solvent Addition : To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane, toluene) dropwise at room temperature.

  • Initial Observation : Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.

  • Heating : Gently heat the test tubes containing promising solvents in a water or sand bath. Add more solvent dropwise until the compound just dissolves.[5]

  • Cooling : Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.[4]

  • Selection : The ideal solvent is one that forms a large quantity of high-quality crystals upon cooling. If no single solvent is ideal, a two-solvent (binary) system is employed.[6] For a binary system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow to cool.[5]

Protocol 1B: Bulk Recrystallization

Materials:

  • Crude N,N-Diethyl 4-bromo-2-chlorobenzamide

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating with stirring. Continue to add small portions of the hot solvent until the compound is fully dissolved. Avoid adding a large excess of solvent, as this will reduce recovery yield.[2]

  • Hot Filtration (Optional) : If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing soluble impurities.

  • Drying : Allow the crystals to air-dry on the funnel by drawing air through them. For final drying, transfer the solid to a watch glass or use a vacuum oven at a mild temperature (e.g., 40-50 °C).

Strategy 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7][8] More polar compounds interact more strongly with the acidic silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly.[7]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Solvent (Collect Fractions) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent (Rotary Evaporator) combine->evaporate final Pure Product evaporate->final

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2A: Eluent Selection via TLC
  • Preparation : Prepare a dilute solution of the crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting : Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development : Place the plate in a developing chamber containing a potential eluent system (e.g., a mixture of hexane and ethyl acetate). Common starting ratios are 9:1, 4:1, or 1:1 hexane:ethyl acetate.

  • Analysis : After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp.

  • Optimization : The ideal solvent system will give the target compound a Retention Factor (Rƒ) value of approximately 0.30-0.35.[7] Adjust the solvent polarity to achieve this; increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rƒ value.

Protocol 2B: Column Purification

Materials:

  • Crude N,N-Diethyl 4-bromo-2-chlorobenzamide

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Selected eluent system

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Packing : Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent.[9] Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the top of the silica.

  • Sample Loading (Dry Loading) : Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[8]

  • Elution : Carefully add the eluent to the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate. Begin collecting fractions immediately.

  • Fraction Monitoring : Systematically collect fractions and analyze them by TLC to determine which ones contain the pure product.

  • Isolation : Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified N,N-Diethyl 4-bromo-2-chlorobenzamide.[10][11]

Summary of Purification Parameters & Purity Assessment

ParameterRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption
Typical Solvents/Eluents Ethanol, Isopropanol, Hexane/Ethyl Acetate mixturesHexane/Ethyl Acetate, Dichloromethane/Methanol
Best For Removing impurities with very different solubility profiles; large scaleSeparating compounds with similar polarities; complex mixtures
Advantages Potentially less solvent waste, simple setup, good for large scaleHigh resolution, applicable to a wide range of compounds
Disadvantages Highly dependent on finding the right solvent; potential for product loss in mother liquorRequires more solvent, more labor-intensive, silica is a cost
Expected Purity >99% achievable>98% typical

Following purification, the purity of the N,N-Diethyl 4-bromo-2-chlorobenzamide should be confirmed using one or more analytical techniques such as TLC , HPLC [12][13], NMR Spectroscopy [11], and Melting Point Analysis . A sharp melting point and clean NMR/HPLC spectra are indicative of high purity.

References

  • Recrystallization. (n.d.). In LibreTexts™ Chemistry.
  • The Strategic Application of 4-Bromo-N-chlorobenzamide in the Synthesis of Bioactive Anilines. (2025). BenchChem.
  • An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents. (2025). BenchChem.
  • N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2). (n.d.). Fluorochem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. (n.d.). The Royal Society of Chemistry.
  • Lab Procedure: Recrystalliz
  • Column Chromatography. (n.d.). University of Technology, Iraq.
  • Method for purifying a bromine compound. (n.d.).
  • Column chromatography. (n.d.). University of Victoria.
  • In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide. (2025). BenchChem.
  • Lab 2: Recrystallization. (n.d.). Rowan College at Burlington County/Chemistry Solutions.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Solvents for Recrystalliz
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021).
  • 4-Bromo-2-chlorobenzamide. (n.d.). PubChem.
  • N-(2-BROMO-4-METHYLPHENYL)-4-CHLOROBENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-bromo-N,N-diethylbenzamide. (n.d.). PubChem.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
  • Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Column chromatography issue. (2024, November 17). Reddit.
  • Benzamide, N-decyl-N-methyl-4-bromo-. (n.d.). Cheméo.

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"analytical methods for N,N-Diethyl 4-bromo-2-chlorobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

N,N-Diethyl 4-bromo-2-chlorobenzamide is a critical halogenated benzamide intermediate, sharing structural homology with bioactive agents like diethyltoluamide (DEET) and pharmaceutical precursors such as metoclopramide. Its quality control is pivotal as it often serves as a late-stage intermediate; impurities introduced here (regioisomers, unreacted amines) can propagate into the final Active Pharmaceutical Ingredient (API).

This guide provides a self-validating analytical framework. Unlike simple "recipes," these protocols are designed to detect the specific degradation pathways and synthetic by-products inherent to this molecule's chemistry.

Chemical Profile
PropertySpecification
IUPAC Name 4-Bromo-2-chloro-N,N-diethylbenzamide
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.59 g/mol
Solubility Soluble in Methanol, Acetonitrile, DCM; Poorly soluble in Water.
Key Chromophore Benzene ring (λmax ~215 nm, secondary ~254 nm)
Critical Impurities 4-Bromo-2-chlorobenzoic acid (Hydrolysis), Diethylamine (Precursor)

Structural Identification (The "Fingerprint")

Before quantitative analysis, the structural integrity must be confirmed to ensure regiochemistry (2-chloro vs. 3-chloro isomers).

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the position of halogens and the integrity of the diethyl amide chain.

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • ¹H NMR Key Signals (400 MHz, CDCl₃):

    • δ 1.1–1.3 ppm (6H, t): Two methyl groups (-CH₃) of the diethyl chain. Note: Due to restricted rotation around the amide bond, these may appear as broad or distinct multiplets.

    • δ 3.2–3.6 ppm (4H, q/m): Methylene protons (-CH₂-) adjacent to nitrogen. Look for magnetic non-equivalence (rotamers).

    • Aromatic Region (3 Protons):

      • δ ~7.2 ppm (1H, d, J=8 Hz): Proton at C6 (ortho to carbonyl).

      • δ ~7.5 ppm (1H, dd): Proton at C5 (meta to carbonyl).

      • δ ~7.6 ppm (1H, d, J=2 Hz): Proton at C3 (between Br and Cl). Critical for confirming 2-chloro vs 3-chloro regiochemistry.

Protocol B: Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) neat.

  • Diagnostic Bands:

    • 1620–1640 cm⁻¹: Tertiary Amide C=O stretch (Lower frequency than esters due to resonance).

    • ~800–600 cm⁻¹: C-Cl and C-Br stretches (Fingerprint region).

Chromatographic Purity: RP-HPLC Method

Objective: Separate the main peak from the hydrolysis product (Benzoic acid derivative) and synthetic precursors.

Mechanistic Logic
  • Stationary Phase: A C18 (Octadecyl) column is selected. The molecule is moderately lipophilic (logP ~3.3). A C18 column provides strong hydrophobic interaction to retain the halogenated core.

  • Mobile Phase Modifier: Phosphoric Acid (pH ~2.5) is essential.

    • Reason 1: It suppresses the ionization of the acidic impurity (4-bromo-2-chlorobenzoic acid), ensuring it retains on the column rather than eluting in the void volume.

    • Reason 2: It keeps residual diethylamine protonated, ensuring it elutes early and does not interfere with the main peak.

Detailed Protocol

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 35°C (Controls viscosity and mass transfer)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 220 nm (Trace impurities) and 254 nm (Assay)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (ACN)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic
15.0 80 Linear Gradient (Elute Main Peak)
18.0 90 Wash (Remove dimers/oligomers)
18.1 30 Re-equilibration

| 23.0 | 30 | End of Run |

System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).

  • Resolution (Rs): > 2.0 between Main Peak and the nearest impurity (usually the acid hydrolysis product).

  • RSD (n=6): < 1.0% for Assay; < 5.0% for Impurities.

Residual Reagents: Headspace GC-FID

Objective: Quantify residual Diethylamine (DEA) and process solvents (e.g., Toluene, DCM). HPLC is unsuitable for DEA due to lack of UV chromophore and poor retention.

Mechanistic Logic

Diethylamine is volatile (BP ~55°C) and basic. Direct liquid injection might contaminate the liner with non-volatile salts. Headspace (HS) extraction is cleaner. A basic matrix (NaOH) in the headspace vial forces DEA into the gas phase.

Detailed Protocol

Instrument: GC-FID with Headspace Sampler.

ParameterSetting
Column DB-624 or VF-624ms (6% Cyanopropyl-phenyl methyl polysiloxane)
Carrier Gas Helium or Nitrogen @ 1.5 mL/min (Constant Flow)
Oven Program 40°C (hold 5 min) → 10°C/min → 220°C (hold 3 min)
Inlet Split 1:10, 200°C
Detector FID, 250°C

Headspace Parameters:

  • Sample Solvent: DMAc (Dimethylacetamide) or DMSO.

  • Incubation: 80°C for 20 minutes.

  • Syringe Temp: 90°C.

Sample Prep: Dissolve 100 mg of sample in 5.0 mL of DMAc. Add 1.0 mL of 1N NaOH (to ensure Diethylamine is in free base form). Seal immediately.

Visual Workflows

Diagram 1: Method Development Logic (Impurity Fate Mapping)

G Start Crude Sample (N,N-Diethyl 4-bromo-2-chlorobenzamide) Decision Select Analytical Mode Start->Decision Impurity1 Impurity A: 4-Bromo-2-chlorobenzoic acid (Hydrolysis Product) HPLC RP-HPLC (C18) Acidic Mobile Phase Impurity1->HPLC Polar/UV Active Impurity2 Impurity B: Diethylamine (Reagent) GC GC-FID / Headspace Basic Matrix Impurity2->GC Volatile/No UV Impurity3 Impurity C: Regioisomers (3-chloro isomer) Impurity3->HPLC Structural Isomer Decision->Impurity1 Contains Decision->Impurity2 Contains Decision->Impurity3 Contains Result1 Detects: Main Peak, Impurity A, Impurity C HPLC->Result1 Result2 Detects: Impurity B (Volatile) GC->Result2

Caption: Separation strategy based on physicochemical properties of the amide and its specific impurities.

Diagram 2: Sample Preparation Workflow

SamplePrep Raw Raw Material (Solid) Weigh Weigh 50.0 mg Raw->Weigh Dissolve Dissolve in 50 mL ACN:Water (1:1) (Diluent) Weigh->Dissolve Sonicate Sonicate 10 mins (Ensure complete solubility) Dissolve->Sonicate Filter Filter (0.45 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Vial->Inject

Caption: Standardized sample preparation protocol to minimize variability and protect the column.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. (1994).[3]

  • PubChem. Compound Summary: 4-Bromo-2-chlorobenzamide (Precursor/Related Structure).[4] National Library of Medicine. [4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18/Acidic buffer logic).

Sources

Application Note: 1H NMR Analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-resolution 1H NMR analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide , a structural motif common in pharmaceutical intermediates.[1] It addresses the specific challenges posed by restricted amide rotation and steric hindrance induced by the ortho-chloro substituent.[1]

Executive Summary

The analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide requires more than standard spectral interpretation due to the steric bulk of the ortho-chloro group and the tertiary amide functionality.[1] These features restrict rotation around the C(O)-N bond, often resulting in signal doubling (rotamers) or line broadening at room temperature.[1] This protocol provides a definitive method to distinguish these conformational isomers from impurities, ensuring accurate structural assignment.

Structural Dynamics & Theoretical Grounding

The Rotamer Challenge

Unlike primary amides, tertiary amides like N,N-diethylbenzamides lack a proton donor for hydrogen bonding but possess significant double-bond character in the C-N bond (resonance form II below).[1]

In N,N-Diethyl 4-bromo-2-chlorobenzamide , the 2-chloro substituent introduces severe steric strain. This forces the amide group to rotate out of the plane of the benzene ring (orthogonal conformation) and significantly raises the energy barrier for rotation around the C-N bond.[1]

  • Consequence: The two ethyl groups are magnetically non-equivalent at room temperature (298 K). One ethyl group is cis to the carbonyl oxygen, and the other is trans.

  • Observation: You will likely observe two distinct sets of signals for the ethyl groups (two triplets for methyls, two quartets for methylenes) rather than one average set.

Visualizing the Equilibrium

The following diagram illustrates the rotameric equilibrium and the analytical workflow.

RotamerAnalysis Figure 1: Impact of restricted amide rotation on NMR observables due to ortho-substitution. cluster_0 Molecular Dynamics cluster_1 NMR Observation (298 K) RotamerA Rotamer A (Ethyl-1 cis to Oxygen) TS Transition State (Planar/High Energy) RotamerA->TS Slow Rotation Spectrum 1H NMR Spectrum RotamerA->Spectrum RotamerB Rotamer B (Ethyl-1 trans to Oxygen) RotamerB->Spectrum TS->RotamerB (Steric Barrier) Signal_Et Aliphatic Region: Doublet of Quartets/Triplets Spectrum->Signal_Et Signal_Ar Aromatic Region: Distinct Coupling Patterns Spectrum->Signal_Ar

[1]

Experimental Protocol

Materials & Sample Preparation[1][2]
  • Solvent: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    . ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    typically provides sharper resolution of rotamers; DMSO can sometimes induce intermediate exchange rates that broaden peaks unhelpfully.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (D1): Set to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     seconds. The aromatic protons between halogens (H-3) often have long 
    
    
    
    relaxation times.
  • Scans (NS): 16–32 scans are sufficient for this concentration.[1]

  • Temperature: 298 K (25°C).[1]

    • Expert Tip: If signals appear as broad humps, run a Variable Temperature (VT) experiment. Heating to 323 K (50°C) often coalesces the rotamers into single sharp peaks, confirming purity.

Spectral Analysis & Assignment

Aromatic Region (7.0 – 8.0 ppm)

The benzene ring has three protons. The substitution pattern (1-amide, 2-Cl, 4-Br) creates a specific splitting pattern.[1]

ProtonPositionMultiplicityCoupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Chemical Shift (

)*
Assignment Logic
H-3 Meta to amideDoublet (d)~2.0 Hz7.55 – 7.65 Most deshielded due to being flanked by Cl and Br. Shows small meta-coupling to H-5.
H-5 Meta to Cldd8.2, 2.0 Hz7.40 – 7.50 Ortho-coupling to H-6 and meta-coupling to H-3.[1]
H-6 Ortho to amideDoublet (d)8.2 Hz7.15 – 7.30 Ortho-coupling to H-5.[1] Often shielded relative to planar benzamides because the ring twist reduces conjugation with the carbonyl.

*Note: Exact shifts vary slightly with concentration and temperature.[1]

Aliphatic Region (1.0 – 4.0 ppm) - The Rotamer Zone

Due to the restricted rotation described in Section 2.1, the N-ethyl groups appear as two non-equivalent sets .[1]

  • Methylene (-CH2-):

    • Expect two distinct quartets (or broad multiplets) in the 3.1 – 3.6 ppm range.[1]

    • Integration: Total 4H (2H for rotamer A + 2H for rotamer B).

    • Diagnostic: The methylene protons syn to the carbonyl oxygen are typically more deshielded (downfield) than those anti to it.

  • Methyl (-CH3):

    • Expect two distinct triplets in the 1.0 – 1.3 ppm range.[1]

    • Integration: Total 6H.

    • Diagnostic: These often overlap but can be resolved at higher fields (600 MHz).[1]

Impurity vs. Rotamer Checklist

Before assuming a sample is impure, apply this logic filter:

  • Ratio Consistency: Do the "extra" peaks integrate to a 1:1 ratio (or a consistent unequal ratio like 1:0.8) with the main peaks? Rotamers often exist in unequal populations due to steric preference, but the ratio will be constant across all signals.

  • Peak Shape: Are the peaks slightly broadened compared to the solvent residual peak? Broadening indicates chemical exchange (rotamerism).[1]

  • Coalescence: Does heating the sample to 50°C simplify the spectrum? If yes, they are rotamers. If no, they are impurities.[1]

Troubleshooting & Validation

Common Issue: "My spectrum looks like a mixture."

Cause: The rotational barrier allows both cis- and trans-like conformers to exist on the NMR timescale.[1] Solution:

  • Do not purify further based solely on this NMR.

  • Run a 1D NOE experiment. Irradiate one methylene signal; if it is a rotamer, you may see saturation transfer to the other methylene signal (exchange peak) or NOE to specific aromatic protons (H-6).[1]

  • Report data as "mixture of rotamers" or list the major rotamer peaks.[1]

Workflow Diagram

Workflow Figure 2: Decision tree for distinguishing rotamers from impurities. Start Start Analysis Prep Dissolve 10mg in CDCl3 Start->Prep Acquire Acquire 1H NMR (298K) Prep->Acquire Check Check Aliphatic Region Acquire->Check SingleSet Single Set of Ethyl Signals Check->SingleSet Sharp DoubleSet Double/Broad Signals Check->DoubleSet Complex FastRot Fast Rotation (Unlikely for this molecule) SingleSet->FastRot Rotamers Restricted Rotation (Expected) DoubleSet->Rotamers VT Perform VT-NMR (323K) Rotamers->VT Coalesce Signals Coalesce? VT->Coalesce Confirm Confirmed Structure Coalesce->Confirm Yes Impurity Impurity Detected Coalesce->Impurity No

References

  • Clayden, J., et al. (2001). Restricted rotation in amides and related compounds. Usually, ortho-substitution increases the rotational barrier significantly.[1] Available at: [1]

  • PubChem Compound Summary. (2025). 4-Bromo-2-chlorobenzamide (Parent Structure).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Saischek, G., et al. (2013). Rotamers - assigned by a simple NMR experiment. This reference details the use of NOE and VT-NMR to distinguish amide rotamers. Available at:

Sources

Application Note: Mass Spectrometry Characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide for the mass spectrometric analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2). As a halogenated benzamide derivative, this compound serves as a critical intermediate in the synthesis of serotonin receptor modulators and other pharmaceutical agents.

Correct identification of this molecule requires a dual approach:

  • Isotopic Pattern Analysis: Leveraging the distinct bromine/chlorine clustering to validate elemental composition.[1]

  • Fragmentation Mapping: Utilizing Electron Ionization (EI) and Electrospray Ionization (ESI) to confirm the amide linkage and halogen positioning.

This guide details sample preparation, instrument parameters, and a self-validating logic flow for data interpretation.

Chemical Profile & Theoretical Mass Characteristics

Before initiating analysis, the theoretical mass spectrum must be calculated to serve as a reference standard.

PropertySpecification
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide
Formula C₁₁H₁₃BrClNO
Molecular Weight (Avg) 290.58 g/mol
Monoisotopic Mass 288.9869 Da (

C₁₁

H₁₃

Br

Cl

N

O)
Key Structural Features Tertiary amide, ortho-chloro, para-bromo substitution
The "3:4:1" Isotopic Signature

The simultaneous presence of Chlorine (


Cl:

Cl ≈ 3:1) and Bromine (

Br:

Br ≈ 1:[2][3]1) creates a unique spectral fingerprint. This is the primary validation check.
  • M (m/z 289): Contains

    
    Br and 
    
    
    
    Cl.[4]
  • M+2 (m/z 291): Contains (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl).
  • M+4 (m/z 293): Contains

    
    Br and 
    
    
    
    Cl.

Theoretical Intensity Calculation:



(Normalized Intensities: M=75%, M+2=100%, M+4=25%)

Experimental Protocols

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. Avoid chlorinated solvents (DCM/Chloroform) to prevent isotopic interference.

  • Concentration:

    • GC-MS (EI): 10 µg/mL (10 ppm).

    • LC-MS (ESI): 1 µg/mL (1 ppm) with 0.1% Formic Acid.

GC-MS Method (Electron Ionization)
  • Inlet Temp: 250°C (Split 10:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: 230°C, 70 eV.

LC-MS Method (Electrospray Ionization)[7]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mode: Positive Ion Mode (ESI+).

Fragmentation Analysis & Mechanism

Understanding the fragmentation is crucial for distinguishing this specific isomer from other halogenated benzamides.

EI Fragmentation Pathway (GC-MS)

Under 70 eV Electron Ionization, the molecule undergoes predictable cleavage.

  • Molecular Ion (M⁺): Observed at m/z 289/291/293.

  • 
    -Cleavage (Amide Bond Rupture):  The bond between the carbonyl carbon and the amide nitrogen breaks. This expels the diethylamino radical (
    
    
    
    , mass 72) and generates the Benzoyl Cation .
    • Fragment:

      
      
      
    • m/z: 217 / 219 / 221 (Retains Br/Cl pattern).

    • Note: This is typically the Base Peak .

  • Loss of CO: The benzoyl cation loses carbon monoxide (28 Da) to form the Phenyl Cation .

    • Fragment:

      
      
      
    • m/z: 189 / 191 / 193.

  • McLafferty Rearrangement (Minor): Hydrogen transfer from an ethyl group to the oxygen, followed by loss of ethylene (

    
    , 28 Da).
    
    • m/z: 261 / 263 / 265.

ESI Fragmentation Pathway (LC-MS/MS)

In ESI+, the protonated molecule


 (m/z 290) is the precursor. CID (Collision Induced Dissociation) yields:
  • Loss of Diethylamine: Neutral loss of

    
     (73 Da).
    
  • Product Ion: Acylium ion at m/z 217.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of N,N-Diethyl 4-bromo-2-chlorobenzamide, distinguishing it from potential impurities like de-halogenated byproducts.

MassSpecWorkflow cluster_ionization Ionization & Detection cluster_analysis Data Interpretation Logic Sample Unknown Sample (Candidate: CAS 682778-17-2) EI_Source GC-MS (EI, 70eV) Sample->EI_Source ESI_Source LC-MS (ESI+) Sample->ESI_Source IsotopeCheck Check Isotope Cluster (m/z 289, 291, 293) EI_Source->IsotopeCheck ESI_Source->IsotopeCheck PatternMatch Pattern Matches 3:4:1? (Br + Cl present) IsotopeCheck->PatternMatch Yes PatternFail Pattern Mismatch (Impurity/Degradant) IsotopeCheck->PatternFail No (e.g., 3:1 or 1:1) FragCheck Check Base Peak (Loss of NEt2) PatternMatch->FragCheck BenzoylIon Observe Acylium Ion (m/z 217, 219, 221) FragCheck->BenzoylIon m/z 217 detected Conclusion POSITIVE ID: N,N-Diethyl 4-bromo-2-chlorobenzamide BenzoylIon->Conclusion

Figure 1: Decision tree for the mass spectrometric validation of halogenated benzamides.

Detailed Fragmentation Mechanism (EI)

To assist in manual spectral interpretation, the specific bond cleavages are mapped below.

FragmentationPathway MolIon Molecular Ion (M+) m/z 289 / 291 / 293 [C11H13BrClNO]+. AlphaCleavage α-Cleavage MolIon->AlphaCleavage Benzoyl Benzoyl Cation m/z 217 / 219 / 221 [C6H3BrCl-CO]+ AlphaCleavage->Benzoyl Radical Diethylamino Radical (Neutral Loss 72 Da) AlphaCleavage->Radical CO_Loss - CO (28 Da) Benzoyl->CO_Loss Phenyl Phenyl Cation m/z 189 / 191 / 193 [C6H3BrCl]+ CO_Loss->Phenyl

Figure 2: Primary fragmentation pathway under Electron Ionization (70 eV).

Interpretation Guide & Troubleshooting

Distinguishing Impurities

In synthesis, incomplete halogenation or de-halogenation may occur. Use the isotope pattern to identify these common impurities:

  • Des-bromo impurity (Chloro-only):

    • Mass shift: -79/81 Da.

    • Isotope Pattern: 3:1 (M, M+2).[3]

  • Des-chloro impurity (Bromo-only):

    • Mass shift: -35/37 Da.

    • Isotope Pattern: 1:1 (M, M+2).[3]

Nitrogen Rule Validation

The molecular weight is even (290), but the exact mass (289) and odd number of nitrogens (1) dictates an odd molecular ion in EI (m/z 289) and an even protonated ion in ESI (m/z 290).

  • Check: If EI spectrum shows even mass M+, suspect contamination or incorrect assignment.

References

  • Chemical Identity & Synthesis
  • Wacker, D. et al. (2005). Modulators of 5-HT receptors. US Patent Application 2005/0080074 A1.
  • Mass Spectrometry Principles

    • McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra. University Science Books. (General reference for amide fragmentation).

    • Chemistry Steps. (2025). Isotopes in Mass Spectrometry (Br and Cl Patterns). Available at: [Link]

Sources

Application Note: Advanced Recrystallization Protocol for N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N,N-Diethyl 4-bromo-2-chlorobenzamide is a functionalized benzamide derivative often employed as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural features—a halogenated aromatic ring coupled with a tertiary amide—present specific purification challenges.[1][2][3]

Unlike primary amides (e.g., 4-bromo-2-chlorobenzamide, MP ~162°C), the N,N-diethyl substitution significantly disrupts intermolecular hydrogen bonding.[3] This typically depresses the melting point, often resulting in a compound that exists as a viscous oil or low-melting solid at room temperature.[1][2] Consequently, standard recrystallization attempts frequently result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

This guide provides a robust, self-validating protocol designed to overcome the "oiling out" phenomenon and achieve high-purity crystalline material suitable for cross-coupling reactions or biological evaluation.[1][3]

Physicochemical Profile & Solubility Assessment

Before initiating purification, the solubility profile must be understood to select the thermodynamic "sweet spot" for crystallization.[1][2][3]

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula C₁₁H₁₃BrClNOModerate molecular weight (290.59 g/mol ).[1]
Physical State Low-melting solid or viscous oilProne to supercooling; requires seed crystals or low-temp initiation.[1][2]
Lipophilicity (LogP) ~3.3 (Predicted)Highly soluble in non-polar solvents (DCM, EtOAc, Toluene).[1][2]
H-Bond Donors 0Cannot form strong lattice networks easily; slower crystallization kinetics.[1][2]
Solvent Compatibility Matrix
  • Good Solvents (Dissolves at RT): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Ethanol.[1][3]

  • Poor Solvents (Insoluble/Sparingly Soluble): Hexanes, Heptane, Water, Pentane.[1][2][3]

  • Recommended System: Binary Solvent System (Solvent/Anti-solvent). [1][2]

Pre-Protocol: The "Range Finding" Experiment

Do not skip this step. Because the melting point is sensitive to impurities, you must empirically determine the saturation point.[1][2]

  • Prepare 3 Vials: Add 100 mg of crude compound to each.

  • Test Systems:

    • System A: Ethanol (add dropwise until dissolved) + Water (anti-solvent).[1][2][3]

    • System B: Ethyl Acetate (solvent) + Hexanes (anti-solvent).[1][2][3]

    • System C: Diethyl Ether (solvent) + Pentane (anti-solvent).[1][2][3]

  • Observation:

    • Heat to 40-50°C. If it dissolves, add anti-solvent until cloudy.[1][2]

    • Cool to Room Temp (RT).[1][2][3][4]

    • Critical Decision:

      • Precipitate forms:[1][2] Good.[1][2]

      • Oily droplets form: "Oiling out" detected.[1][2] Use Protocol B .

      • No change: Too soluble.[1][2] Evaporate half volume and cool to -20°C.

Expert Insight: For N,N-diethyl benzamides, System B (EtOAc/Hexanes) is often superior because water (in System A) can sometimes cause emulsions with the oily amide.[1][3]

Detailed Recrystallization Protocols

Protocol A: Standard Thermal Recrystallization

Use this if the crude material is a solid with MP > 50°C.[1][2][3]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate (minimum amount) while heating gently to 50°C until fully dissolved.

  • Filtration (Optional): If insoluble particulates are visible, filter hot through a glass frit or cotton plug.[1][2][3]

  • Anti-Solvent Addition: While keeping the solution warm (40°C), slowly add Hexanes dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Correction: Add 1-2 drops of EtOAc to clear the solution back to transparent.[2]

  • Crystallization: Remove heat. Cap the flask.

    • Allow to cool to RT undisturbed for 2 hours.

    • Do not agitate. Agitation promotes rapid, impure precipitation.[1][2]

  • Harvest: Filter crystals via vacuum filtration. Wash with cold Hexanes.[1][2][3]

Protocol B: "Oiling Out" Contingency (Low-Temp Crystallization)

Use this if the compound is an oil or oils out during Protocol A.[1][3]

Mechanism: Oiling out occurs when the temperature of the solution drops below the phase separation limit before it drops below the crystallization temperature.[1][2] We must lower the solubility limit without dropping the temperature too fast.[1][2]

  • Dissolution: Dissolve crude oil in Diethyl Ether (10 mL per gram) at Room Temperature.

  • Anti-Solvent: Add Pentane slowly until the solution is slightly cloudy.[1][2]

  • Seeding (Critical):

    • If you have any solid crystal from a previous batch, add a tiny speck now.[1][2][3]

    • If no seed exists, dip a glass rod in the solution, remove it, let the solvent evaporate on the rod to form a film, and re-insert the rod.[2][3] Scratch the glass side.[1][2][3]

  • Incubation: Place the flask in a -20°C freezer for 12-24 hours.

    • Why? Low temperature reduces solubility drastically, forcing the lattice to form even in the absence of H-bonds.[1][3]

  • Separation:

    • If crystals form: Filter rapidly on a chilled funnel.[1][2]

    • If an oil forms at the bottom: Decant the supernatant (mother liquor).[1][2][3] Triturate (grind) the oil with fresh cold Pentane. This often induces solidification.[1][2][3]

Process Visualization

Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude N,N-Diethyl 4-bromo-2-chlorobenzamide SolubilityTest Solubility Test (100 mg scale) Start->SolubilityTest StateCheck Physical State at RT? SolubilityTest->StateCheck Solid Solid (MP > 50°C) StateCheck->Solid Yes Oil Oil / Low MP Solid StateCheck->Oil No ProtA Protocol A: EtOAc / Hexane Thermal Recrystallization Solid->ProtA ProtB Protocol B: Ether / Pentane Cryo-Crystallization (-20°C) Oil->ProtB OilingOut Problem: Oiling Out? ProtA->OilingOut Seed Add Seed Crystal Scratch Glass ProtB->Seed Initiation Final Pure Crystalline Solid ProtB->Final OilingOut->ProtB Yes (Switch Method) OilingOut->Final No Triturate Decant & Triturate with Pentane Seed->Triturate If Oil Persists Triturate->Final

Caption: Decision logic for selecting the optimal purification route based on physical state and phase behavior.

Analytical Validation

Once isolated, validate purity using the following metrics.

MethodAcceptance CriteriaNotes
HPLC (UV 254 nm) > 98.0% AreaImpurities (amine/acid) often elute early.[1]
1H NMR (CDCl₃) Clean IntegrationCheck ethyl region (1.1-1.3 ppm, 3.2-3.6 ppm) for rotational isomers (broadening is normal for tertiary amides).
Appearance White to Off-White SolidYellow color often indicates oxidation or trace aniline impurities.[1][2]

Note on NMR: N,N-diethyl amides exhibit restricted rotation around the C-N amide bond.[1][2] You may see broad peaks or "double" peaks for the ethyl groups at room temperature.[1][2][3] This is not an impurity; it is a rotameric effect.[2] Run NMR at 50°C to coalesce peaks if necessary.

Safety & Handling (MSDS Summary)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H302 (Harmful if swallowed).[1][2][3][5]

  • Specific Risk: Halogenated aromatics can be sensitizers.[1][2] Wear nitrile gloves and work in a fume hood.[2]

  • Waste Disposal: Halogenated organic waste stream.[1][2] Do not mix with general organic waste if your facility separates halogens.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][6] 4-Bromo-2-chlorobenzamide (Compound CID 21904752).[1][6] National Library of Medicine.[1][2][3][7][8] Retrieved October 26, 2023, from [Link][1][3]

  • Organic Syntheses. (2015). Synthesis of N,N-Diethylbenzamides via Amidation. Org. Synth. 2015, 92, 171-183.[1][3] (Cited for general solubility properties of diethyl benzamides).[1][2]

Sources

Application Note: High-Purity Isolation of N,N-Diethyl 4-bromo-2-chlorobenzamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the purification of N,N-Diethyl 4-bromo-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. We provide a detailed, step-by-step protocol covering stationary phase selection, mobile phase optimization, sample loading techniques, and fraction analysis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable, scalable, and efficient purification strategy that ensures high purity and recovery of the target compound.

Introduction: The Rationale for Chromatographic Purification

N,N-Diethyl 4-bromo-2-chlorobenzamide is a substituted benzamide derivative frequently employed as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Following its synthesis, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final API.[1]

Column chromatography is a fundamental and powerful technique for isolating and purifying individual compounds from complex mixtures.[2] The method described herein utilizes normal-phase flash chromatography, which leverages the polarity differences between the target compound and impurities to achieve efficient separation. The principle relies on a polar stationary phase (silica gel) and a less polar mobile phase.[3] Non-polar compounds have a weaker affinity for the silica gel and elute quickly with the mobile phase, while more polar compounds interact more strongly with the stationary phase, resulting in slower elution.[4] By carefully selecting the mobile phase composition, a high-resolution separation can be achieved.

Principle of Separation: Exploiting Polarity

The separation of N,N-Diethyl 4-bromo-2-chlorobenzamide is based on the principle of differential adsorption and partitioning between a solid stationary phase and a liquid mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application.[5] Its surface is covered with hydroxyl (-OH) groups, making it highly polar. It interacts with compounds primarily through hydrogen bonding and dipole-dipole interactions.[3]

  • Target Compound: N,N-Diethyl 4-bromo-2-chlorobenzamide possesses several polar functional groups (an amide carbonyl, halogen atoms) and non-polar regions (an aromatic ring, diethyl groups). This gives it an intermediate polarity, making it an ideal candidate for purification on silica gel.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase.[7] The overall polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents. Increasing the proportion of the polar solvent (ethyl acetate) increases the mobile phase's eluotropic strength, causing all compounds to move faster through the column.[8]

The goal is to find a mobile phase composition where the target compound adheres to the silica gel strongly enough to separate from less polar impurities, but weakly enough to be eluted before more polar impurities.

Method Development Using Thin-Layer Chromatography (TLC)

Before performing a large-scale column separation, the ideal solvent system must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that effectively predicts the behavior of compounds on a silica gel column.[9]

The key metric in TLC is the Retardation Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For an effective column chromatography separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[8]

  • If Rf > 0.4: The compound will elute too quickly from the column, leading to poor separation from non-polar impurities. To decrease the Rf, reduce the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).

  • If Rf < 0.2: The compound will be strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute and potentially leading to band broadening. To increase the Rf, increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

Protocol: TLC Solvent System Optimization
  • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the crude mixture onto the baseline of separate TLC plates.

  • Place each TLC plate into a different beaker (TLC chamber) containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Cover the beakers to maintain a saturated atmosphere.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for the product spot in each solvent system and select the system that provides an Rf value in the optimal 0.2-0.4 range and shows the best separation from visible impurities.

Example TLC Optimization Data
Mobile Phase (Hexane:EtOAc) Observed Product Rf
9:10.10 (Too low)
8:20.25 (Good separation, optimal for column)
7:30.45 (Too high, poor separation from a less polar impurity)
6:40.65 (Too high)

Based on this example, an 80:20 Hexane:Ethyl Acetate mixture is the optimal mobile phase for the column purification.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for purifying approximately 1-2 grams of crude N,N-Diethyl 4-bromo-2-chlorobenzamide using an automated flash chromatography system with a pre-packed silica gel column.

Materials and Reagents
ItemSpecification
Stationary Phase Pre-packed 40 g silica gel flash column (40-63 µm particle size)
Crude Sample ~1-2 g of crude N,N-Diethyl 4-bromo-2-chlorobenzamide
Mobile Phase A n-Hexane, HPLC Grade
Mobile Phase B Ethyl Acetate (EtOAc), HPLC Grade
Sample Adsorbent Celite® 545 or a small amount of silica gel (~2-3 g)
Apparatus Automated flash chromatography system, fraction collector, rotary evaporator
Analytical TLC plates (silica gel 60 F₂₅₄), UV lamp
Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Method Development (e.g., 20% EtOAc/Hex) SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep Defines solvent system Injection 4. Sample Injection & Run Start SamplePrep->Injection ColumnEquil 3. Column Equilibration (Initial Mobile Phase) ColumnEquil->Injection Elution 5. Gradient Elution (Purging Impurities & Eluting Product) Injection->Elution Collection 6. Automated Fraction Collection (UV-Triggered) Elution->Collection UV signal triggers collection FracAnalysis 7. TLC Analysis of Collected Fractions Collection->FracAnalysis Pooling 8. Pool Pure Fractions FracAnalysis->Pooling Identify pure fractions SolventRemoval 9. Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalProduct 10. Pure Product SolventRemoval->FinalProduct

Caption: Workflow for the purification of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading) Dry loading is highly recommended as it often leads to better separation and sharper bands compared to liquid injection, especially for moderately soluble compounds.[10]

  • Dissolve the crude sample (~1-2 g) in a minimal amount of a low-boiling-point solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the crude product adsorbed onto the solid support.

Step 2: System and Column Preparation

  • Install the 40 g pre-packed silica column onto the automated flash system.

  • Prime the solvent lines with Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Equilibrate the column with the initial mobile phase conditions. This is typically a solvent mixture with lower polarity than the main elution solvent to ensure the compound binds tightly at the top of the column. Equilibrate with 5% Ethyl Acetate in Hexane for 3-5 column volumes (CVs).

Step 3: Loading and Elution

  • Load the prepared dry sample into an empty solid-load cartridge and attach it to the system.

  • Set up the elution method. A step or linear gradient is often more efficient than an isocratic elution for separating complex mixtures, as it can speed up the run and sharpen peaks.[9][11]

    • Initial Conditions: 5% EtOAc in Hexane for 2 CV.

    • Step 1: Ramp to 20% EtOAc in Hexane over 1 CV and hold for 8-10 CV. This is the isocratic step determined from TLC to elute the target compound.

    • Step 2 (Wash): Ramp to 50% EtOAc in Hexane over 2 CV and hold for 3 CV. This step will wash off any highly polar impurities that remain on the column.

  • Set the flow rate. For a 40 g column, a flow rate of 35-40 mL/min is appropriate.

  • Configure the fraction collector to trigger collection based on the UV detector signal (e.g., at 254 nm).

  • Start the run.

Step 4: Fraction Analysis and Product Isolation

  • Once the run is complete, analyze the collected fractions using TLC. Spot every 2-3 fractions on a TLC plate and run it in the optimized solvent system (20% EtOAc/Hexane).

  • Identify the fractions that contain only the pure product (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Weigh the flask to determine the final mass and calculate the recovery yield.

Troubleshooting Common Issues

Even with careful planning, challenges can arise. Below is a guide to addressing common problems.[2][12][13]

ProblemPossible Cause(s)Solution(s)
Poor Separation / Peak Overlap 1. Mobile phase is too polar. 2. Column is overloaded. 3. Inappropriate sample loading (wet loading).1. Re-optimize the mobile phase with TLC; use a shallower gradient or less polar isocratic system.[14] 2. Reduce the amount of crude material loaded (a good rule of thumb is 1-5% of the silica weight). 3. Use dry loading.[10]
Product Elutes Too Quickly or Slowly 1. TLC conditions did not translate perfectly. 2. Incorrect mobile phase composition.1. Adjust the gradient or isocratic hold percentage accordingly. If the product elutes too fast, decrease polarity; if too slow, increase polarity.[12] 2. Double-check solvent line connections and prime the pumps.
Peak Tailing or Streaking 1. Compound is sparingly soluble in the mobile phase. 2. Compound is slightly acidic/basic and interacting with silica.1. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).[15]
No Product Recovered 1. Compound is too polar and irreversibly stuck to the silica. 2. Compound is unstable on silica gel.1. Flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane).[7] 2. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. Consider using alumina or reverse-phase silica.[12][16]
Troubleshooting Decision Tree

G start Problem Observed p1 Poor Separation start->p1 p2 Product Not Eluting start->p2 p3 Peak Tailing start->p3 c1a Rf on TLC > 0.5? p1->c1a c2a Rf on TLC < 0.1? p2->c2a c3a Is Compound Acidic/Basic? p3->c3a s1a Decrease Mobile Phase Polarity c1a->s1a Yes c1b Column Overloaded? (>5% w/w) c1a->c1b No s1b Reduce Sample Load c1b->s1b Yes s2a Increase Mobile Phase Polarity c2a->s2a Yes c2b Is Compound Silica-Stable? c2a->c2b No s2b Use Alumina or Reverse Phase c2b->s2b No s3a Add Modifier to Eluent (e.g., 0.1% TEA or AcOH) c3a->s3a Yes c3b Poor Solubility? c3a->c3b No s3b Change Solvent System (e.g., DCM/MeOH) c3b->s3b Yes

Caption: A decision tree for troubleshooting common flash chromatography issues.

Conclusion

The protocol outlined in this application note provides a systematic and reliable method for the purification of N,N-Diethyl 4-bromo-2-chlorobenzamide. By leveraging TLC for initial method development and employing automated flash chromatography with a gradient elution strategy, researchers can consistently achieve high purity and recovery of the target compound. This methodology is robust, scalable, and essential for professionals in synthetic chemistry and drug development who require high-quality materials for their research and manufacturing processes.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Biocompare. (2023). Chromatography Column Selection Guide.
  • Cole-Parmer. (2023). How to Select the Optimal Chromatography Column.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
  • Sednev, K. V., & Berezkin, V. G. (2011). Thin-layer chromatography of polar and ionic compounds using active gas flow over the silica gel adsorbent layer. Journal of Planar Chromatography, 24(3), 181–187.
  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview.
  • Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing.
  • HPLC Troubleshooting Guide. (n.d.).
  • MicroSolv Technology Corp. (2026). Column Volume Calculation HPLC.
  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today.
  • Biotage. (2025). Optimizing chromatographic purification for rapid results in chemical manufacturing.
  • Reddit. (2021). Some helpful column chromatography math.
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Axion Labs. (2024). How to calculate void volume in HPLC?.
  • Quora. (2021). In thin-layer chromatography, are the polar components in the solvent more attracted to the stationary phase or the mobile phase?.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026).
  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Chromatography Online. (2024). Estimating HPLC Column Volume: Quick Calculation Methods for Analysts.
  • Quora. (2017). What solvent is used for TLC?.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC.
  • Beilstein Journals. (n.d.). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides.
  • Fluorochem. (n.d.). N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2).
  • Kromasil. (2011). Gradient or isocratic elution in preparative reversed phase HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.

Sources

Application Note: Strategic Utilization of N,N-Diethyl 4-bromo-2-chlorobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 426265-73-8) is not merely a halogenated building block; it is a tri-orthogonal scaffold designed for modular drug discovery. Its value lies in the distinct reactivity profiles of its three functional handles, allowing researchers to execute sequential, site-selective modifications without the need for protecting groups.

The Three Reactivity Vectors:

  • C4-Bromide: The most reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • C1-Diethylamide: A potent Directed Metalation Group (DMG) for ortho-lithiation and a latent electrophile (convertible to aldehydes or ketones).[1]

  • C2-Chloride: A robust blocking group that survives initial coupling conditions, serving as a secondary handle for late-stage functionalization or nucleophilic aromatic substitution (

    
    ).[1]
    

This guide details the protocols for exploiting these vectors, focusing on chemoselective cross-coupling and Directed Ortho Metalation (DoM).[1]

Reactivity Profile & Decision Logic

Before initiating synthesis, select the protocol based on the desired substitution pattern.[1] The diagram below illustrates the divergent pathways available from the parent scaffold.

ReactivityMap Scaffold N,N-Diethyl 4-bromo-2-chlorobenzamide PathA Pathway A: Chemoselective Coupling Scaffold->PathA Pd(0), Ar-B(OH)2 (Suzuki) PathB Pathway B: Metal-Halogen Exchange Scaffold->PathB n-BuLi (-78°C) PathC Pathway C: Directed Ortho Metalation Scaffold->PathC LDA or TMP-Li (Non-nucleophilic base) ProdA C4-Biaryl/Amine (C2-Cl Intact) PathA->ProdA ProdB C4-Electrophile (Quenched Li Species) PathB->ProdB ProdC C6-Functionalized (Ortho to Amide) PathC->ProdC

Figure 1: Divergent synthesis pathways based on reagent selection. Note the crucial distinction between n-BuLi (Exchange) and LDA (Deprotonation).

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C4-position while retaining the C2-chloride. Mechanism: The C-Br bond has a lower bond dissociation energy (approx. 69 kcal/mol) compared to C-Cl (approx. 84 kcal/mol). Under controlled Pd(0) catalysis, oxidative addition occurs exclusively at the bromide.[1]

Experimental Protocol

Reagents:

  • Substrate: N,N-Diethyl 4-bromo-2-chlorobenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Solvation: Add degassed solvent and aqueous base via syringe.[1]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to prevent activation of the C2-chloride.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (

    
    ) should disappear; the product will typically be more polar.[1]
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography.

Data Validation:

Parameter Specification Reason
Temperature 75-85°C Sufficient for C-Br activation; too low for C-Cl activation.

| Base | Carbonate (


) | Weaker bases prevent hydrolysis of the amide.[1] |
| Typical Yield  | 85-95% | High chemoselectivity leads to clean conversion.[1] |

Protocol B: Directed Ortho Metalation (DoM) vs. Halogen Exchange

Objective: Regioselective functionalization of the aromatic ring. Challenge: The substrate contains competing directing groups and reactive centers.[1][3]

  • Scenario 1 (C4-Lithiation): n-Butyllithium attacks the Bromine (Li-Br exchange) faster than it deprotonates.[1]

  • Scenario 2 (C6-Lithiation): Lithium Diisopropylamide (LDA) is too bulky/non-nucleophilic to attack the Bromine and instead removes the proton at C6, directed by the amide.

Pathway B1: C4-Functionalization via Li-Hal Exchange

Use this to replace Br with electrophiles other than Boron (e.g., -CHO, -COOH, -SiMe3).

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1][4]

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: Solution may turn yellow/orange.[1]

    • Timing: Stir for exactly 15 minutes. Long stir times allow "scrambling" of the lithiated species.[1]

  • Quench: Add electrophile (e.g., DMF for aldehyde,

    
     for acid) (1.5 equiv).
    
  • Warm: Allow to warm to RT naturally.

Pathway B2: C6-Functionalization via DoM (The "Snieckus" Protocol)

Use this to introduce a substituent ortho to the amide, creating a 1,2,3,5-substituted arene.

  • Reagent Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .

  • Addition: Add solution of N,N-Diethyl 4-bromo-2-chlorobenzamide dropwise to the LDA.

    • Mechanistic Insight: The amide oxygen coordinates Li, bringing the amide base into proximity with the C6 proton (CIPE - Complex Induced Proximity Effect). The bulky LDA does not attack the C4-Br.[1]

  • Metalation: Stir at -78°C for 1 hour.

  • Quench: Add Electrophile (e.g., MeI,

    
    , TMSCl).[1]
    
  • Workup: Standard aqueous workup.

Comparative Reactivity Table:

Reagent Primary Mechanism Reactive Site Product Outcome
n-BuLi Lithium-Halogen Exchange C4 (ipso to Br) 4-Substituted-2-chlorobenzamide
LDA Directed Deprotonation C6 (ortho to Amide) 6-Substituted-4-bromo-2-chlorobenzamide

| TMPMgCl·LiCl | Directed Magnesiation | C6 (ortho to Amide) | 6-Substituted (High functional group tolerance) |

Advanced Application: The "Anionic Fries" Rearrangement

For researchers aiming to synthesize 3-arylisoquinolin-1(2H)-ones (common pharmacophores), the diethyl amide is not just a director; it is a reactant.

Workflow:

  • Perform Pathway B2 (DoM at C6).

  • Instead of a carbon electrophile, quench with an Imine or Nitrile .[1]

  • The intermediate alkoxide/amide species can undergo cyclization.[1]

Cascade Start Lithiated Species (at C6) Trap Trap with Benzonitrile (Ph-CN) Start->Trap Inter Imine Intermediate Trap->Inter Cyclize Intramolecular Cyclization Inter->Cyclize Acid Workup Final Isoquinolin-1-one Derivative Cyclize->Final

Figure 2: Synthesis of Isoquinolinones utilizing the latent reactivity of the amide group.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: As a halogenated aromatic, thermal decomposition may release HBr, HCl, and NOx.[1]

  • Storage: Store at 2-8°C. Moisture sensitive (amide hydrolysis is slow but possible).[1]

  • Reaction Safety:

    • Lithiation: n-BuLi and t-BuLi are pyrophoric.[1] Titrate reagents before use.[1] Ensure all glassware is oven-dried.

    • Solvents: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column to remove peroxides and water, which quench lithiated species immediately.[1]

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21904752, 4-Bromo-2-chlorobenzamide. Retrieved from [Link]

  • Directed Ortho Metalation (General Principles)

    • Snieckus, V. (1990).[1][5] Directed Ortho Metalation.[1][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text for amide-directed lithiation).

  • Chemoselective Coupling (Pd-Catalysis)
  • Knochel-Hauser Bases (Alternative Metalation)

    • Hauser, C. R., & Puterbaugh, W. H. (1953).[1] Formation of Metallated Amides. Journal of the American Chemical Society.[1][3][5][7] (Historical context for amide metalation).

    • Note: For modern TMP-Li protocols, refer to recent works by P.

Sources

"N,N-Diethyl 4-bromo-2-chlorobenzamide as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Diethyl 4-bromo-2-chlorobenzamide as a Bifunctional Scaffold for Orthogonal Cross-Coupling and Library Synthesis

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a high-value halogenated aromatic intermediate characterized by three distinct functional handles: a diethylamide group, an aryl bromide, and an aryl chloride. This unique substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of polysubstituted biaryls and heterocycles.

This Application Note details the utility of this molecule as a core building block. We provide validated protocols for its synthesis and demonstrate its primary application: Chemoselective Orthogonal Cross-Coupling , where the reactivity difference between the C–Br and C–Cl bonds allows for the sequential introduction of diverse pharmacophores.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide
CAS Number 682778-17-2
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.59 g/mol
Appearance Off-white to pale yellow solid
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water
LogP ~3.36Lipophilic scaffold
Key Reactivity Electrophilic (Ar-X), Directing Group (DoM)Br > Cl reactivity in Pd-catalysis

Synthesis Protocol: Acid Chloride Route

While direct amidation is possible, the acid chloride route is preferred for scale-up due to higher yields and easier purification.

Objective: Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide from 4-bromo-2-chlorobenzoic acid.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)

  • Diethylamine (Et₂NH) (2.5 equiv)

  • Dichloromethane (DCM) (Solvent)

  • DMF (Catalytic amount)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under inert atmosphere (N₂), suspend 4-bromo-2-chlorobenzoic acid in anhydrous DCM (5 mL/mmol).

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solid dissolves.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH). Conversion to methyl ester indicates acid chloride formation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.

  • Amidation: Redissolve the residue in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Add diethylamine dropwise. The excess amine acts as a base to scavenge HCl.

    • Alternative: Use 1.1 equiv Et₂NH and 2.0 equiv Et₃N (Triethylamine) if conserving the amine is necessary.

  • Workup: Stir at RT for 4 hours. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95%

SynthesisFlow Start 4-Bromo-2-chlorobenzoic Acid Inter Acid Chloride Intermediate Start->Inter (COCl)2, cat. DMF DCM, 0°C to RT Prod N,N-Diethyl 4-bromo-2-chlorobenzamide Inter->Prod Et2NH (2.5 eq) DCM, 0°C

Figure 1: Two-step synthesis via acid chloride activation ensures high conversion and purity.

Primary Application: Chemoselective Orthogonal Cross-Coupling

The defining feature of this intermediate is the presence of two different halogens. The bond dissociation energy (BDE) of C–Br (~81 kcal/mol) is significantly lower than that of C–Cl (~96 kcal/mol).

Mechanism: Palladium(0) catalysts undergo oxidative addition to the C–Br bond much faster than the C–Cl bond. This kinetic differentiation allows researchers to install one substituent at the 4-position, isolate the intermediate, and subsequently functionalize the 2-position under more forcing conditions.

Protocol: Sequential Suzuki-Miyaura Coupling

Step 1: Selective Coupling at C-4 (Bromine)

  • Reagents: Intermediate (1.0 equiv), Boronic Acid A (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

  • Conditions: Heat to 60–80°C under N₂.

    • Critical Control: Do not exceed 80°C or use highly active ligands (like S-Phos) in this step to avoid premature reaction at the chlorine.

  • Result: Formation of the 4-aryl-2-chlorobenzamide . The chlorine remains intact.

Step 2: Subsequent Coupling at C-2 (Chlorine)

  • Reagents: Product from Step 1 (1.0 equiv), Boronic Acid B (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos or S-Phos (4 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

  • Conditions: Reflux (100–110°C) for 12–24 hours.

    • Mechanistic Insight: The electron-rich biaryl phosphine ligands (XPhos) are required to facilitate oxidative addition into the stronger, sterically hindered C–Cl bond.

OrthogonalCoupling Start N,N-Diethyl 4-bromo-2-chlorobenzamide Step1 Intermediate: 4-Aryl-2-chlorobenzamide Start->Step1 Suzuki A (C-Br Selective) Pd(PPh3)4, 60°C (Kinetic Control) Final Final Product: 2,4-Diarylbenzamide Step1->Final Suzuki B (C-Cl Activation) Pd-XPhos, 110°C (Forcing Conditions)

Figure 2: Sequential functionalization strategy leveraging bond energy differences.

Secondary Application: Directed Ortho Metalation (DoM)

The N,N-diethylamide is a powerful Directing Metalation Group (DMG) . It can coordinate with alkyllithiums (e.g., sec-BuLi) to direct deprotonation at the ortho position.

  • Regioselectivity: The 2-position is blocked by Chlorine. Therefore, lithiation occurs exclusively at the 6-position .

  • Utility: This allows for 1,2,3,4-tetrasubstitution patterns, which are difficult to access via electrophilic aromatic substitution.

Protocol Summary:

  • Dissolve intermediate in anhydrous THF at -78°C.

  • Add sec-BuLi (1.1 equiv) dropwise.

  • Stir for 30–60 mins to form the lithiated species.

  • Quench with an electrophile (e.g., MeI, DMF, I₂).

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place. The amide bond is stable, but the aryl halides are sensitive to prolonged exposure to light (potential for photodehalogenation).

  • Waste: Dispose of as halogenated organic waste.

References

  • Source: BenchChem.
  • Chemical Properties and Identifiers

    • Source: PubChem. "4-Bromo-2-chlorobenzamide | C7H5BrClNO."[2]

    • URL:[Link]

  • General Reactivity of N,N-Diethylbenzamides (DoM/Olefination)

    • Source: Organic Syntheses.[3] "Rhodium-Catalyzed Oxidative Olefination of N,N-Diethylbenzamides." Org.[4] Synth.2016 , 93, 14-28.

    • URL:[Link]

  • Commercial Availability & Specifications

    • Source: Fluorochem.[4] "N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2)."[5]

Sources

"experimental procedure for N,N-Diethyl 4-bromo-2-chlorobenzamide reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Two-Step Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide for Pharmaceutical Research

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide, a key intermediate in pharmaceutical and fine chemical development. The procedure is structured as a robust two-step process, beginning with the conversion of 4-bromo-2-chlorobenzoic acid to its highly reactive acyl chloride intermediate, followed by an efficient amidation reaction with diethylamine. This guide emphasizes the rationale behind critical experimental steps, offers a comprehensive troubleshooting guide, and includes detailed characterization data to ensure procedural validity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

N,N-disubstituted benzamides are a class of compounds frequently encountered in medicinal chemistry and materials science. Their structural rigidity and capacity for hydrogen bonding make them valuable pharmacophores. The target molecule, N,N-Diethyl 4-bromo-2-chlorobenzamide, incorporates key halogen substituents that provide metabolic stability and enable further functionalization through cross-coupling reactions.

The most reliable and scalable method for synthesizing tertiary amides of this nature is through the aminolysis of an acyl chloride.[1] This method involves the reaction of a highly electrophilic acyl chloride with a nucleophilic amine.[2] Due to the high reactivity of the acyl chloride intermediate, careful control of reaction conditions is necessary to prevent side reactions, primarily hydrolysis.[3][4] This protocol employs thionyl chloride for the efficient formation of the acyl chloride, chosen for its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl).[5] A base, such as triethylamine, is used in the subsequent amidation step to neutralize the HCl generated, driving the reaction to completion.[1][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic two-stage nucleophilic acyl substitution mechanism.

  • Acyl Chloride Formation: 4-bromo-2-chlorobenzoic acid is activated by thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The carboxylic acid's hydroxyl group is converted into a superior leaving group, which is then displaced by a chloride ion to form 4-bromo-2-chlorobenzoyl chloride.

  • Amidation: The amidation step follows a nucleophilic addition-elimination pathway.[1] The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and eliminating the chloride ion as the leaving group to yield the final N,N-diethyl 4-bromo-2-chlorobenzamide.[7][8]

Experimental Workflow Overview

The overall synthetic strategy is designed for efficiency and purity, moving from the stable starting acid to the final purified amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation & Purification start 4-bromo-2-chlorobenzoic acid reagents1 SOCl₂, cat. DMF DCM Solvent start->reagents1 Reflux under N₂ intermediate 4-bromo-2-chlorobenzoyl chloride (Crude Intermediate) reagents1->intermediate Evaporate Solvent reagents2 Diethylamine, Et₃N DCM Solvent, 0°C to RT intermediate->reagents2 workup Aqueous Work-up (Wash & Dry) reagents2->workup purify Column Chromatography (Silica Gel) workup->purify product N,N-Diethyl 4-bromo-2-chlorobenzamide (Pure Product) purify->product

Caption: Experimental workflow for the two-step synthesis of the target amide.
Materials and Methods
Reagent/MaterialFormulaMW ( g/mol )SupplierPurityNotes
4-bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46Sigma-Aldrich≥98%Starting Material
Thionyl chloride (SOCl₂)SOCl₂118.97Sigma-Aldrich≥99%Use in fume hood
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrousCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrousSolvent
DiethylamineC₄H₁₁N73.14Acros Organics≥99.5%Use in fume hood
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99%Base, dry over KOH
Hydrochloric Acid (HCl)HCl36.46VWR1 M (aq)For work-up
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01VWRSaturated (aq)For work-up
BrineNaCl(aq)-Lab PreparedSaturated (aq)For work-up
Anhydrous Magnesium SulfateMgSO₄120.37VWRGranularDrying agent
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 meshFor chromatography
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocols

Safety Precaution: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride and acyl chlorides are corrosive and react violently with water. Diethylamine is volatile and flammable. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a glass stopper.

  • Reagent Addition: To the flask, add 4-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add a few drops of anhydrous N,N-dimethylformamide (DMF, ~0.2 mL) to the suspension.[5][9]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (4.3 mL, 59.5 mmol, 1.4 equiv) to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.[10]

  • Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is crude 4-bromo-2-chlorobenzoyl chloride.[11]

    • Causality Note: It is critical to remove all excess thionyl chloride as it will react with the amine in the next step. The crude product is moisture-sensitive and should be used immediately without further purification.[3]

  • Setup: In a separate flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (6.6 mL, 63.8 mmol, 1.5 equiv) and triethylamine (8.9 mL, 63.8 mmol, 1.5 equiv) in anhydrous DCM (150 mL).

  • Cooling: Cool the amine solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction.[]

  • Acyl Chloride Addition: Dissolve the crude 4-bromo-2-chlorobenzoyl chloride from Protocol 1 in anhydrous DCM (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Work-up:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amines, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1). Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield N,N-Diethyl 4-bromo-2-chlorobenzamide as a white to off-white solid.

Expected Results and Characterization
CompoundMolecular FormulaMW ( g/mol )Physical StateExpected Yield
4-bromo-2-chlorobenzoyl chlorideC₇H₃BrCl₂O253.91Oily liquid/Solid~95-98% (crude)
N,N-Diethyl 4-bromo-2-chlorobenzamideC₁₁H₁₃BrClNO290.58White Solid80-90% (after purification)
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons and the ethyl groups of the diethylamine moiety are expected.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the carbonyl carbon (~168 ppm), aromatic carbons, and aliphatic carbons of the ethyl groups are expected.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.

  • Purity (HPLC): ≥95% after purification.[7]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Amide 1. Incomplete formation of acyl chloride. 2. Hydrolysis of the acyl chloride intermediate.[3] 3. Insufficient base in amidation step.1. Increase reflux time or use fresh thionyl chloride. 2. Ensure all glassware, solvents, and reagents are strictly anhydrous. Perform reaction under an inert (N₂) atmosphere. 3. Use at least 1.1 equivalents of base (e.g., triethylamine) to scavenge HCl.
Presence of Carboxylic Acid in Final Product Hydrolysis of the acyl chloride before or during the amidation reaction.Use anhydrous conditions rigorously. Add the acyl chloride solution to the amine solution, not vice-versa.
Reaction Stalls (TLC shows starting material) 1. Insufficient reaction time or temperature. 2. Steric hindrance or low reactivity of amine.1. Extend the reaction time and monitor by TLC. Gentle heating can be applied if necessary. 2. (Not applicable for diethylamine, but for other amines) Consider adding a catalyst like DMAP or using a more forceful coupling agent.
Formation of Multiple Byproducts Reaction temperature for amidation was too high, leading to side reactions.Maintain cooling at 0°C during the addition of the acyl chloride to control the initial exothermic reaction.[]
References
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Fluorochem. (n.d.). N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2).
  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis.
  • PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide.
  • PMC. (n.d.). 4-Bromo-N-(diethylcarbamothioyl)benzamide.
  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzamide.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzoyl chloride.
  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

Sources

Application Note: Scalable Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up strategy for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide , a key halogenated benzamide intermediate often utilized in the development of CNS and metabolic disease therapeutics (e.g., melanin-concentrating hormone receptor antagonists) [1].

Moving from bench-scale (grams) to kilo-lab (kilograms) requires a shift from "convenience" to control . While laboratory methods often utilize coupling agents (EDC, HATU) or dichloromethane (DCM), these are cost-prohibitive or environmentally restricted at scale. This protocol utilizes a robust Acid Chloride Activation route in Toluene , optimized for thermal safety, atom economy, and solvent recovery.

Key Process Features:
  • Reagent Engineering: Replacement of expensive coupling agents with Thionyl Chloride (

    
    ) and catalytic DMF.
    
  • Solvent Selection: Toluene is used as the unified reaction solvent, enabling a "telescoped" (one-pot) process and facile azeotropic removal of unreacted

    
    .
    
  • Safety Controls: Engineered management of

    
    /HCl off-gassing and exothermic amidation.
    

Chemical Reaction Engineering

Retrosynthetic Analysis & Pathway

The synthesis proceeds via a two-step, one-pot sequence. The carboxylic acid is activated to the acid chloride, which is subsequently reacted with diethylamine.

Step 1: Activation



Step 2: Amidation



(Where Ar = 4-bromo-2-chlorophenyl)

Reaction Pathway Diagram[1]

ReactionPathway Start 4-Bromo-2-chlorobenzoic Acid Intermediate Acid Chloride Intermediate Start->Intermediate Activation (Toluene, 70°C) Reagent1 SOCl2 (DMF cat.) Reagent1->Intermediate Product N,N-Diethyl 4-bromo- 2-chlorobenzamide Intermediate->Product Amidation (<20°C) Byproducts Gases: SO2, HCl Salts: Et3N.HCl Intermediate->Byproducts Off-gassing Reagent2 Diethylamine (Et2NH) Reagent2->Product

Figure 1: Synthetic pathway illustrating activation and amidation steps with associated byproducts.

Detailed Experimental Protocol

Scale: 1.0 kg Input (4-Bromo-2-chlorobenzoic acid) Expected Yield: ~1.15 kg (92-95%) Reactor: 20 L Glass-Lined Reactor with overhead stirring, reflux condenser, and caustic scrubber.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolRole
4-Bromo-2-chlorobenzoic acid 235.461.01.00 kgLimiting Reagent
Thionyl Chloride (

)
118.971.20.61 kg (370 mL)Activator
DMF 73.090.0515.5 g (16 mL)Catalyst
Toluene 92.14-5.0 L (5 vol)Solvent
Diethylamine 73.141.10.34 kg (480 mL)Nucleophile
Triethylamine (

)
101.191.20.52 kg (710 mL)HCl Scavenger
Step-by-Step Methodology
Phase 1: Acid Chloride Formation (Activation)
  • Setup: Inert the reactor with Nitrogen (

    
    ). Connect the condenser outlet to a caustic scrubber (20% NaOH) to neutralize 
    
    
    
    and
    
    
    off-gas [2].
  • Charging: Charge Toluene (4.0 L) and 4-Bromo-2-chlorobenzoic acid (1.0 kg) to the reactor. Start agitation (150-200 RPM).

  • Catalyst: Add DMF (16 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Addition: Heat the slurry to 50°C. Add Thionyl Chloride (370 mL) dropwise over 60 minutes.

    • Critical Control: Monitor gas evolution.[1] Do not exceed scrubber capacity.

  • Reaction: Heat the mixture to 70-75°C and hold for 3-4 hours.

    • IPC (In-Process Control) 1: Quench a 50 µL aliquot into Methanol. Analyze by HPLC/GC.

    • Target: < 1.0% Methyl ester of starting acid (indicates complete conversion to Acid Chloride).

  • Distillation (Critical for Safety): Once complete, apply mild vacuum (400-600 mbar) and distill off ~1.0 L of solvent/excess

    
    .
    
    • Reasoning: Removing unreacted

      
       prevents violent side reactions with the amine in the next step.
      
  • Cooling: Cool the solution to 0-5°C .

Phase 2: Amidation
  • Preparation: In a separate vessel, mix Diethylamine (480 mL), Triethylamine (710 mL), and Toluene (1.0 L).

  • Addition: Slowly add the Amine/Toluene mixture to the Acid Chloride solution, maintaining the internal temperature below 20°C .

    • Exotherm Warning: This reaction is highly exothermic.[2] Cooling jacket must be active. Addition time: ~2-3 hours.

  • Completion: Allow the mixture to warm to 20-25°C and stir for 1 hour.

    • IPC 2: HPLC analysis. Target: < 0.5% Acid Chloride (analyzed as methyl ester).

Phase 3: Work-up & Isolation
  • Quench: Add Water (3.0 L) to the reactor. Stir for 30 minutes.

  • Phase Separation: Stop stirring. Allow layers to separate. Drain the lower aqueous layer (contains salts).

  • Acid Wash: Wash the organic layer with 1M HCl (2.0 L) to remove excess amines (

    
    , 
    
    
    
    ).
    • pH Check: Aqueous layer should be pH < 2.

  • Base Wash: Wash the organic layer with 5% NaHCO3 (2.0 L) to remove any hydrolyzed benzoic acid.

  • Concentration: Distill the Toluene organic layer under vacuum to a viscous oil.

  • Crystallization (Optional but Recommended):

    • While the residue is warm (40°C), add n-Heptane (2.0 L).

    • Cool slowly to 0°C. Seed with pure crystals if available.

    • Filter the resulting solids.[2][3][4] (If the product oils out, solvent exchange to Isopropyl Ether may be required, or proceed with the oil if purity >98%).

    • Note: Many diethylbenzamides are oils or low-melting solids. If oil persists, high-vacuum stripping is sufficient if IPC purity is high.

Process Safety & Engineering Controls

Scale-up introduces thermal and pressure hazards not present at the gram scale.

Thermal Hazards (Calorimetry)

The amidation step is the critical control point.

  • Adiabatic Temperature Rise (

    
    ):  The reaction of an acid chloride with a secondary amine typically releases ~120 kJ/mol.
    
  • Risk: Without cooling, the temperature could rise by >80°C, potentially boiling the Toluene and pressurizing the vessel.

  • Mitigation: "Dosing Controlled" reaction. The rate of amine addition is strictly limited by the cooling capacity of the reactor jacket (

    
    ).
    
Off-Gas Management
  • Thionyl Chloride Step: Generates 1 mole of

    
     and 1 mole of HCl per mole of substrate.
    
  • Scrubber Requirement: A packed column scrubber circulating 15-20% NaOH is mandatory.

  • Self-Validating Check: Monitor scrubber pH. If pH drops below 12, dosing must stop immediately.

Process Flow Diagram

ProcessFlow cluster_controls Critical Controls Reactor Glass-Lined Reactor (Jacketed) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (SO2, HCl) Receiver Phase Separator Reactor->Receiver Reaction Mixture Receiver->Reactor Org. Layer (Return for Distillation) Waste Aqueous Waste (Salts) Receiver->Waste Aq. Layer (HCl/NaHCO3 washes) Control1 Temp Probe (<20°C Amidation) Control1->Reactor Control2 Scrubber pH (>12) Control2->Scrubber

Figure 2: Process flow diagram highlighting reactor setup, waste streams, and critical safety controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Inactive

or wet solvent.
Ensure Toluene water content <0.05%. Add fresh DMF catalyst.
Violent Exotherm (Step 2) Excess

remaining.
Ensure vacuum distillation in Step 1 removes at least 15% of volume to clear

.
Product is Colored (Dark) High temperature during amidation.Keep

. Dark color often indicates amine oxidation or thermal degradation.
Emulsion during Work-up Similar densities of phases.Add saturated NaCl (Brine) to increase aqueous density. Filter through Celite if solids present.

References

  • Patent Context: Consideration of halogenated benzamides as intermediates in metabolic disease research. See: US Patent 2005/0080074 A1, "Melanin concentrating hormone receptor antagonists".

  • Thionyl Chloride Safety: "Scale-Up Reaction Safety." University of Illinois Division of Research Safety. Link

  • Amide Synthesis Scale-Up: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery." Journal of Medicinal Chemistry.
  • Process Chemistry Principles: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for solvent selection and work-up logic).
  • Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10433728, N,N-Diethyl-4-bromo-2-chlorobenzamide.

Disclaimer: This protocol is for research and development purposes only. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and conducted by trained professionals in appropriate facilities.

Sources

Application Note: Precision TLC Monitoring for N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Diethyl 4-bromo-2-chlorobenzamide reaction monitoring by TLC Content Type: Application Note & Protocol

Introduction & Chemical Context

N,N-Diethyl 4-bromo-2-chlorobenzamide is a functionalized benzamide scaffold frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical agents. Its synthesis typically proceeds via the amidation of 4-bromo-2-chlorobenzoic acid (or its corresponding acid chloride) with diethylamine .

Effective monitoring of this reaction is critical because the electronic effects of the halogen substituents (bromo- and chloro-) deactivates the aromatic ring, potentially altering reaction kinetics compared to unsubstituted benzamides. Furthermore, the high lipophilicity of the diethyl and halogen groups requires precise mobile phase tuning to distinguish the product from non-polar impurities.

Reaction Scheme:



Chemical Basis of Separation

To design a robust TLC protocol, one must understand the polarity profile of the reaction components:

  • Starting Material (SM) - Acid Chloride/Acid:

    • 4-Bromo-2-chlorobenzoyl chloride is highly reactive and will hydrolyze to the carboxylic acid upon contact with silica gel moisture.

    • 4-Bromo-2-chlorobenzoic acid is highly polar and acidic. In standard non-polar solvents, it will streak or remain at the baseline (

      
      ) due to strong hydrogen bonding with the silica stationary phase.
      
  • Reagent - Diethylamine:

    • A basic, volatile amine. It strongly interacts with acidic silica silanols, often causing tailing. It is usually not UV active but stains with Ninhydrin or Iodine.

  • Product - Amide:

    • The target amide is neutral and moderately lipophilic. It lacks the H-bond donor capability of the acid, resulting in a significantly higher

      
       value (typically 0.3–0.6 in medium-polarity solvents).
      
Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Standard normal-phase separation.

indicator is essential for UV detection.
Mobile Phase A n-Hexane (or Heptane)Non-polar component to drive hydrophobic interaction.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component to modulate elution strength.
Mobile Phase Modifier Glacial Acetic Acid (AcOH)Optional: Adds 1% to sharpen the spot of the starting benzoic acid if present.
Reference Std Pure 4-bromo-2-chlorobenzoic acidTo confirm consumption of limiting reagent.
Visualization UV Lamp (254 nm)Primary detection method (Halogenated aromatic rings quench fluorescence strongly).
Stain Iodine Chamber (

)
Universal stain for amides and amines.
Protocol 1: Mobile Phase Optimization

Objective: Determine the optimal solvent ratio to position the product


 between 0.3 and 0.5.

Standard Starting System: Hexane : Ethyl Acetate (4:1)

  • Prepare Solvent: Mix 8 mL Hexane and 2 mL EtOAc in a developing chamber. Cap and allow to equilibrate for 5 minutes.

  • Spotting: Spot the pure Product (if available) or a crude reaction mixture.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • If

      
       < 0.2:  Increase polarity (e.g., Hex:EtOAc 3:1).
      
    • If

      
       > 0.7:  Decrease polarity (e.g., Hex:EtOAc 9:1).
      
    • Target: For this specific halogenated amide, a ratio of 80:20 (Hex:EtOAc) is typically ideal, yielding an

      
      .
      
Protocol 2: Reaction Monitoring Workflow (The "Mini-Workup")

Expert Insight: Do NOT spot the reaction mixture directly if using the acid chloride route. The excess amine and HCl byproducts will distort the chromatography. Use this self-validating "Mini-Workup" method.

Step-by-Step Procedure:

  • Sampling:

    • Use a glass capillary to withdraw ~20

      
      L of the reaction mixture.
      
  • Mini-Workup (The Quench):

    • Dispense the sample into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL 0.5 M HCl (or Water).

    • Why? The HCl neutralizes the excess diethylamine (forcing it into the aqueous layer) and hydrolyzes any remaining acid chloride to the benzoic acid (which stays at the baseline or moves distinctly).

    • Cap and shake vigorously for 10 seconds. Allow layers to separate.[1][2]

  • Spotting (The 3-Lane System):

    • Draw from the top organic layer of the vial.[2]

    • Lane 1 (SM): Pure 4-bromo-2-chlorobenzoic acid (dissolved in EtOAc).

    • Lane 2 (Co-Spot): Spot SM, let dry, then spot Reaction Mixture (Organic Layer) on top.

    • Lane 3 (RXN): Reaction Mixture (Organic Layer) only.

  • Development:

    • Elute in Hexane:EtOAc (4:1) .

  • Visualization:

    • UV (254 nm): Mark all dark spots. The Product will be the dominant upper spot. The SM (Acid) will be a lower spot or at the baseline.

    • Iodine Stain: Place in iodine chamber for 2 minutes. The amide usually turns yellow/brown.

Data Analysis & Interpretation

Expected


 Values (in Hex:EtOAc 4:1) 
CompoundApprox

Appearance (UV 254)Appearance (Iodine)
4-bromo-2-chlorobenzoic acid 0.05 - 0.10Dark Spot (Streaks)Light Yellow
N,N-Diethyl 4-bromo-2-chlorobenzamide 0.30 - 0.45 Strong Dark Spot Brown/Yellow
Diethylamine BaselineInvisible (No UV)Brown (Transient)
Impurities (Non-polar) > 0.80VariesVaries

Decision Logic:

  • Scenario A (Incomplete): Spots visible at both

    
     0.05 and 0.35. -> Continue stirring.
    
  • Scenario B (Complete): No spot at

    
     0.05; clean spot at 0.35. -> Proceed to workup.
    
  • Scenario C (Stalled): SM spot persists after extended time. -> Add catalyst (DMAP) or heat.

Visualization of Workflows
Figure 1: The "Mini-Workup" Monitoring Workflow

Caption: A self-validating protocol to prevent false readings caused by reactive intermediates.

ReactionMonitoring Sample Reaction Aliquot (~20 µL) Quench Mini-Workup Vial (EtOAc + 0.5M HCl) Sample->Quench Transfer Extract Phase Separation (Top Layer = Organic) Quench->Extract Shake & Settle Spot Spot TLC Plate (3 Lanes: SM, Co-Spot, Rxn) Extract->Spot Pipette Org. Layer Elute Elute (Hex:EtOAc 4:1) Spot->Elute Visualize Visualize (UV 254nm) Elute->Visualize

Figure 2: Mobile Phase Decision Matrix

Caption: Logic tree for optimizing separation of the halogenated amide.

SolventLogic Start Run TLC Hex:EtOAc (4:1) CheckRf Check Product Rf Start->CheckRf TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow Stuck at bottom TooHigh Rf > 0.7 (Too Non-Polar) CheckRf->TooHigh Near solvent front JustRight Rf 0.3 - 0.5 (Optimal) CheckRf->JustRight Middle of plate ActionLow Increase Polarity Try Hex:EtOAc (3:1) TooLow->ActionLow ActionHigh Decrease Polarity Try Hex:EtOAc (9:1) TooHigh->ActionHigh ActionRight Proceed to Monitoring JustRight->ActionRight

References
  • BenchChem Technical Support. (2025). 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid. Retrieved from

  • Organic Syntheses. (2013). Synthesis of (E)-N,N-Diethyl-2-styrylbenzamide via Rhodium-Catalyzed C-H Activation. (Demonstrates TLC conditions for diethylbenzamides). Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from

  • Merck Millipore. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by TLC. Retrieved from

Sources

Topic: Solvent Selection for the Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N,N-disubstituted benzamides is a cornerstone transformation in medicinal chemistry and materials science. The choice of solvent is a critical parameter that dictates reaction efficiency, yield, and purity of the final product, N,N-Diethyl 4-bromo-2-chlorobenzamide. This application note provides a comprehensive guide to solvent selection for this specific synthesis, grounded in mechanistic principles and empirical data. We will explore the causality behind experimental choices, present comparative data for common solvents, and provide detailed, validated protocols to ensure reproducible and high-yielding outcomes.

Introduction: The Synthetic Challenge

N,N-Diethyl 4-bromo-2-chlorobenzamide is a substituted benzamide, a class of compounds frequently found as structural motifs in active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] The formation of the amide bond is central to its synthesis, typically achieved by the condensation of a carboxylic acid (or its activated derivative) with a secondary amine.

The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt, a result of a rapid acid-base reaction.[2] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity, transforming it into a species that readily reacts with the amine nucleophile.[3][4] The solvent in which this activation and subsequent coupling occurs is not merely an inert medium; it is an active participant that can stabilize intermediates, influence reaction rates, and ultimately determine the success of the synthesis. Traditional protocols have often relied on solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), but concerns over their environmental and health impacts are driving the search for greener alternatives.[5][6][7]

This guide will dissect the critical factors for selecting an optimal solvent system for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide from 4-bromo-2-chlorobenzoic acid and diethylamine.

Synthetic Strategy and the Role of Activation

The primary route for this synthesis involves the reaction of 4-bromo-2-chlorobenzoic acid with diethylamine. This process is broken down into two key stages, which can be performed in a two-step or one-pot fashion.

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group. This is typically achieved in two ways:

    • Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This creates a highly reactive intermediate.[8][9]

    • In-situ Activation with Coupling Reagents: Using reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU). These form highly reactive O-acylisourea or activated ester intermediates.[2][3][10]

  • Nucleophilic Acyl Substitution: The diethylamine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the final amide product.

The choice of activation method heavily influences the ideal solvent, as the stability and reactivity of the activated intermediate are solvent-dependent.

G cluster_0 Synthesis Workflow Start 4-bromo-2-chlorobenzoic Acid + Diethylamine Activation Step 1: Carboxylic Acid Activation (e.g., with SOCl₂ or HATU) Start->Activation Coupling Step 2: Nucleophilic Attack by Diethylamine Activation->Coupling Product N,N-Diethyl 4-bromo-2-chlorobenzamide Coupling->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for N,N-Diethyl 4-bromo-2-chlorobenzamide synthesis.

Core Principles of Solvent Selection

The ideal solvent must fulfill several criteria to ensure an efficient and clean reaction. The selection process should be a logical workflow based on the properties of the reactants and the chosen reaction pathway.

G cluster_criteria Key Solvent Selection Criteria start Start: Define Reaction Pathway (e.g., Acyl Chloride vs. Coupling Agent) solubility Solubility: Does it dissolve reactants, reagents, and intermediates? start->solubility Evaluate inertness Inertness: Will it react with strong electrophiles (e.g., acyl chloride) or bases? solubility->inertness boiling_point Boiling Point: Is it suitable for the reaction temperature and easily removed during workup? inertness->boiling_point workup Workup Compatibility: Is it immiscible with water? Does it form azeotropes? boiling_point->workup end_node Optimal Solvent Choice workup->end_node Select

Caption: Decision workflow for solvent selection in amide synthesis.

  • Solubility : The solvent must effectively dissolve the starting materials (4-bromo-2-chlorobenzoic acid and diethylamine) and any coupling agents or bases used. Poor solubility leads to a heterogeneous mixture, slowing down the reaction rate.[11]

  • Inertness : The solvent must be chemically inert to the reaction conditions. Protic solvents (e.g., water, alcohols) are incompatible with highly reactive intermediates like acyl chlorides, as they will react to form the carboxylic acid or an ester, respectively.

  • Boiling Point : The boiling point should be high enough to allow the reaction to proceed at a reasonable rate but low enough for easy removal during workup via rotary evaporation.[11][12]

  • Dielectric Constant & Polarity : Aprotic solvents are generally preferred for amide coupling.[3] Polar aprotic solvents (e.g., DMF, ACN) can stabilize charged intermediates and transition states, often accelerating the reaction. Non-polar aprotic solvents (e.g., Toluene, DCM) are also effective, particularly for acyl chloride routes.[13]

  • Workup & Purification : The solvent should facilitate easy product isolation. For example, a water-immiscible solvent like DCM or ethyl acetate simplifies aqueous extraction.[14] High-boiling point solvents like DMF can be difficult to remove completely.

Comparative Analysis of Potential Solvents

The following table provides a comparative analysis of common aprotic solvents suitable for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide.

SolventBoiling Point (°C)[15]Polarity (Relative)[15]Key AdvantagesKey Disadvantages & Considerations
Dichloromethane (DCM) 39.6Low-MediumExcellent solubility for many organics; Low boiling point for easy removal; Water-immiscible for easy workup.[16]Volatile and a suspected carcinogen; requires careful handling.[7][12]
Tetrahydrofuran (THF) 66MediumGood general-purpose solvent; Can dissolve a wide range of compounds.Can form explosive peroxides upon storage; Water-miscible, complicating extractive workup.[17]
Acetonitrile (ACN) 81.6HighPolar aprotic, can accelerate reaction rates; Higher boiling point than DCM.Can be challenging to remove all traces; Water-miscible.
Toluene 110.6LowHigh boiling point allows for higher reaction temperatures; Can be used to azeotropically remove water.[8]Lower solubility for some polar reagents; Can be difficult to remove.[11][13]
N,N-Dimethylformamide (DMF) 153HighExcellent solvating power for polar and non-polar compounds; High boiling point.Very difficult to remove during workup; Can decompose at high temperatures; Environmental and health concerns.[5][7]
Ethyl Acetate (EtOAc) 77.1Medium"Greener" solvent alternative; Good solvating properties; Water-immiscible.Can be susceptible to hydrolysis under strongly acidic or basic conditions.

Recommended Experimental Protocols

Two distinct protocols are presented below, each leveraging a different activation strategy and solvent system.

Protocol A: Acyl Chloride Formation in Dichloromethane (DCM)

This robust, two-step, one-pot method is highly reliable and utilizes common laboratory reagents. The use of DCM facilitates easy purification.

Reagents & Materials:

  • 4-bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Diethylamine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Acyl Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Amidation: Cool the acyl chloride solution to 0 °C. In a separate flask, dissolve diethylamine (1.5 eq) and triethylamine (1.5 eq, to act as an HCl scavenger) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,N-Diethyl 4-bromo-2-chlorobenzamide by flash column chromatography on silica gel or by recrystallization.[14][18]

Protocol B: Peptide Coupling Reagent in Acetonitrile (ACN)

This method avoids the use of harsh chlorinating agents and is suitable for more sensitive substrates. Acetonitrile is a good polar aprotic alternative to DMF.

Reagents & Materials:

  • 4-bromo-2-chlorobenzoic acid

  • Diethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 4-bromo-2-chlorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous ACN.

  • Activation: Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: Add diethylamine (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the ACN.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivation of acyl chloride by moisture.3. Amine protonated by HCl byproduct (if base is insufficient).[14]1. Increase reaction time/temperature for activation; Use a more potent coupling agent.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Ensure at least 1 equivalent of a non-nucleophilic base (e.g., Et₃N, DIPEA) is used in the coupling step.
Formation of Side Products 1. Reaction temperature too high, causing decomposition.2. In acyl chloride route, side reactions with DMF if used in stoichiometric amounts.3. Racemization if chiral centers are present (not applicable here, but a general concern).1. Maintain recommended reaction temperatures.2. Use only a catalytic amount of DMF for acyl chloride formation.3. Use coupling reagents with additives like HOBt to suppress racemization.[3]
Difficulty in Product Purification 1. Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC).2. Residual high-boiling solvent (e.g., DMF).1. Use a water-soluble carbodiimide like EDC so the urea byproduct can be removed with an aqueous wash.[14]2. Perform multiple extractions or consider a high-vacuum distillation to remove DMF.

Conclusion

The selection of a solvent for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide is a strategic decision that directly impacts the success of the reaction. For the robust acyl chloride pathway, Dichloromethane (DCM) remains a highly effective choice due to its inertness, solvating power, and ease of removal, provided appropriate safety measures are taken. For syntheses employing modern coupling reagents, Acetonitrile (ACN) or Ethyl Acetate (EtOAc) present excellent, more environmentally benign alternatives to DMF, offering good reaction rates and simplified workup procedures. By carefully considering the principles of solubility, inertness, and reaction compatibility outlined in this guide, researchers can optimize their synthetic protocols to achieve high yields and purity.

References

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017). SpringerLink. [Link]

  • 21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Publications. [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025). MDPI. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020). Yosemite Community College District. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. (2025). Allen. [Link]

  • Organic Solvent. (2020). AkiNik Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024). DC Fine Chemicals. [Link]

  • Amide activation: an emerging tool for chemoselective synthesis. (2018). RSC Publishing. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). White Rose Research Online. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Publications. [Link]

  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). University of California, Davis. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses Procedure. [Link]

  • Method of producing benzamide derivatives.
  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). SciELO Cuba. [Link]

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"N,N-Diethyl 4-bromo-2-chlorobenzamide in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N,N-Diethyl 4-bromo-2-chlorobenzamide in drug discovery" Content Type: Application Note & Protocol Guide

A Strategic Linchpin for Multivector Scaffold Functionalization in Drug Discovery[1]

Abstract & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) represents a high-value "linchpin" scaffold.[1][2] Unlike simple aryl halides, this molecule offers three distinct, chemically differentiable vectors for elaboration, allowing medicinal chemists to rapidly generate diverse libraries around a central core.[1][3][4]

Its value lies in the orthogonal reactivity of its substituents:

  • C4-Bromine: Highly reactive; susceptible to rapid Lithium-Halogen exchange and standard Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.[1][2]

  • C2-Chlorine: Sterically hindered and electronically distinct; resistant to conditions that activate the bromine, allowing for sequential functionalization.[1][2][3][4]

  • C1-Diethyl Amide: A powerful Directed Metalation Group (DMG) that coordinates lithiating agents, while also serving as a robust precursor to aldehydes, ketones, or heterocycles (e.g., via cyclization to isoquinolones).[1][2][3][4]

This guide details the chemo-selective protocols required to exploit this scaffold, enabling the synthesis of complex pharmaceutical intermediates such as HDAC inhibitors, anthelmintics (e.g., Niclosamide analogs), and kinase inhibitors.[1][3]

Chemical Properties & Handling
PropertySpecificationPractical Implication
Molecular Formula C₁₁H₁₃BrClNO--
Molecular Weight 290.59 g/mol --
Appearance White to off-white solidEasy to handle; non-hygroscopic.[1][2]
Solubility DCM, THF, EtOAc, DMFCompatible with standard organic synthesis workflows.[1][2][3][4]
Stability Stable at RTStore under inert atmosphere to prevent slow hydrolysis or oxidation over long periods.[1][2][3][4]
Reactivity Alert C4-Br vs. C2-Cl Bromine is ~1000x more reactive to Pd(0) oxidative addition than Chlorine in this scaffold.[1][2][4]
Reaction Logic & Pathway Design

The successful utilization of this scaffold depends on the order of operations .[1][2][4] Attempting to functionalize the chlorine position first will invariably result in mixtures or loss of the bromine handle.[2][4]

The "Decision Tree" of Functionalization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathways Scaffold N,N-Diethyl 4-bromo-2-chlorobenzamide PathA Pathway A: Pd-Catalyzed Coupling Scaffold->PathA Pd(PPh3)4 / Boronic Acid (Suzuki) PathB Pathway B: Li-Halogen Exchange Scaffold->PathB n-BuLi, -78°C (Kinetic Control) PathC Pathway C: Directed Ortho Metalation Scaffold->PathC LDA / LiTMP (Thermodynamic Control) ProdA C4-Biaryl / C4-Amine (C2-Cl Intact) PathA->ProdA High Selectivity ProdB C4-Electrophile (CHO, COOH, Alkyl) PathB->ProdB Rapid Exchange ProdC C6-Functionalized (Rare/Difficult) PathC->ProdC Competes with Br-Exchange

Figure 1: Divergent synthetic pathways.[1][2] Pathway A and B are the primary drivers for library generation due to the high lability of the C4-Bromine.[3]

Detailed Experimental Protocols
Protocol A: Chemo-Selective Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: To install an aryl or heteroaryl group at the C4 position while leaving the C2-Chlorine and Amide intact for subsequent steps.[1][2]

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) versus the C-Cl bond (~81 kcal/mol).[1][2][3] The steric hindrance at C2 further protects the chlorine.[1][2][4]

Materials:

  • Substrate: N,N-Diethyl 4-bromo-2-chlorobenzamide (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1][2][3]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)[1][2][3]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1][2][3]

  • Solvent: DME/Water (3:[1][2][3][4]1) or Toluene/Ethanol/Water (4:1:1)[1][2][3]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask or microwave vial, combine the benzamide substrate, boronic acid, and Pd catalyst.

  • Degassing: Evacuate and backfill with Argon (x3).[1][2][3][4] Add the degassed solvent mixture and aqueous base via syringe.[1][2][4]

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Microwave: 100°C for 30 minutes (recommended for rapid library synthesis).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][2][4][5] Separate phases. Extract aqueous layer with EtOAc (x2).[1][2][3][4] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][3][4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.[1][2][4]

Self-Validation Check:

  • Success: ¹H NMR should show the disappearance of the C4-H signal and appearance of new aryl protons.[1][2] The C2-Cl should remain, verified by Mass Spec (distinctive Cl isotope pattern).[1][2][3]

  • Failure Mode: If C2 coupling is observed (bis-arylation), lower the temperature to 60°C and ensure strictly 1.0–1.1 equiv of boronic acid is used.[1][2][3]

Protocol B: Lithium-Halogen Exchange & Electrophile Trapping

Objective: To convert the C4-Br into a nucleophile (aryl lithium) for reaction with aldehydes, ketones, or CO₂.[1][2][3]

Mechanism: n-Butyllithium performs a rapid Li-Br exchange at -78°C. The amide group does not direct orthometalation efficiently in this specific window because the Li-Br exchange is kinetically faster than the Complex Induced Proximity Effect (CIPE) required for deprotonation.[1][2]

Materials:

  • Substrate: N,N-Diethyl 4-bromo-2-chlorobenzamide (1.0 equiv)[1][2]

  • Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)[1][2][3]

  • Electrophile: Benzaldehyde, DMF, or dry CO₂ (1.2–1.5 equiv)[1][2][3]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the substrate in anhydrous THF (0.1 M) under Argon. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzyne formation or attack on the amide.[1][2][3]

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution often turns yellow/orange.[1][2][4]

  • Quench: Add the electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O.[1][2][4][6]

Troubleshooting:

  • Issue: Product contains a butyl group (butyl ketone).[1][2][3][4][7]

  • Cause: Nucleophilic attack of n-BuLi on the amide carbonyl.[1][2][4]

  • Solution: Ensure temperature is strictly -78°C. If problem persists, use t-BuLi (2 equiv) at -100°C, or switch to the corresponding iodo analog for faster exchange.

Advanced Application: Sequential Library Generation

By combining Protocol A and B, researchers can create "matrix libraries."[1][2][3][4]

StepReactionOutcome
1 Protocol A (Suzuki) Installs Variable R¹ at C4.[1][2] C2-Cl remains.[1][2][4]
2 Buchwald-Hartwig Uses the surviving C2-Cl to install an amine (R²-NH₂).[1][2] Requires active catalyst (e.g., Pd₂dba₃/XPhos) and elevated heat (100°C+).[1][2][4]
3 Amide Hydrolysis Converts C1-Amide to Carboxylic Acid for further coupling or cyclization.[1][2][4]
References
  • Fluorochem Product Data. N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2).[1][2] Accessed Feb 2026.[1][2][3][4]

  • Snieckus, V. "Directed Ortho Metalation.[1][2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.[1][2][4] (Foundational text on Amide DoM chemistry).[1][2][3][4]

  • Khani, F., et al. "Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides."[1][2][3][4] International Journal of Organic Chemistry, 2016, 6, 142-146.[1][3] (Context for halogen/amide directing effects).

  • PubChem Compound Summary. 4-Bromo-2-chlorobenzamide derivatives.[1][2][4] National Center for Biotechnology Information.[1][4] [1][2][3]

Sources

Application Note: Synthetic Routes to N,N-Diethyl 4-bromo-2-chlorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for N,N-Diethyl 4-bromo-2-chlorobenzamide and its structural analogs. This scaffold serves as a critical intermediate in the development of psychotropic agents (related to Halopemide), agrochemicals, and functionalized aryl building blocks.

The presence of the 2-chloro substituent introduces significant steric hindrance proximal to the carbonyl center, rendering standard amide coupling conditions (e.g., DCC/NHS) prone to low yields or slow kinetics. This guide prioritizes Acid Chloride Activation as the "Gold Standard" for scalability and reliability, while providing HATU-mediated coupling for high-throughput library generation.

Retrosynthetic Strategy & Pathway Selection

The synthesis of ortho-substituted benzamides requires a selection of routes based on scale, substrate sensitivity, and available starting materials.

Strategic Decision Tree

G Start Target: N,N-Diethyl 4-bromo-2-chlorobenzamide Decision Starting Material Availability Start->Decision RouteA_Start 4-Bromo-2-chlorobenzoic acid Decision->RouteA_Start Acid Available RouteB_Start 1,4-Dibromo-2-chlorobenzene Decision->RouteB_Start Aryl Halide Available MethodA METHOD A: Acid Chloride Activation (High Scale / Low Cost) RouteA_Start->MethodA Preferred Route MethodB METHOD B: HATU/Coupling Reagents (Library Scale / Mild Conditions) RouteA_Start->MethodB Acid Sensitive Analogs MethodC METHOD C: Pd-Catalyzed Aminocarbonylation (Advanced / Gas Reagents) RouteB_Start->MethodC CO Gas + Pd Cat

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and scale.

Method A: Acid Chloride Activation (The Gold Standard)

Rationale: The ortho-chloro group sterically hinders the nucleophilic attack of the amine. Converting the carboxylic acid to the highly reactive acid chloride (


) overcomes this barrier, ensuring complete conversion even with secondary amines like diethylamine.
Materials
  • Substrate: 4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2)[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    )[2]
  • Catalyst: N,N-Dimethylformamide (DMF) (anhydrous, 2-3 drops)

  • Amine: Diethylamine (

    
    )
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (5 mL/mmol) or Toluene .

    • Add Thionyl Chloride (1.5 equiv) dropwise under an inert atmosphere (

      
       or Ar).
      
    • Add DMF (cat.[3] 1-2 drops).[1] Note: DMF acts as a Vilsmeier-Haack catalyst, essential for initiating the reaction on deactivated acids.

    • Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. Monitor gas evolution (

      
       and 
      
      
      
      ).
    • Critical Step: Once the solution becomes clear, evaporate the solvent and excess

      
       under reduced pressure. Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all thionyl chloride is removed.
      
  • Amidation:

    • Dissolve the crude acid chloride residue in anhydrous DCM (5 mL/mmol) and cool to 0°C in an ice bath.

    • In a separate vessel, mix Diethylamine (1.2 equiv) and Triethylamine (1.5 equiv) in DCM.

    • Add the amine solution dropwise to the cold acid chloride solution over 15 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup & Purification:

    • Quench the reaction with 1M HCl (removes unreacted amine).

    • Wash the organic layer with sat.

      
        (removes unreacted acid) and Brine .
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: The product is typically a solid or viscous oil. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: HATU-Mediated Coupling (Library Synthesis)

Rationale: For parallel synthesis of analogs where generating acid chlorides is cumbersome, or if the substrate contains acid-sensitive functional groups, HATU provides a robust alternative, though it may require longer reaction times due to the ortho-steric bulk.

Protocol
  • Dissolve 4-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.

  • Add Diethylamine (or analog amine) (1.5 equiv).

  • Stir at Room Temperature for 16–24 hours. Note: If conversion is low, heat to 50°C.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%).

Comparative Data Analysis

ParameterMethod A (Acid Chloride)Method B (HATU)
Yield High (85–95%)Moderate (60–80%)
Reaction Time Fast (3–6 hours total)Slow (12–24 hours)
Steric Tolerance Excellent (Forces reaction)Moderate (Sensitive to sterics)
Cost Low (

is cheap)
High (HATU is expensive)
Scalability High (Kg scale)Low (mg to g scale)

Workup & Purification Logic

Effective removal of the ortho-chloro acid starting material is critical, as it can co-elute with the amide.

Workup Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash: 1M HCl Crude->AcidWash BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer AqueousAcid Aqueous Waste (Contains excess amine) AcidWash->AqueousAcid Remove Amines Drying Dry: Na2SO4 & Evaporate BaseWash->Drying Organic Layer AqueousBase Aqueous Waste (Contains unreacted acid) BaseWash->AqueousBase Remove Acid Final Crude Product Drying->Final

Figure 2: Purification workflow to ensure removal of unreacted starting materials.

Safety & Handling (MSDS Highlights)

  • 4-Bromo-2-chlorobenzoic acid: Toxic if swallowed (H301).[1] Causes skin and eye irritation.[1]

  • Thionyl Chloride: Reacts violently with water (EUH014). Causes severe skin burns and eye damage (H314). Must be handled in a fume hood.

  • Diethylamine: Highly flammable liquid and vapor. Toxic if inhaled.

References

  • PubChem. 4-Bromo-2-chlorobenzoic acid (Compound Summary).[1] National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Acid Chloride Formation. Org.[3][4][5][6][7][8] Synth. Coll. Vol. 1, p. 147. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Troubleshooting & Optimization

"optimizing N,N-Diethyl 4-bromo-2-chlorobenzamide synthesis yield"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-882-CL Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Technical Overview & Route Selection

User Query: "How do I maximize yield for N,N-Diethyl 4-bromo-2-chlorobenzamide? My current yields are inconsistent."

Executive Summary: The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide presents a specific challenge: Steric Hindrance . The ortho-chloro substituent at the C2 position creates significant steric bulk near the carbonyl center, inhibiting nucleophilic attack. Standard coupling agents (EDC, HATU) often fail to overcome this barrier efficiently, leading to slow kinetics and unreacted starting material.

The Solution: Switch to or optimize the Acid Chloride Route (via Thionyl Chloride with DMF catalysis). This generates a highly reactive acyl chloride intermediate (


) that is electrophilic enough to overcome the steric hindrance of the ortho-chloro group.
Route Comparison Matrix
FeatureRoute A: Acid Chloride (Recommended) Route B: Direct Coupling (EDC/HATU)
Reagent Thionyl Chloride (

) + cat. DMF
HATU / EDC / DCC
Steric Tolerance High (The acyl chloride is small & reactive)Low (Active esters are bulky)
Cost LowHigh
Purification Acid/Base Extraction (Simple)Chromatography (Difficult removal of urea byproducts)
Scalability Excellent (>100g)Poor (Expensive)

Deep Dive Protocol: The Optimized Acid Chloride Route

Standard Operating Procedure (SOP-882)

This protocol is designed to drive the reaction to completion despite the steric hindrance.

Phase 1: Activation (Acid Chloride Formation)

Reagents: 4-bromo-2-chlorobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (0.05 eq, Critical ), Toluene or DCM (Solvent).

  • Setup: Flame-dry a round-bottom flask. Equip with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Suspend the benzoic acid derivative in dry Toluene. Add Thionyl Chloride (

    
    ).[1][2][3]
    
  • Catalysis: Add 3-5 drops of DMF .

    • Why? DMF reacts with

      
       to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone. This is essential for converting sterically hindered acids.
  • Reaction: Reflux at 75-80°C for 2-3 hours.

    • Checkpoint: The solution should turn clear, and gas evolution (

      
      , 
      
      
      
      ) should cease.
  • Concentration: Evaporate excess

    
     and solvent under reduced pressure (rotary evaporator).
    
    • Tip: Add fresh toluene and re-evaporate ("azeotropic drying") to ensure all

      
       is removed. Residual thionyl chloride will react violently in the next step.
      
Phase 2: Amidation (The Coupling)

Reagents: Crude Acid Chloride (from Phase 1), Diethylamine (2.5 eq), DCM or THF (Solvent).

  • Cooling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C (Ice bath).

  • Addition: Add Diethylamine (

    
    ) dropwise.
    
    • Note: We use excess amine (2.5 eq) instead of an external base like

      
      . The excess acts as both the nucleophile and the scavenger for the generated HCl.
      
  • Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Steric Note: If TLC shows incomplete conversion, heat to mild reflux (40°C) for 1 hour. The 2-chloro group may require this thermal push.

  • Workup (Purification):

    • Wash 1 (Basic): Wash organic layer with 1M NaOH. (Removes unreacted acid).

    • Wash 2 (Acidic): Wash organic layer with 1M HCl. (Removes excess diethylamine).

    • Dry & Conc: Dry over

      
      , filter, and evaporate.
      

Visualization: Mechanism & Workflow

Diagram 1: The Vilsmeier-Haack Catalytic Cycle

Caption: DMF acts as a catalyst by forming a reactive chloroiminium species, accelerating acid chloride formation.

DMF_Catalysis DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 AcidCl Acid Chloride (Intermediate) Vilsmeier->AcidCl Cl transfer Acid 4-Br-2-Cl-Benzoic Acid Acid->AcidCl Activated by Vilsmeier AcidCl->DMF Regenerates

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in sterically hindered amide synthesis.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Acid Remains CheckTLC->SM_Left Impurities Many Side Products CheckTLC->Impurities Clean Clean Crude, Low Mass CheckTLC->Clean Action1 Cause: Incomplete Activation Fix: Increase DMF or Reflux Time SM_Left->Action1 Action2 Cause: Moisture/Hydrolysis Fix: Dry Solvents & Azeotrope SOCl2 Impurities->Action2 Action3 Cause: Workup Loss Fix: Check pH of washes (Product might be in organic layer) Clean->Action3

Troubleshooting Guide (FAQs)

Ticket #404: "My reaction stalled. I still see starting material."

Diagnosis: The ortho-chloro group is blocking the formation of the acid chloride.

  • The Fix: Did you use DMF? Without DMF, thionyl chloride struggles to activate electron-deficient or hindered acids.

  • Action: Add 5 drops of DMF per gram of acid. If you already did, ensure your thionyl chloride isn't old (hydrolyzed). Fresh

    
     should be clear/yellow, not dark orange.
    
Ticket #503: "The product is a dark, sticky oil. How do I purify it?"

Diagnosis: N,N-diethyl benzamides are often viscous oils (like DEET). The dark color is likely polymerized thionyl impurities or amine oxidation.

  • The Fix:

    • High Vacuum Distillation: This is the gold standard for diethyl benzamides. (Expect bp >120°C at 0.5 mmHg).

    • Silica Plug: If you lack distillation gear, dissolve the oil in 10% Ethyl Acetate/Hexane and pass it through a short pad of silica gel. The non-polar impurities elute first; the amide elutes later.

Ticket #200: "Can I use EDC/NHS instead?"

Diagnosis: You want to avoid noxious fumes.

  • Advisory: You can, but expect lower yields (40-60%). The bulky "active ester" formed by EDC/NHS will struggle to react with the amine due to the ortho-chloro interference. If you must use coupling agents, use COMU or HATU , which are faster and more potent than EDC [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Clayden, J. (2001). Organic Chemistry (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (Standard text for Acid Chloride mechanism).
  • Wang, D. S., et al. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(10), 1718–1721. Link

  • Org. Synth. (1955). Acid Chlorides: Thionyl Chloride Method. Organic Syntheses, Coll. Vol. 3, p.169. Link

Sources

"troubleshooting N,N-Diethyl 4-bromo-2-chlorobenzamide purification"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethyl 4-bromo-2-chlorobenzamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the chemical principles behind them, ensuring robust and reproducible results in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N,N-Diethyl 4-bromo-2-chlorobenzamide. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Diagram: General Troubleshooting Workflow

G cluster_analysis Step 1: Analyze Data cluster_cause Step 2: Identify Potential Cause cluster_solution Step 3: Implement Solution start Problem Identified (e.g., Low Purity, Poor Yield) nmr ¹H NMR / ¹³C NMR start->nmr Examine... tlc TLC Analysis start->tlc Examine... mp Melting Point start->mp Examine... hplc HPLC Data start->hplc Examine... impurity Residual Starting Material (e.g., 4-bromo-2-chlorobenzoic acid) nmr->impurity Indicates... byproduct Reaction Byproduct (e.g., Hydrolysis product) nmr->byproduct Indicates... solvent Trapped Solvent nmr->solvent Indicates... tlc->impurity Shows... tlc->byproduct Shows... method Inefficient Purification tlc->method Shows... mp->impurity Suggests... mp->solvent Suggests... hplc->impurity Quantifies... hplc->byproduct Quantifies... chromatography Column Chromatography (Solvent System Gradient) impurity->chromatography Remove with... wash Aqueous Wash / Extraction impurity->wash Remove with... byproduct->chromatography Separate by... dry High-Vacuum Drying solvent->dry Remove by... recrystallize Recrystallization (Solvent Optimization) method->recrystallize Optimize... method->chromatography Optimize... end Pure Product Obtained recrystallize->end chromatography->end wash->end dry->end G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start 4-bromo-2-chlorobenzoic acid reagent1 + SOCl₂ or (COCl)₂ start->reagent1 impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction intermediate 4-bromo-2-chlorobenzoyl chloride reagent1->intermediate reagent2 + HN(Et)₂ intermediate->reagent2 product N,N-Diethyl 4-bromo-2-chlorobenzamide reagent2->product impurity2 Hydrolysis Product (4-bromo-2-chlorobenzoic acid) product->impurity2 Hydrolysis (H₂O)

Technical Support Center: N,N-Diethyl 4-bromo-2-chlorobenzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Executive Summary

Achieving pharmaceutical-grade purity (>98%) for N,N-Diethyl 4-bromo-2-chlorobenzamide requires a rigorous understanding of its lipophilicity and the kinetic stability of its impurities. This halogenated benzamide is prone to "oiling out" during crystallization and retaining unreacted diethylamine due to hydrogen bonding. This guide moves beyond standard protocols to address specific failure modes encountered in high-fidelity synthesis.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My product remains a viscous, off-white oil and refuses to crystallize."

Diagnosis: This is the classic "Oiling Out" phenomenon. The compound's melting point is likely depressed by trace impurities (solvents, unreacted amine), causing it to phase-separate as a liquid before the crystal lattice can form. Corrective Protocol:

  • The "Seeding" Technique: Do not simply cool the solution. Dissolve the crude oil in the minimum amount of hot hexane/ethyl acetate (9:1). Allow it to cool slowly to room temperature. If oil droplets form, reheat until clear, add a single seed crystal (if available) or scratch the glass surface with a glass rod to induce nucleation.

  • Solvent Switch: Switch to a High-Polarity/Low-Solubility system. Dissolve in a minimum volume of warm ethanol, then add water dropwise until persistent turbidity appears. Reheat to clear, then cool slowly.

  • Vacuum Drying: Ensure all residual solvent (especially DCM or EtOAc) is removed under high vacuum (<1 mbar) at 40°C for 4 hours. Residual solvent acts as a plasticizer, preventing solidification.

Issue 2: "HPLC shows a persistent peak at RRT ~0.8 (Relative Retention Time)."

Diagnosis: This is likely the hydrolysis byproduct , 4-bromo-2-chlorobenzoic acid. It forms if the acid chloride precursor was wet or if the workup was insufficiently basic. Corrective Protocol:

  • The "Reverse" Wash: Standard bicarbonate washes may not fully extract the acid if the organic layer is too non-polar.

    • Dissolve crude material in Ethyl Acetate (avoid Ether; it holds acids too tightly).

    • Wash 2x with 1M NaOH (pH > 12 is critical to fully deprotonate the benzoic acid).

    • Crucial Step: Wash immediately with brine to prevent hydrolysis of the amide product itself.

Issue 3: "The product has a persistent yellow/brown tint."

Diagnosis: Oxidation by-products or trace iodine/bromine species (if thionyl chloride/oxalyl chloride was used with catalytic DMF). Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the compound in hot ethanol.

    • Add Activated Carbon (10% w/w) .

    • Reflux for 15 minutes.

    • Filter through a Celite® pad while hot. If the solution cools during filtration, the product will crystallize in the funnel, causing loss.

Issue 4: "NMR shows diethylamine peaks despite acid washing."

Diagnosis: Diethylamine forms a tight hydrogen-bonded complex with the amide carbonyl. A simple dilute HCl wash is kinetically slow to break this complex in a biphasic system. Corrective Protocol:

  • The "Shear" Wash:

    • Use 1M Citric Acid instead of HCl. Citrate acts as a chelating buffer and breaks amine interactions more gently but effectively.

    • Agitate vigorously for at least 5 minutes (not just a quick shake) to increase interfacial surface area.

Part 2: Experimental Workflow & Visualization
Purification Logic Flow

The following diagram illustrates the critical decision nodes for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (DCM/EtOAc) AcidWash Acidic Wash (1M Citric Acid or 1M HCl) Target: Diethylamine Start->AcidWash Remove Amine BaseWash Basic Wash (1M NaOH) Target: 4-Bromo-2-chlorobenzoic acid AcidWash->BaseWash Organic Layer Drying Drying & Concentration (Na2SO4 -> Rotovap) BaseWash->Drying Organic Layer CheckState Physical State Check Drying->CheckState Recryst Recrystallization (Hexane/EtOAc or EtOH/H2O) CheckState->Recryst Solid Distill High Vac Distillation (If liquid/oil) CheckState->Distill Persistent Oil Final Pure Product (>98%) Recryst->Final Distill->Final

Caption: Figure 1. Step-wise purification logic flow for N,N-Diethyl 4-bromo-2-chlorobenzamide, highlighting specific wash targets.

Part 3: Data & Specifications
Solvent Selection Guide for Recrystallization

Based on the polarity of the halogenated benzamide core, the following solvent systems are recommended.

Solvent SystemRatio (v/v)SuitabilityNotes
Hexane / Ethyl Acetate 9:1 to 4:1High Best for initial crystallization. Adjust EtOAc to dissolve; add Hexane to cloud point.
Ethanol / Water 10:1 (start)Medium Good for removing inorganic salts. Risk of "oiling out" if water is added too fast.
Diisopropyl Ether 100%High Excellent for benzamides. Provides slow crystal growth.
Methanol 100%Low Too soluble. Use only for very impure bulk material at -20°C.
Key Impurity Profile
Impurity NameOriginRemoval StrategyDetection (TLC/HPLC)
Diethylamine Excess ReagentAcid Wash (pH < 3)Ninhydrin Stain (Purple)
4-Bromo-2-chlorobenzoic acid HydrolysisBase Wash (pH > 12)UV (254 nm), Acidic shift
Bis(diethyl) urea Coupling Reagent Byproduct*Filtration / Silica PlugLow solubility in Ether

*Only relevant if using coupling agents like CDI or DCC instead of Acid Chloride.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead of crystallization? A: Yes. While crystallization is preferred for scale, flash chromatography is effective.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 → 70:30) . The di-halogenated ring makes the compound significantly less polar than non-halogenated benzamides, so it will elute relatively early (Rf ~0.4-0.5 in 80:20 Hex:EtOAc).

Q: What are the storage requirements to maintain purity? A: Store in a tightly sealed container at 2-8°C . Protect from light. Although benzamides are generally stable, the bromine atom can be sensitive to photodegradation over long periods.

Q: Is vacuum distillation a viable purification method? A: Yes, but only for the "oiling out" cases where crystallization fails.

  • Conditions: High vacuum is mandatory (<0.5 mmHg).

  • Warning: The boiling point will be high (>150°C at reduced pressure). Ensure your setup can handle these temperatures without degrading the compound (de-halogenation is a risk at very high T).

References
  • BenchChem. 4-Bromo-N-chlorobenzamide Synthesis and Solubility. (General amide solubility principles and halogenated benzamide handling).

  • National Institutes of Health (PubChem). 4-bromo-N,N-diethylbenzamide Compound Summary. (Physical properties and structural analogs).[1][2][3][4][5][6]

  • Organic Syntheses. o-Chlorobenzoyl Chloride Synthesis. (Precursor handling and stability data).[3]

  • ResearchGate. Synthesis of DEET (N,N-diethyl-m-toluamide). (Analogous synthesis and workup procedures for diethyl benzamides).

  • Biotage. Purification of Complex Amide Reaction Mixtures. (Chromatography strategies for amides).

Sources

Technical Support Center: N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide , a functionalized benzamide often used as a scaffold in medicinal chemistry (e.g., for subsequent Suzuki couplings or lithiation reactions).[1]

Unlike simple benzamides, the presence of ortho-chloro and para-bromo substituents introduces steric and electronic nuances. The ortho-chloro group creates steric hindrance around the carbonyl, potentially slowing nucleophilic attack, while the electron-withdrawing nature of the halogens generally increases the electrophilicity of the carbonyl carbon.

Key Physical Characteristic Warning: Many N,N-diethyl benzamides, including DEET (N,N-diethyl-m-toluamide), are viscous oils at room temperature due to the disruption of hydrogen bonding by the diethyl groups.[1] Do not assume your product will crystallize immediately; it often requires high-vacuum drying or specific seed crystals.[1]

Core Synthesis Workflows

We recommend two primary routes. Route A (Acid Chloride) is the industry standard for scalability and cost. Route B (Coupling Agents) is preferred for small-scale discovery chemistry where avoiding acidic conditions is necessary.[1]

Route A: The Acid Chloride Method (Standard Protocol)
  • Step 1: Activation. 4-Bromo-2-chlorobenzoic acid

    
     Acid Chloride.[1]
    
  • Step 2: Amidation. Acid Chloride + Diethylamine

    
     Product.[1]
    

Reagents:

  • Substrate: 4-Bromo-2-chlorobenzoic acid[1]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    ) + cat.[1] DMF.[1]
  • Amine: Diethylamine (1.1 - 1.5 equiv).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv) to scavenge HCl.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Protocol:

  • Activation: Suspend the benzoic acid in dry DCM. Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by 1-2 drops of DMF. Stir at RT for 2-3 hours until gas evolution ceases and the solution clears. Evaporate to dryness to remove excess oxalyl chloride if possible, or use directly if stoichiometry is precise.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Mix Diethylamine and TEA in DCM. Add this mixture slowly to the acid chloride solution. (Note: Adding amine to acid chloride is preferred here to maintain acyl chloride excess initially, though the reverse is also acceptable).

  • Workup: Wash with 1N HCl (removes excess amine), then Sat.

    
     (removes unreacted acid), then Brine.[1] Dry over 
    
    
    
    .[1]
Troubleshooting & FAQs
Category 1: Reaction Monitoring & Conversion

Q: I see a new spot on TLC, but after workup, I only recover the starting benzoic acid. What happened? A: You likely experienced Hydrolysis .[1][2] The acid chloride formed successfully but reverted to the carboxylic acid during the quench or workup because the coupling with the amine was too slow or the amine was wet.

  • Fix: Ensure your diethylamine and solvents are anhydrous.[1] The ortho-chloro substituent provides steric hindrance; ensure you stir the coupling step longer (4-16 hours) or allow it to warm to room temperature or mild reflux (

    
    C).[1]
    

Q: My acid chloride formation seems slow. The solid acid won't dissolve. A: 4-Bromo-2-chlorobenzoic acid can be stubborn.[1]

  • Fix: Use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride. The Vilsmeier-Haack intermediate formed by DMF/Oxalyl Chloride is a far more potent chlorinating species than

    
     alone.[1]
    
Category 2: Impurity Profile

Q: I have a persistent impurity that runs slightly higher than my product on TLC. It is not the starting material. A: This is likely the Symmetric Anhydride .

  • Mechanism: If water is present during activation, or if you use a deficit of amine, the generated acid chloride reacts with the starting carboxylic acid (or hydrolyzed acid) to form the anhydride.

  • Fix: Use a slight excess of amine.[1] Ensure complete conversion to acid chloride before adding amine.[1] The anhydride can sometimes be converted to the product by heating with excess diethylamine, but it is slow.

Q: The product is colored (yellow/brown) but should be white/colorless. A: This is common with aniline/amine oxidations, but diethylamine is fairly stable. The color often comes from trace free bromine or oxidized impurities from the acid chloride step if heating was too aggressive.

  • Fix: Wash the organic layer with a dilute Sodium Thiosulfate (

    
    ) solution during workup to quench reactive halogen species.
    
Category 3: Isolation & Physical State [1]

Q: My product is a thick oil. How do I crystallize it? A: N,N-diethyl benzamides are notorious for being oils due to the "molecular grease" effect of the ethyl chains.

  • Fix:

    • High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) with mild heating (40°C) to remove trapped solvent/amine which prevents solidification.[1]

    • Trituration: Add cold pentane or hexanes and scratch the flask sides.

    • Acceptance: It may stable as an oil.[1] Verify purity via NMR/LCMS. If >98%, use it as an oil.[1][3]

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the critical decision points and impurity pathways in the synthesis.

G Start 4-Bromo-2-chlorobenzoic Acid Activation Activation (Oxalyl Chloride + cat. DMF) Start->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride - CO, - CO2, - HCl Coupling Coupling: + Diethylamine / TEA AcidChloride->Coupling Hydrolysis Impurity: Reverted Acid AcidChloride->Hydrolysis Water Ingress Anhydride Impurity: Symmetric Anhydride AcidChloride->Anhydride Reaction with Start Acid Product Product: N,N-Diethyl 4-bromo-2-chlorobenzamide Coupling->Product Main Pathway Anhydride->Product + Excess Amine (Slow)

Caption: Workflow for Acid Chloride synthesis route, highlighting critical impurity pathways (Red) caused by moisture or stoichiometry errors.

Data Summary: Solvent & Base Selection
ParameterRecommendationReason / Causality
Solvent DCM (Dichloromethane) Excellent solubility for both the acid chloride and the final amide.[1] Easy to remove (low BP).[1]
Alt. Solvent THF (Tetrahydrofuran) Use if the starting acid is insoluble in DCM. Must be anhydrous to prevent ring-opening polymerization or hydrolysis.[1]
Base Triethylamine (TEA) Standard scavenger.[1] Cheap. Easy to wash out (TEA.HCl is water soluble).[1]
Alt. Base DIPEA (Hünig's Base) Use if significant steric hindrance is suspected or if TEA causes side reactions (less nucleophilic than TEA).[1]
Wash 1 1N HCl Protonates unreacted Diethylamine, moving it to the aqueous layer.
Wash 2 Sat. NaHCO3 Deprotonates unreacted Benzoic Acid, moving it to the aqueous layer.
References
  • Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved from [Link][1]

  • Organic Syntheses. (2013).[1][4] Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Org. Synth. 2013, 90, 41-51.[1][4] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2011).[1] 4-Bromo-N-(diethylcarbamothioyl)benzamide.[1] PMC3200676.[1] Retrieved from [Link]

Sources

Technical Support Center: N,N-Diethyl-4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Decomposition

Welcome to the technical support center for N,N-Diethyl-4-bromo-2-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. As Senior Application Scientists, we have synthesized the available technical information and principles of organic chemistry to create a practical guide for your experimental work.

Given the absence of specific literature on the decomposition of N,N-Diethyl-4-bromo-2-chlorobenzamide, this guide is built upon established knowledge of the degradation pathways of its core functional groups: a tertiary benzamide, a chlorinated aromatic ring, and a brominated aromatic ring.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: I am observing a new, more polar peak in my reverse-phase HPLC analysis of an aged solution of N,N-Diethyl-4-bromo-2-chlorobenzamide. What is the likely identity of this new peak?

A1: The most probable cause is the hydrolysis of the amide bond, leading to the formation of 4-bromo-2-chlorobenzoic acid.[1][2] This is a common degradation pathway for benzamides, particularly in the presence of trace amounts of acid or base.[2][3] The resulting carboxylic acid is significantly more polar than the parent amide, leading to an earlier elution time in reverse-phase chromatography.

Q2: My solid sample of N,N-Diethyl-4-bromo-2-chlorobenzamide has started to develop a yellowish tint after being stored on the benchtop. What could be the reason for this?

A2: Discoloration upon exposure to light is often indicative of photolytic degradation. Halogenated aromatic compounds can be susceptible to photodecomposition, which may involve the cleavage of the carbon-halogen bond to form radical species.[4][5] These radicals can then participate in a variety of secondary reactions, leading to colored impurities. It is also possible that trace impurities from the synthesis are being photo-oxidized.

Q3: During a thermal stress study, I am detecting a product with a mass corresponding to the loss of a bromine atom. Is this an expected degradation product?

A3: Yes, the cleavage of the carbon-bromine bond is a plausible thermal degradation pathway. While amide bonds are generally stable, at elevated temperatures, dehalogenation can occur.[6] The carbon-bromine bond is typically weaker than the carbon-chlorine bond on an aromatic ring, making it more susceptible to homolytic cleavage at high temperatures.

Q4: Can I expect N-dealkylation to be a significant degradation pathway for this compound?

A4: Under typical laboratory storage conditions, N-dealkylation is unlikely to be a major non-metabolic degradation pathway. This process, which would yield 4-bromo-2-chloro-N-ethylbenzamide and eventually 4-bromo-2-chlorobenzamide, is more commonly observed in metabolic studies involving enzymatic systems, such as those found in liver microsomes.

In-Depth Troubleshooting and Scientific Explanations

Issue 1: Accelerated Degradation in Protic Solvents

Symptom: You observe a rapid loss of the parent compound peak and the appearance of the 4-bromo-2-chlorobenzoic acid peak in your HPLC analysis when the compound is dissolved in methanol or aqueous solutions.

Root Cause Analysis: This is a classic case of hydrolysis of the tertiary amide bond. While amides are generally more stable to hydrolysis than esters, the reaction can be catalyzed by acidic or basic conditions.[1][2][7] Trace acidic or basic impurities in your solvent or on your glassware can be sufficient to promote this degradation, especially when heated.

Mitigation and Best Practices:

  • Use High-Purity, Anhydrous Solvents: For the preparation of stock solutions for long-term storage, use of anhydrous, high-purity solvents is recommended.

  • Buffer Your Solutions: If working with aqueous solutions, buffering to a neutral pH (around 7.0) can significantly slow down the rate of hydrolysis.

  • Store Solutions at Low Temperatures: If long-term storage in solution is necessary, store aliquots at -20°C or -80°C to minimize hydrolytic degradation.

Issue 2: Appearance of Multiple Unknown Peaks After Photostability Testing

Symptom: Following exposure to UV or ambient light, your chromatogram shows multiple new, small peaks, some of which are less polar than the parent compound.

Root Cause Analysis: Photodecomposition of halogenated aromatic compounds can be complex. The initial step is often the homolytic cleavage of a carbon-halogen bond. Given that the C-Br bond is weaker than the C-Cl bond, the primary photolytic event is likely the formation of a 2-chloro-4-(diethylcarbamoyl)phenyl radical. This radical can then undergo several reactions:

  • Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form N,N-Diethyl-2-chlorobenzamide.

  • Dimerization: Two radicals can combine to form dimeric species.

  • Reaction with Oxygen: If oxygen is present, a variety of oxidative degradation products can be formed.

Mitigation and Best Practices:

  • Protect from Light: Solid samples and solutions of N,N-Diethyl-4-bromo-2-chlorobenzamide should be stored in amber vials or protected from light by wrapping containers in aluminum foil.

  • Work in a Controlled Lighting Environment: When handling the compound, especially in solution, minimize exposure to direct sunlight or strong artificial lighting.

Proposed Decomposition Pathways

The following diagrams illustrate the most probable decomposition pathways for N,N-Diethyl-4-bromo-2-chlorobenzamide based on the principles of organic chemistry.

parent N,N-Diethyl-4-bromo-2-chlorobenzamide hydrolysis_product 4-Bromo-2-chlorobenzoic Acid + Diethylamine parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) photolysis_product N,N-Diethyl-2-chlorobenzamide parent->photolysis_product Photolysis (hν, -Br•) thermal_product N,N-Diethyl-2-chlorobenzamide parent->thermal_product Thermal Degradation (Δ, -Br•)

Caption: Primary proposed degradation pathways for N,N-Diethyl-4-bromo-2-chlorobenzamide.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[1][3][8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N,N-Diethyl-4-bromo-2-chlorobenzamide in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution (0.1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample, Neutralize, Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study of N,N-Diethyl-4-bromo-2-chlorobenzamide.

Data Summary

The following table summarizes the expected outcomes of a forced degradation study based on the chemical properties of N,N-Diethyl-4-bromo-2-chlorobenzamide.

Stress ConditionExpected Degradation LevelPrimary Degradation Product(s)
0.1 M HCl, 60°C Moderate to High4-Bromo-2-chlorobenzoic acid
0.1 M NaOH, 60°C High4-Bromo-2-chlorobenzoic acid
3% H₂O₂, RT Low to ModeratePotential N-oxides or hydroxylated species
Thermal (80°C, solid) LowN,N-Diethyl-2-chlorobenzamide
Photolytic (ICH Q1B) ModerateN,N-Diethyl-2-chlorobenzamide and other related products

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
  • Technical Support Center: N-Isobutylbenzamide Degrad
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30).
  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024, September 17). Journal for ReAttach Therapy and Developmental Diversities.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • ANALYTICAL METHODS.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014, March 12).
  • Cu-Catalyzed Hydrodehalogenation of Brominated Arom
  • 21.7 Chemistry of Amides. (2023, September 20). OpenStax.
  • Chlorinated and brominated polycyclic aromatic hydrocarbons in ambient air: seasonal variation, profiles, potential sources, and. Scholarworks@UNIST.
  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
  • Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. PMC.
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.
  • Thermal Extraction and Desorption TED-GC/MS.
  • Source identification and quantification of chlorinated and brominated polycyclic aromatic hydrocarbons from cement kilns co-processing solid wastes. PubMed.
  • Thermal decomposition analysis of antioxidant additive by TG-MS ーAccurate mass measurement with TG-TOFMS systemー. JEOL.
  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
  • Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). OSTI.gov.
  • The decomposition of benzodiazepines during analysis by capillary gas chrom

Sources

Technical Support Center: Stabilizing N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubilization Protocols

Introduction: The Stability Paradox

Welcome to the technical support hub for N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2).[1]

In our experience supporting drug discovery workflows, this compound presents a classic "Stability Paradox." Users frequently report it as "unstable" in aqueous buffers, but 90% of these cases are actually solubility failures (precipitation), not chemical degradation. Conversely, users often assume it is photochemically inert, leading to actual degradation (debromination) that goes unnoticed until LC-MS analysis.[1]

This guide deconstructs these issues using physical chemistry principles to ensure your experimental data remains reproducible.

Module 1: Solubility & Precipitation (The "False" Degradation)

User Complaint: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS for my assay, the solution turned cloudy or the concentration dropped over 2 hours."

Root Cause Analysis

This molecule has a calculated LogP of ~3.3, making it highly lipophilic.[1] The diethyl amide group adds hydrophobic bulk, and the halogen atoms (Br, Cl) further reduce water solubility.

  • The "Crash-Out" Effect: When a concentrated DMSO stock is added rapidly to an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete, creating micro-precipitates that mimic degradation in kinetic assays.

Troubleshooting Protocol: The "Sandwich" Dilution Method

To maintain stability in aqueous media, you must prevent the "solvent shock."

Step-by-Step Solubilization:

  • Primary Stock: Dissolve solid compound in 100% DMSO to 10-50 mM. (Verify clarity; vortex vigorously).

  • Intermediate Dilution (The Critical Step): Do not go directly to buffer. Prepare a 10x Intermediate in a solvent blend (e.g., 50% DMSO / 50% PEG-400 or Ethanol).[1]

  • Final Assay Buffer: Slowly add the Intermediate to your vortexing buffer.[1]

Solubility Limit Reference Table:

Solvent SystemSolubility Limit (Est.)Stability WindowNotes
100% DMSO > 50 mM> 6 Months (-20°C)Hygroscopic; keep sealed.[1]
100% Ethanol ~ 25 mM> 1 Month (-20°C)Evaporation risk affects concentration.[1]
PBS (pH 7.4) < 50 µM< 4 HoursHigh Risk. Requires surfactant (e.g., 0.05% Tween-20).[1]
PBS + 1% DMSO ~ 100 µM~ 24 HoursStandard assay condition.
Decision Logic: Precipitation vs. Degradation

Troubleshooting Start Issue: Loss of Signal/Potency CheckTurbidity Step 1: Visual/Absorbance Check (Is OD600 elevated?) Start->CheckTurbidity TurbidYes Yes: Turbidity Detected CheckTurbidity->TurbidYes Cloudy TurbidNo No: Solution is Clear CheckTurbidity->TurbidNo Clear ActionSolubility Diagnosis: Precipitation Action: Add 0.05% Tween-20 or Reduce Concentration TurbidYes->ActionSolubility CheckHPLC Step 2: Run LC-MS/HPLC TurbidNo->CheckHPLC ResultParent Parent Peak Intact (Low Area) CheckHPLC->ResultParent ResultNewPeaks New Peaks Observed (M-Br or Hydrolysis) CheckHPLC->ResultNewPeaks ActionAdsorption Diagnosis: Plastic Adsorption Action: Switch to Glass/Low-Bind Plates ResultParent->ActionAdsorption ActionChem Diagnosis: Chemical Degradation (See Module 2 & 3) ResultNewPeaks->ActionChem

Caption: Diagnostic logic flow to distinguish between physical loss (precipitation/adsorption) and chemical breakdown.

Module 2: Photostability (The "Hidden" Killer)

User Complaint: "My LC-MS shows a new peak with a mass of [M-79] or [M-80]. What is happening?"

Mechanism: Aryl Halide Homolysis

While the amide bond is robust, the Carbon-Bromine (C-Br) bond at position 4 is photosensitive.[1]

  • The Chemistry: UV light (<310 nm) and even intense visible light (blue spectrum) can induce homolytic cleavage of the C-Br bond.

  • The Radical Pathway: This generates a highly reactive aryl radical, which immediately abstracts a hydrogen atom from the solvent (DMSO or buffer), resulting in de-bromination (formation of N,N-diethyl 2-chlorobenzamide). The 2-chloro substituent is significantly more stable and usually remains intact.[1]

Photodegradation Pathway[1]

Photolysis Substrate 4-Bromo-2-chloro benzamide Excited Excited State (C-Br Homolysis) Substrate->Excited hv (UV/Blue Light) Radical Aryl Radical Intermediate Excited->Radical - Br• Product Debrominated Product (2-chlorobenzamide deriv.) Radical->Product + H• (from solvent)

Caption: Mechanism of photodehalogenation. The C-Br bond is the weakest link, leading to rapid debromination under light exposure.

Prevention Protocol
  • Amber Glassware: Mandatory for all stocks > 1 hour storage.[1]

  • Foil Wrapping: If amber vials are unavailable, wrap tubes in aluminum foil.

  • Low-UV Lighting: When weighing solid powder, avoid direct sunlight or high-intensity fluorescent hoods if possible.[1]

Module 3: Chemical Hydrolysis (pH & Temperature)

User Complaint: "Can I autoclave this compound? Is it stable at pH 2?"

Expert Insight: The Ortho-Effect
  • Autoclaving: NO. While benzamides are thermally stable, the combination of high pressure, temperature (121°C), and water will force hydrolysis.

  • pH Stability: This specific molecule is more stable than typical benzamides due to the 2-chloro substituent .[1]

    • Steric Hindrance: The Chlorine atom at the ortho position forces the amide carbonyl out of the plane of the benzene ring. This twists the molecule, making it physically harder for water/hydroxide ions to attack the carbonyl carbon.

    • Electronic Effect: However, the electron-withdrawing nature of the halogens makes the carbonyl carbon more electrophilic (susceptible to base hydrolysis) if the steric barrier is overcome.

Stability Zones:

  • pH 4.0 - 8.0: High Stability (Weeks at 4°C).[1]

  • pH < 2.0 (Acidic): Moderate Risk.[1] Protonation of the amide nitrogen can lead to cleavage over days.

  • pH > 10.0 (Basic): High Risk.[1] Hydroxide attack is rapid.[1]

Module 4: Storage & Handling Summary

ParameterRecommendationRationale
Solid Storage -20°C, DesiccatedPrevents moisture absorption and slow hydrolysis.[1]
Stock Solvent Anhydrous DMSOPrevents proton-catalyzed degradation.[1]
Container Amber Glass VialsBlocks UV light to prevent debromination.[1]
Freeze/Thaw Limit to < 5 cyclesRepeated condensation introduces water into DMSO stocks.[1]
Plasticware Low-Binding PolypropyleneLipophilic compounds stick to standard polystyrene.[1]

References

  • Fluorochem. (n.d.).[1] N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2) Technical Data. Retrieved from

  • PubChem. (2025).[1][2] 4-bromo-2-chlorobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from

  • Klan, P., & Wirz, J. (2009).[1] Photochemistry of Organic Compounds: From Concepts to Practice. (General reference for aryl halide photolysis mechanisms).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Reference for LogP and solubility "crash out" phenomena in assays).

  • Nudelman, N., et al. (1995).[1][3] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl. Journal of Pharmaceutical Sciences. (Demonstrates hydrolysis kinetics of chlorinated benzamide analogs). Retrieved from

Sources

"removing impurities from N,N-Diethyl 4-bromo-2-chlorobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with N,N-Diethyl 4-bromo-2-chlorobenzamide as a functionalized intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a scaffold in agrochemical/pharmaceutical discovery.

The purity of this amide is critical. Residual diethylamine can poison transition metal catalysts (Pd, Ni), while unreacted 4-bromo-2-chlorobenzoic acid can alter stoichiometry and pH in sensitive biological assays. Because this molecule lacks the N-H bond of primary amides, it cannot act as a hydrogen bond donor, often resulting in a lower melting point (viscous oil or low-melting solid) compared to its primary amide counterpart. This physical state dictates our purification strategy.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector, followed by phase-specific polishing steps.

Part 1: The "Golden Standard" Workup (Liquid-Liquid Extraction)

Q: My crude reaction mixture is dark and contains unreacted starting materials. What is the most efficient first-pass purification?

A: Because your target is a neutral, lipophilic amide, you can exploit the acid-base properties of the impurities to wash them away without chromatography. This protocol assumes the synthesis involved an acid chloride or coupling reagent route.[1]

Protocol: Differential pH Extraction
  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are preferred. Use ~10 mL solvent per gram of crude.

  • Acid Wash (Removes Diethylamine):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[2][3] Diethylamine is protonated to form diethylammonium chloride, which is highly water-soluble and partitions into the aqueous layer.

  • Base Wash (Removes Benzoic Acid):

    • Wash the organic phase twice with saturated NaHCO₃ or 1M NaOH .

    • Mechanism:[2][3] Unreacted 4-bromo-2-chlorobenzoic acid is deprotonated to its carboxylate salt (sodium 4-bromo-2-chlorobenzoate), which partitions into the aqueous layer.

  • Neutralization & Drying:

    • Wash once with saturated Brine (NaCl) to remove trapped water.

    • Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.

    • Filter and concentrate in vacuo.

Visualizing the Workflow

ExtractionWorkflow Crude Crude Mixture (Amide + Amine + Acid) DCM Dissolve in DCM/EtOAc Crude->DCM AcidWash Wash with 1M HCl DCM->AcidWash AqAcid Aqueous Layer: Diethylamine HCl salt (DISCARD) AcidWash->AqAcid OrgLayer1 Organic Layer: Amide + Acid AcidWash->OrgLayer1 Separation BaseWash Wash with 1M NaOH/NaHCO3 OrgLayer1->BaseWash AqBase Aqueous Layer: Benzoate Salt (DISCARD) BaseWash->AqBase OrgLayer2 Organic Layer: Purified Neutral Amide BaseWash->OrgLayer2 Separation Dry Dry (MgSO4) & Concentrate OrgLayer2->Dry Final Pure N,N-Diethyl 4-bromo-2-chlorobenzamide Dry->Final

Figure 1: Differential pH extraction workflow for isolating neutral benzamides from acidic and basic impurities.

Part 2: Phase-Specific Polishing

Q: After extraction, my product is an oil, but it should be a solid. How do I induce crystallization?

A: N,N-diethyl benzamides often exist as viscous oils or low-melting solids due to the bulky ethyl groups disrupting crystal packing. If the product refuses to crystallize, it may contain solvent residues or minor impurities acting as plasticizers.

Scenario A: The Product is an Oil (Distillation/Chromatography)

If the compound is a stable oil, High-Vacuum Distillation is the most effective purification method, taking advantage of the high boiling point of halogenated benzamides.

  • Setup: Short-path distillation head.

  • Conditions: High vacuum (<1 mmHg) is essential. Expect a boiling point >150°C at reduced pressure.

  • Alternative: If thermal instability is a concern (rare for this scaffold), use Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 90:10, ramp to 70:30). The amide is moderately polar.

Scenario B: The Product is a Solid (Recrystallization)

If the crude solidifies, recrystallization yields the highest purity (>99%).

  • Solvent System:

    • Option 1 (Standard): Ethanol/Water. Dissolve in hot ethanol, add water dropwise until turbid, then cool slowly.

    • Option 2 (Non-polar): Hexane/Ethyl Acetate.[4] Dissolve in minimum hot EtOAc, add warm Hexane, cool.

Data: Physical Property Expectations

PropertyValue (Approximate)Notes
Physical State Viscous Oil or Low-Melting SolidDepends on purity and exact polymorph.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water.
Impurities Diethylamine, Benzoic Acid, Thionyl compoundsAcid/Base wash removes >95% of these.

Part 3: Troubleshooting & FAQs

Q: The product has a persistent yellow/brown tint. How do I remove it? A: Color usually indicates trace oxidation products or polymerized impurities.

  • Solution: Dissolve the amide in the extraction solvent (DCM/EtOAc) and stir with Activated Charcoal (Carbon) for 30 minutes. Filter through a pad of Celite (diatomaceous earth) to remove the carbon. The filtrate should be colorless or pale yellow.

Q: I see a "ghost" peak in my NMR around 1.1 ppm and 3.3 ppm. What is it? A: This is likely Diethylamine .[2]

  • Diagnosis: Check the integral ratio. If it is small, your acid wash was insufficient.

  • Remedy: Redissolve in EtOAc and repeat the 1M HCl wash vigorously. Ensure the aqueous layer remains acidic (pH < 2) after the wash.

Q: Can I use this protocol if I used Thionyl Chloride (SOCl₂) to make the acid chloride intermediate? A: Yes, but with a caveat. Residual SOCl₂ forms HCl and SO₂ upon contact with water.

  • Safety Note: The first aqueous wash will generate gas. Add the aqueous phase slowly to the organic phase while stirring to prevent pressure buildup. Perform this in a fume hood.

References

  • Amide Bond Synthesis & Workup: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

  • Purification of DEET (Analogous Structure): Wang, B. J., et al. (2013). An Improved One-Pot Procedure for Preparation of N,N-Diethyl-m-Toluamide. ResearchGate.

  • Physical Properties of Halogenated Benzamides: PubChem Database. 4-Bromo-2-chlorobenzamide. National Library of Medicine.[5]

  • General Extraction Protocols: Org. Synth. 1928, 8, 10; DOI: 10.15227/orgsyn.008.0010 (Benzanilide purification principles).

Sources

"alternative purification methods for N,N-Diethyl 4-bromo-2-chlorobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,N-Diethyl 4-bromo-2-chlorobenzamide

Executive Summary: The "Oiling Out" Challenge

Researchers working with N,N-Diethyl 4-bromo-2-chlorobenzamide often encounter a persistent issue: the compound frequently isolates as a viscous oil rather than a crystalline solid.[1][2] This is characteristic of N,N-diethylbenzamides, where the steric bulk of the diethyl group disrupts the intermolecular hydrogen bonding networks that typically stabilize primary amides (like 4-bromo-2-chlorobenzamide, MP ~165°C) into solids.[2]

While flash column chromatography is the standard purification method, it is resource-intensive and often yields poor separation from structurally similar regioisomers or hydrolyzed byproducts.[1][2] This guide details alternative purification workflows focusing on chemical extraction, high-vacuum distillation, and low-temperature trituration.[1]

Troubleshooting Guide & FAQs

Category 1: Physical State & Crystallization[1]

Q: My product is a yellow viscous oil and refuses to crystallize, even after rotary evaporation. Is it impure? A: Not necessarily.[1][2] N,N-diethylbenzamides are often liquids or low-melting solids at room temperature due to the disruption of amide hydrogen bonding.[1][2]

  • Diagnosis: Check the purity via TLC or NMR.[1][2] If >90% pure, the oil state is likely intrinsic.[1][2]

  • Solution: Do not force recrystallization from standard solvents (EtOH/EtOAc) as this will likely lead to "oiling out" (phase separation of the oil from the solvent).[1] Instead, attempt Protocol C (Low-Temperature Trituration) using Pentane or Hexane at -20°C to induce solidification.[1][2]

Q: I see a white precipitate forming during the workup. Is this my product? A: Likely not. If you synthesized this from the acid chloride, the white solid is probably 4-bromo-2-chlorobenzoic acid (hydrolysis byproduct) or diethylamine hydrochloride (salt byproduct).[1]

  • Verification: The target amide is lipophilic.[1][2] The acid and salt are polar/ionic.[1][2]

  • Action: Filter off the solid.[1][2] If the solid dissolves in water, it is the amine salt.[1][2] If it dissolves in dilute NaOH, it is the benzoic acid derivative.[1][2] Your product remains in the organic filtrate.[1][2]

Category 2: Impurity Removal (Chemical Washing)[1]

Q: I have persistent diethylamine traces in my NMR (quartet at ~2.6 ppm, triplet at ~1.0 ppm). How do I remove them without a column? A: Diethylamine is a base.[1][2] Standard water washes are insufficient because the amine partitions back into the organic phase.[1][2]

  • Protocol: Perform a vigorous acid wash (1M HCl).[1][2] The amine converts to the water-soluble hydrochloride salt and is removed in the aqueous layer.[1][2] The halogenated amide remains in the organic layer.[1][2]

Q: How do I remove unreacted 4-bromo-2-chlorobenzoyl chloride? A: Unreacted acid chloride will slowly hydrolyze to the acid, contaminating your oil.[1][2]

  • Protocol: Quench the reaction with a saturated NaHCO₃ wash or, for faster results, a dilute NaOH wash (0.5 M).[1] This hydrolyzes the acid chloride to the carboxylate salt, which partitions into the aqueous phase.[1][2] Caution: Do not use concentrated base or heat, as this may hydrolyze your product amide.[1]

Category 3: Distillation Alternatives

Q: Can I distill this compound? A: Yes, but only under high vacuum . Halogenated benzamides have high boiling points (>300°C at atm).[1][2]

  • Recommendation: Use Kugelrohr Distillation (Protocol B).[1][2] This short-path method minimizes thermal decomposition.[1][2] Expect a boiling point range of 140–160°C at 0.1–0.5 mmHg .[1][2]

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base "Pre-Purification" Extraction

Use this before any chromatography or distillation to remove >95% of starting materials.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Use ~10 mL solvent per gram of crude).[1][2]

  • Acid Wash (Removes Amine): Wash the organic phase 2× with 1M HCl .[1][2]

    • Mechanism:[1] Converts diethylamine to

      
       (water-soluble).[1][2]
      
  • Base Wash (Removes Acid/Acid Chloride): Wash the organic phase 2× with Sat.[1][2] NaHCO₃ or 0.5M NaOH .[1][2]

    • Mechanism:[1] Hydrolyzes acid chloride and deprotonates benzoic acid to the carboxylate (

      
      ), moving them to the aqueous phase.[1][2]
      
  • Neutralization & Drying: Wash 1× with Brine , dry over Anhydrous Na₂SO₄ , and concentrate

    • Result: A significantly cleaner oil, often sufficient for the next step without chromatography.[1][2]

Protocol B: Kugelrohr Distillation (The "Gold Standard" Alternative)

Best for isolating the pure oil without solvent waste.[1]

  • Setup: Transfer the crude oil to the source bulb of a Kugelrohr apparatus.

  • Degassing: Apply high vacuum (<1 mmHg) at room temperature for 10 minutes to remove residual solvents.

  • Ramping: Slowly increase the oven temperature.

    • Fraction 1 (Volatiles): 50–80°C. (Discards residual diethylamine/solvents).[1][2]

    • Fraction 2 (Product): 130–170°C (at <0.5 mmHg).[1]

  • Collection: The product will distill as a clear, colorless to pale yellow oil in the receiving bulb.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent yellowing over time.

Protocol C: Low-Temperature Trituration

Attempt this if a solid is strictly required.[1]

  • Solvent Choice: Use Pentane or Hexane (Non-polar).[1][2]

  • Procedure: Dissolve the oil in the minimum amount of boiling Pentane.

  • Cooling: Place the sealed flask in a -20°C freezer for 24–48 hours.

  • Induction: If oiling out occurs (two liquid layers), scratch the glass interface with a spatula or add a seed crystal of a similar benzamide if available.[1][2]

  • Filtration: Rapidly filter the cold suspension. The impurities often remain in the mother liquor.[1][2]

Comparative Data: Purification Methods

MethodPurity AchievedYieldProsCons
Flash Chromatography >98%85-95%Separates regioisomers; standard.[1][2]Consumes large solvent volumes; slow.[1][2]
Acid-Base Extraction 90-95%>95%Fast; scalable; cheap.[1][2]Does not remove non-polar byproducts.[1][2]
Kugelrohr Distillation >99%80-90%Solvent-free; excellent for oils.[1][2]Requires high vacuum hardware; thermal risk.[1][2]
Trituration (-20°C) >95%60-80%Simple; gives solid product.[1][2]High risk of oiling out; lower yield.[1][2]

Decision Logic for Purification

The following diagram outlines the logical decision process for purifying N,N-Diethyl 4-bromo-2-chlorobenzamide based on the crude state and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check (Room Temp) Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitate forms Oil Viscous Oil CheckState->Oil Remains Oil AcidBase Protocol A: Acid/Base Extraction (Remove Amine/Acid) Solid->AcidBase Dissolve in EtOAc Oil->AcidBase CheckPurity Check Purity (TLC/NMR) AcidBase->CheckPurity HighPurity Purity >95% CheckPurity->HighPurity Clean LowPurity Purity <90% (Non-polar impurities) CheckPurity->LowPurity Dirty Final Pure Product (Store under Argon) HighPurity->Final Distillation Protocol B: Kugelrohr Distillation (High Vac, 140-160°C) LowPurity->Distillation Preferred for Oils Trituration Protocol C: Trituration (Pentane, -20°C) LowPurity->Trituration Try if Solid Needed Column Flash Chromatography (Gradient Hex/EtOAc) LowPurity->Column Fallback Distillation->Final Trituration->Final Column->Final

Caption: Decision tree for selecting the optimal purification method based on the physical state and impurity profile of the crude benzamide.

References

  • PubChem. (2025).[1][2][3][4] 4-Bromo-2-chlorobenzamide | C7H5BrClNO.[1][2][5][6] National Library of Medicine.[1][2] Available at: [Link]

  • Organic Syntheses. (2014). Synthesis of (E)-N,N-Diethyl-2-styrylbenzamide. Org. Synth. 2014, 91, 223-230.[1][2] (Demonstrates purification of similar diethyl benzamide oils). Available at: [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of N,N-Diethylbenzamide. (Describes Kugelrohr distillation for diethylbenzamides). Available at: [Link]

Sources

"managing exothermic reactions in N,N-Diethyl 4-bromo-2-chlorobenzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide, a key intermediate in various pharmaceutical pathways, involves the highly exothermic reaction between 4-bromo-2-chlorobenzoyl chloride and diethylamine.[1][2][3] Failure to properly manage the heat generated during this acylation can lead to dangerous thermal runaways, resulting in side-product formation, reduced yield and purity, and potentially catastrophic equipment failure.[4][5][6]

This guide provides field-proven insights and troubleshooting advice to help you safely and effectively control this challenging reaction.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction temperature is rising uncontrollably, even with the cooling bath active. What are the immediate steps?

A1: This indicates that the rate of heat generation is exceeding the heat removal capacity of your system, a critical situation that can lead to a thermal runaway.[6][7]

  • Immediate Action:

    • Stop Reagent Addition: Immediately cease the addition of diethylamine. The reaction rate is often controlled by the addition rate of a key reactant.[7]

    • Maximize Cooling: If possible, enhance the cooling. For an ice bath, add more ice and salt (e.g., NaCl, CaCl2) to lower the temperature. Ensure the reactor surface is maximally submerged.

    • Increase Agitation: If safe to do so, increase the stirring speed to improve heat transfer from the bulk solution to the vessel walls and into the cooling medium.

    • Prepare for Quenching: If the temperature continues to rise after stopping reagent addition, you must be prepared to quench the reaction. Have a pre-chilled, non-reactive solvent or a suitable quenching agent ready for immediate addition.[7][8]

  • Causality: The violent reaction between the acyl chloride and the amine releases a significant amount of energy.[2][3] If the amine is added too quickly, the heat is generated faster than the cooling system can dissipate it, leading to a rapid temperature increase. This is known as accumulation, where a dangerous amount of unreacted material builds up.[9]

Q2: I noticed unexpected gas evolution from my reaction vessel. Is this normal?

A2: Gas evolution can be a sign of a serious problem.

  • Potential Causes:

    • Solvent Boiling: The most immediate concern is that localized hot spots or a general temperature increase has reached the boiling point of your solvent. This dramatically increases reactor pressure and risk of breach.

    • Side Reactions/Decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants or products can occur, potentially releasing gaseous byproducts. The Maximum Temperature of the Synthesis Reaction (MTSR) is a critical parameter that, if exceeded, can initiate these hazardous secondary reactions.[5][10]

  • What to Do:

    • Cross-verify the internal temperature reading.

    • Immediately stop reagent addition.

    • Apply maximum cooling.

    • If pressure rises, ensure the vessel is properly vented to a safe location (e.g., a scrubber).

Q3: My final product yield is low and analysis shows significant impurities. Could poor temperature control be the cause?

A3: Absolutely. Exceeding the optimal temperature range is a common cause of impurity formation.

  • How Temperature Affects Purity:

    • Side Reactions: High temperatures can provide the activation energy for alternative reaction pathways. For example, excess amine can react with the product, or reactants can degrade.[11]

    • N,N-Dibenzoylamine Formation: If stoichiometry is not carefully controlled, excess acyl chloride can react with the newly formed amide, especially at higher temperatures.[11]

    • Hydrolysis: If anhydrous conditions are not maintained, the highly reactive 4-bromo-2-chlorobenzoyl chloride can be hydrolyzed by trace water to form the corresponding carboxylic acid, which will not react with the amine under these conditions.[11][12]

  • Preventative Measures: Maintain strict temperature control throughout the addition phase. Using a syringe pump for slow, consistent addition is highly recommended. Ensure all glassware is flame-dried and solvents are anhydrous.[12]

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason this reaction is so exothermic?

A: The reaction is a nucleophilic acyl substitution.[13] The lone pair of electrons on the nitrogen of diethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-bromo-2-chlorobenzoyl chloride.[2][3][13] The subsequent formation of the stable amide bond and the neutralization of the HCl byproduct by a second equivalent of diethylamine are thermodynamically very favorable processes, releasing significant energy as heat.[3]

Q: How can I quantitatively assess the thermal risk before scaling up?

A: The industry-standard tool for this is Reaction Calorimetry (RC) .[9][14][15] A reaction calorimeter measures the heat flow during a reaction under controlled conditions, simulating the plant environment on a small, safe scale.[14]

  • Key Data from Reaction Calorimetry:

    • Heat of Reaction (ΔHr): The total energy released.[9][16]

    • Heat Release Rate: How quickly the energy is released. This is crucial for designing an adequate cooling system.[16]

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical indicator of the potential severity of a runaway.[5][9][16]

    • Accumulation: The amount of unreacted material present at any given time.[9]

Data from RC testing allows engineers to design appropriate safety measures and confidently scale processes from the lab to production.[6][15][16]

Q: What is an emergency quenching procedure and when should it be used?

A: Quenching is the rapid stopping of a reaction by adding a substance that deactivates one of the reactive species.[8][17] It is an emergency measure used to prevent a thermal runaway when standard cooling controls fail.[7]

  • Procedure Outline:

    • The quenching agent should be pre-selected and readily accessible. For acyl chlorides, a non-nucleophilic, high-heat-capacity solvent or a mild proton source could be used, but this must be determined experimentally.

    • The quench solution should be pre-chilled.[8]

    • Add the quenching agent rapidly but in a controlled manner to absorb the heat and neutralize the reactive intermediate. Be prepared for potential gas evolution or splashing.[8]

    • The goal is to bring the reaction temperature down to a safe level immediately.

Recommended Experimental Protocol

This protocol is designed for laboratory scale and prioritizes safety through thermal control.

ParameterSpecificationRationale
Reagents 4-bromo-2-chlorobenzoyl chloride (1.0 eq), Diethylamine (2.2 eq)Excess diethylamine acts as a base to neutralize the HCl byproduct.[3]
Solvent Anhydrous Dichloromethane (DCM) or TolueneMust be dry to prevent hydrolysis of the acyl chloride.[11][12]
Initial Temp. 0 to 5 °CCreates a thermal buffer to absorb initial heat of reaction.
Addition Temp. Maintain < 10 °CCritical for preventing thermal runaway and side reactions.
Addition Rate Dropwise over 2-3 hours via syringe pumpEnsures the rate of heat generation does not exceed the rate of heat removal.[7]

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Reagent Preparation: In a separate flask, prepare a solution of diethylamine (2.2 eq) in anhydrous DCM.

  • Controlled Addition: Using a syringe pump, add the diethylamine solution dropwise to the stirred acyl chloride solution. Critically, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.[18]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[13]

  • Workup: Once the reaction is complete, slowly add cold water to quench any remaining reactive species.[8] Transfer the mixture to a separatory funnel, separate the organic layer, wash with dilute HCl, then with sodium bicarbonate solution, and finally with brine.[19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N,N-Diethyl 4-bromo-2-chlorobenzamide. The product can be further purified by recrystallization or column chromatography if necessary.[20]

Visual Workflow and Troubleshooting

Decision Tree for Temperature Excursion

The following diagram outlines the critical decision-making process when a temperature spike is observed.

Exotherm_Troubleshooting Start Temperature Rises Above 10°C Setpoint StopAddition IMMEDIATELY Stop Diethylamine Addition Start->StopAddition MonitorTemp Monitor Temperature StopAddition->MonitorTemp IsStable Is Temperature Decreasing / Stabilizing? MonitorTemp->IsStable ResumeSlowly Resume Addition at 50% of Previous Rate IsStable->ResumeSlowly Yes PrepareQuench EMERGENCY: Prepare Quench Solution IsStable->PrepareQuench No ContinueMonitoring Continue Close Monitoring ResumeSlowly->ContinueMonitoring QuenchReaction Execute Quench Protocol PrepareQuench->QuenchReaction

Caption: Troubleshooting workflow for managing a temperature excursion.

References

  • Reaction Calorimetry - Prime Process Safety Center. (n.d.).
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.
  • FAI. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • ResearchGate. (2020, November 1). Practical approach to prediction and prevention of runaway reactions.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • EPA. (1999, August). HOW TO PREVENT RUNAWAY REACTIONS.
  • World Journal of Advanced Research and Reviews. (2022, November 1). Practical approach to prediction and prevention of runaway reactions.
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7).
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • Chemistry LibreTexts. (2025, March 26). Fast Reactions in Solution.
  • Benchchem. (n.d.). The Strategic Application of 4-Bromo-N-chlorobenzamide in the Synthesis of Bioactive Anilines.
  • Biointerface Research in Applied Chemistry. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • infobank for readers and discoverers. (2017, April 29). The reactions of amines with acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?.
  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
  • Benchchem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.

Sources

Technical Support Center: N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Work-up and Purification Issues Product Class: Tertiary Benzamides / Halogenated Aromatics Support Level: Advanced Research

Core Directive & Scope

This guide addresses the specific challenges encountered during the isolation of N,N-Diethyl 4-bromo-2-chlorobenzamide . This molecule presents a unique set of purification difficulties due to the steric bulk of the ortho-chloro group and the lipophilic nature of the diethyl moiety.

Common Synthesis Route: Most users generate this target via the reaction of 4-bromo-2-chlorobenzoyl chloride with diethylamine (Schotten-Baumann conditions or anhydrous DCM/THF).

Primary Failure Modes:

  • "Oiling Out": The product refuses to crystallize, forming a persistent sticky gum.

  • Persistent Amine Odor: Difficulty removing excess diethylamine.[1]

  • Emulsion Formation: Phase separation failure during aqueous extraction.

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

Issue: The crude product forms a viscous oil or gum upon solvent removal and refuses to precipitate as a solid, even though the compound is reported as a solid (or low-melting solid).

Technical Insight: Tertiary amides like N,N-diethyl 4-bromo-2-chlorobenzamide lack an N-H bond, preventing them from forming intermolecular hydrogen bonds [1]. This significantly lowers their melting point compared to primary or secondary amides. Furthermore, the ortho-chlorine atom creates a "molecular twist," disrupting crystal lattice packing. Traces of solvent (toluene/DCM) or impurities (diethylamine hydrochloride) often act as plasticizers, keeping the material in a supercooled liquid state.

Corrective Protocol: Do NOT simply rotovap to dryness and hope for a solid. Follow this "Solvent Exchange" method:

  • Evaporation: Remove the reaction solvent (e.g., DCM) completely.

  • Dissolution: Redissolve the oil in a minimum amount of warm Ethyl Acetate .

  • Anti-Solvent Addition: Slowly add Hexane (or Pentane) until the solution turns slightly turbid.

  • Seeding/Scratching: If no crystals form, scratch the inner wall of the flask with a glass rod at the air-liquid interface. The friction creates nucleation sites.

  • Cooling: Place in a -20°C freezer overnight.

Visualization: Crystallization Logic Tree

CrystallizationLogic Start Crude Product is Oil SolventCheck Is residual solvent present? Start->SolventCheck HighVac Apply High Vacuum (50°C, 1 hr) SolventCheck->HighVac Yes Trituration Triturate with cold Pentane SolventCheck->Trituration No HighVac->Trituration Solidifies Solid Formed? (Filtration) Trituration->Solidifies Seed Dissolve in min. EtOAc Add Hexane -> Seed/Scratch Solidifies->Seed No (Still Oil) Freezer Store at -20°C (12h) Seed->Freezer

Figure 1: Decision logic for inducing crystallization in stubborn tertiary amides.

Module B: The "Perfect Wash" Sequence (Removing Impurities)

Issue: The final product smells of fish (diethylamine) or contains unreacted carboxylic acid (4-bromo-2-chlorobenzoic acid) due to hydrolysis of the acid chloride.

Technical Insight: A single water wash is insufficient. You must exploit pH switching to convert neutral organic impurities into water-soluble salts [2].

  • Diethylamine (pKa ~11): Soluble in organic solvents but forms water-soluble salts at pH < 3.

  • Benzoic Acid Derivative (pKa ~4): Soluble in organics but forms water-soluble carboxylate salts at pH > 8.

The Self-Validating Protocol: Perform extractions in this exact order to prevent emulsion formation and ensure purity.

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (Cold)Excess DiethylamineProtonation to ammonium salt (

).
2 Water Residual AcidRemoval of bulk mineral acid from Step 1.
3 Sat. NaHCO₃ Unreacted Carboxylic AcidDeprotonation to carboxylate sodium salt.
4 Brine WaterOsmotic drying of the organic layer.

Critical Warning: Do not use strong base (NaOH) if you can avoid it. While amides are generally stable, the electron-withdrawing halogens (Br, Cl) on the ring make the carbonyl carbon more electrophilic, slightly increasing susceptibility to hydrolysis under harsh basic conditions [3]. Stick to Bicarbonate (NaHCO₃).[2]

Module C: Emulsion Troubleshooting

Issue: The organic and aqueous layers refuse to separate during the work-up.

Technical Insight: Amides possess surfactant-like properties (polar head, lipophilic tail). When combined with fine particulates (precipitated salts) and vigorous shaking, stable emulsions form.

Troubleshooting Steps:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel. This increases the density of the aqueous phase and disrupts the emulsion.

  • Filtration: If the emulsion is caused by suspended solid particles (often amine salts), filter the entire biphasic mixture through a Celite pad before attempting separation again.

Standardized Workflow Diagram

The following flowchart outlines the optimized work-up for N,N-Diethyl 4-bromo-2-chlorobenzamide to ensure maximum yield and purity.

WorkupFlow Reaction Reaction Mixture (DCM or THF) Quench Quench (Ice Water) Reaction->Quench Stop Rxn AcidWash Acid Wash (1M HCl) Quench->AcidWash Org Layer BaseWash Base Wash (Sat. NaHCO3) AcidWash->BaseWash Org Layer (Removes Amine) Dry Drying (MgSO4 + Filter) BaseWash->Dry Org Layer (Removes Acid) Evap Rotary Evaporation Dry->Evap Purify Crystallization (EtOAc/Hexane) Evap->Purify

Figure 2: Optimized extraction and purification workflow for halogenated benzamides.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography instead of crystallization? A: Yes. If the "oiling out" persists, Flash Chromatography is effective.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: 10% to 30% Ethyl Acetate in Hexane.

  • Note: The halogenated ring makes the compound UV active, so it is easily visualized at 254 nm.

Q: Why does my product turn pink/brown on storage? A: This indicates the presence of trace free amines or photo-degradation of the brominated ring. Ensure the HCl wash (Module B) was thorough. Store the final solid in an amber vial away from light to prevent homolytic cleavage of the C-Br bond.

Q: I used Thionyl Chloride (SOCl₂) to make the acid chloride. Do I need to remove excess SOCl₂ before adding the amine? A: Absolutely. Excess SOCl₂ will react violently with diethylamine to form diethylsulfuramyl chloride and HCl gas, creating a mess and consuming your amine reagent. Always rotovap the acid chloride with toluene (azeotrope) to remove residual SOCl₂ before the amidation step [4].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Strategies to reduce impurities in benzamide synthesis.

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"impact of reagent quality on N,N-Diethyl 4-bromo-2-chlorobenzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis

Welcome to the technical support guide for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on a critical and often underestimated variable: the quality of your reagents. Success in amidation is not merely about following a procedure; it is about understanding the chemistry of your reagents and controlling their reactivity. This guide is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Troubleshooting Guide: From Reaction Failure to Product Purity

This section addresses specific experimental problems in a direct question-and-answer format. The underlying cause of many synthetic failures can be traced back to the integrity of the starting materials.

Q1: My reaction yield is consistently low or zero. What are the likely reagent-related causes?

A low or non-existent yield is one of the most common issues in amide bond formation. Before re-evaluating the entire synthetic strategy, a thorough audit of your reagents is the most logical first step. The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide typically proceeds via the activation of 4-bromo-2-chlorobenzoic acid, followed by nucleophilic attack by diethylamine. A failure at either stage will cripple the yield.

Potential Cause 1: Ineffective Carboxylic Acid Activation The conversion of the carboxylic acid to a highly reactive intermediate (such as an acyl chloride) is the energy-intensive step of the reaction.

  • Degraded Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are extremely sensitive to moisture and can degrade over time.[1] If your bottle is old or has been handled improperly, it may have lost its potency, leading to incomplete formation of the crucial acyl chloride intermediate.

  • Presence of Water: Water is the enemy of this reaction. Any moisture present in your solvent, on your glassware, or in your starting materials will rapidly quench the highly reactive acyl chloride, hydrolyzing it back to the unreactive carboxylic acid starting material.[2] This is a frequent cause of yield loss.[2]

Potential Cause 2: Compromised Diethylamine The quality and availability of your nucleophile are just as critical as the activation of your acid.

  • Purity and Stoichiometry: Low-purity diethylamine can introduce contaminants that interfere with the reaction.[3][4] Furthermore, diethylamine is volatile and can react with atmospheric CO₂ to form diethylammonium diethylcarbamate, a non-nucleophilic salt. This process effectively reduces the molar quantity of the amine available to react, leading to an incorrect stoichiometry and lower yield.

  • Protonation: If an acid scavenger (like triethylamine or pyridine) is not used or is of poor quality, the HCl generated during the acylation step will protonate the diethylamine.[1][5] This forms a non-nucleophilic ammonium salt, halting the reaction.

Experimental Workflow: Synthesis & Critical Quality Checkpoints The following diagram illustrates a typical workflow for this synthesis, highlighting the points where reagent quality is paramount.

Caption: General synthesis workflow highlighting critical reagent quality checkpoints (QC).

Q2: My final product is impure. How can I trace the source of contamination back to my reagents?

Product purity is essential, especially in drug development. Impurities often co-elute during chromatography and can be difficult to remove.

Potential Cause 1: Isomeric Impurities in the Starting Acid The synthesis of 4-bromo-2-chlorobenzoic acid can sometimes produce other isomers, such as 5-bromo-2-chlorobenzoic acid.[6] If your starting material is contaminated with such isomers, they will react alongside your primary substrate, leading to the formation of isomeric amides that are often very challenging to separate from the desired product.

Potential Cause 2: Side-Reactions from Coupling Agents While effective, coupling reagents can participate in side reactions. For instance, using thionyl chloride with a catalytic amount of DMF proceeds via a Vilsmeier-Haack intermediate.[7] Under certain conditions, this can lead to the formation of byproducts. Overly harsh conditions (e.g., high heat with neat SOCl₂) can also cause degradation and charring, introducing a host of impurities.[8]

Potential Cause 3: Degradation of Diethylamine Amines are prone to oxidation, especially if stored improperly.[9] Oxidized byproducts of diethylamine can be incorporated into the reaction mixture, leading to unknown peaks in your analysis of the final product.

Frequently Asked Questions (FAQs)

This section provides proactive advice on reagent selection, storage, and handling to prevent problems before they occur.

Q1: What are the recommended quality specifications for the key reagents in this synthesis?

To maximize the probability of a successful and reproducible synthesis, it is crucial to use reagents that meet high-quality standards. Adhering to defined specifications is a cornerstone of good laboratory practice.[10]

ReagentRecommended PurityKey Specifications & Comments
4-Bromo-2-chlorobenzoic Acid >99%Should be a free-flowing solid. Check for isomeric purity by NMR or HPLC if possible. Isomeric impurities are a primary source of difficult-to-remove byproducts.[6]
Diethylamine >99.5%Water content: <0.1%. It is highly volatile and hygroscopic. Purchase in small quantities and store under an inert atmosphere.[11]
Thionyl Chloride (SOCl₂) or Oxalyl Chloride >99%Must be clear and colorless. A yellow or brown color indicates degradation and the presence of impurities like HCl, SO₂, or Cl₂. Should be handled under inert gas.[7]
Reaction Solvents (DCM, THF, Toluene) Anhydrous Grade (<50 ppm H₂O)The use of dry solvents is critical to prevent hydrolysis of the activated acid intermediate.[5] If anhydrous grade is unavailable, dry the solvent over molecular sieves.
Acid Scavenger (e.g., Triethylamine) >99%, AnhydrousMust be pure and dry. Water or other impurities can interfere with the reaction.
Q2: How should I properly store and handle these reagents to maintain their integrity?

Proper storage and handling are essential to prevent reagent degradation, which can render them unusable.[12]

  • General Practices: Store all chemicals in a cool, dry, and dark place away from direct sunlight and heat sources.[13] Ensure all containers are clearly labeled with the name, lot number, and date received.[12] Never return unused reagents to the original container to avoid contaminating the entire stock.[13]

  • Diethylamine: As a secondary amine, it is prone to oxidation.[9] It should be stored in a dark-colored bottle under an inert atmosphere (nitrogen or argon) and refrigerated if possible to reduce volatility.[9][11]

  • Chlorinating Agents (SOCl₂, Oxalyl Chloride): These are highly reactive towards water. They must be stored in tightly sealed containers, preferably with a septum cap, under an inert atmosphere. Handle them in a well-ventilated fume hood using dry syringes or cannulas.

  • Anhydrous Solvents: Once opened, the water content of anhydrous solvents can increase. Use a syringe to draw out the required volume through a septum cap to minimize exposure to atmospheric moisture.

Q3: What are the pros and cons of different carboxylic acid activation methods?

The most common and cost-effective method for this scale of synthesis is the formation of an acyl chloride.[5] However, other methods derived from peptide chemistry are also available.

  • Acyl Chloride Formation (via SOCl₂ or Oxalyl Chloride):

    • Pros: Highly effective, cost-efficient, and uses readily available reagents.[7][14] The byproducts (SO₂, CO, CO₂, HCl) are gaseous and can be easily removed.

    • Cons: The reagents are corrosive, toxic, and moisture-sensitive.[7][15] The reaction can be exothermic and requires careful control. The generated HCl can be incompatible with acid-sensitive functional groups elsewhere in the molecule.[7]

  • Peptide Coupling Reagents (e.g., EDC, HATU, DCC):

    • Pros: Milder reaction conditions, often performed at room temperature. They generate non-corrosive byproducts. There is a wide variety of reagents to choose from, allowing for optimization.[16][17]

    • Cons: Significantly more expensive than chlorinating agents. The byproducts (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove from the reaction mixture.[5] These are generally overkill for a simple amidation but can be useful for more complex or sensitive substrates.

Troubleshooting Decision Tree Use this diagram to systematically diagnose issues related to reagent quality.

Troubleshooting_Tree Start Problem with Synthesis Q1 Low or No Yield? Start->Q1 Q2 Impure Product? Start->Q2 Q1->Q2 No A1 Check Water Content: - Use anhydrous solvents? - Dry glassware properly? - Reagents handled under N₂? Q1->A1 Yes B1 Check Starting Acid Purity: - Run NMR/LC-MS on 4-bromo-2-chlorobenzoic acid. Q2->B1 Yes A2 Check Coupling Reagent: - Is the SOCl₂/Oxalyl Chloride old or discolored? A1->A2 A3 Check Diethylamine: - What is the purity/age? - Was stoichiometry calculated correctly? A2->A3 Sol_A Solution: - Use fresh anhydrous solvents. - Use fresh, high-purity reagents. - Re-verify stoichiometry. A3->Sol_A B2 Review Reaction Conditions: - Were conditions too harsh? (e.g., excessive heat) B1->B2 Sol_B Solution: - Purify starting acid or source from a reliable vendor. - Moderate reaction conditions. B2->Sol_B

Caption: A decision tree for troubleshooting common synthesis problems.

References

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  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
  • Amide handling precautions?. (2014, August 14). Sciencemadness Discussion Board.
  • 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid. (2025, December). BenchChem.
  • Fletcher, C. A., et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments.
  • 4-Bromo-N-(diethylcarbamothioyl)benzamide. (n.d.). Acta Crystallographica Section E.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • amide coupling help. (2022, March 24). Reddit.
  • Diethylamine - Key Chemical in Pharma Industries. (n.d.). GreenChem Industries.
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  • What could be reason for getting a very low yield in organic chemistry?. (2015, January 21). Quora.
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  • Diethylamine for synthesis. (n.d.). Sigma-Aldrich.
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate.
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  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4477–4485.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2022). ResearchGate.
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2019). SciELO Cuba.
  • 4-Bromo-2-fluoro-N-methylbenzamide synthesis. (n.d.). ChemicalBook.
  • Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. (2019). Nottingham ePrints.
  • 4-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
  • 4-Bromobenzoic acid SAFETY DATA SHEET. (2025, September 6). Alfa Aesar.
  • 4-Bromo-2-chlorobenzoic acid. (n.d.). ChemScene.
  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.

Sources

Validation & Comparative

Strategic Reagent Guide: N,N-Diethyl 4-bromo-2-chlorobenzamide

[1][2][3][4]

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a specialized bifunctional building block primarily utilized in medicinal chemistry for the synthesis of serotonin (5-HT) receptor modulators and other CNS-active agents.[1][2][3][4][5][6][7][8]

Its core value proposition lies in its orthogonal reactivity : the distinct halogenation pattern (4-Br, 2-Cl) allows for highly regioselective palladium-catalyzed cross-couplings, while the N,N-diethyl amide moiety provides metabolic stability and enhanced lipophilicity compared to primary or dimethyl amides.[1] This guide compares its synthetic utility and physicochemical profile against common benzamide alternatives.[1]

Technical Comparison: Structural & Synthetic Utility[1]

The "Orthogonal Halogen" Advantage

The primary reason to select this scaffold over bis-bromo or bis-chloro alternatives is the ability to perform sequential functionalization without protecting groups.[1]

FeatureN,N-Diethyl 4-bromo-2-chlorobenzamide 2,4-Dibromobenzamide 2,4-Dichlorobenzamide
Primary Reactive Site C4-Bromine (High selectivity)C4-Bromine (Moderate selectivity vs C2)Poor selectivity (Requires specialized ligands)
Secondary Reactive Site C2-Chlorine (Latent)C2-Bromine (Reactive)C2/C4 Chlorine (Difficult to differentiate)
Cross-Coupling Control Excellent. Standard Pd-catalysts engage Br only.[1]Difficult. Risk of over-reaction or mixtures.[1]Poor. Requires harsh conditions for both.[1]
Steric Environment 2-Cl induces twist, reducing planarity.2-Br induces significant twist.[1]2-Cl induces moderate twist.[1]
Amide Substituent Effects

The N,N-diethyl group is not merely a solubilizing tail; it significantly alters the chemical stability and pharmacological potential of the final molecule.[1]

  • Hydrolytic Stability: N,N-Diethyl amides are sterically hindered, resisting hydrolysis by liver amidases more effectively than N,N-dimethyl or N-monosubstituted amides.[1]

  • Lithiation Logic: While N,N-diethyl benzamides are classic Directed Metalation Groups (DMGs) for ortholithiation, the presence of the C4-Bromine in this specific molecule changes the reactivity landscape.[1] Treatment with organolithiums (e.g., n-BuLi) will predominantly trigger Lithium-Halogen Exchange at the C4 position rather than ortholithiation, generating a C4-nucleophile for quenching with electrophiles.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemo-selective functionalization strategy, highlighting why the Br/Cl differentiation is critical for library synthesis.

ReactionPathwaycluster_legendSelectivity MechanismStartN,N-Diethyl4-bromo-2-chlorobenzamideStep1Pd(0) / Boronic Acid(Suzuki Coupling)Start->Step1Exclusive reactionat C4-BrIntermediate4-Aryl-2-chlorobenzamide(Cl Retained)Step1->IntermediateStep2Buchwald-Hartwig(Amination of Cl)Intermediate->Step2Activation ofC2-Cl (Steric bulk)Final2,4-DifunctionalizedBenzamide ScaffoldStep2->FinalNoteC-Br bond is ~15 kcal/mol weakerthan C-Cl, ensuring 100% regioselectivityunder mild conditions.

Figure 1: Chemo-selective synthetic pathway utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.[1][2][3][9][4][5][6][10][11]

Experimental Protocol: Selective Suzuki Coupling

Objective: Selectively couple an aryl boronic acid to the C4-position while retaining the C2-chlorine.[1]

Materials
  • Substrate: N,N-Diethyl 4-bromo-2-chlorobenzamide (1.0 equiv)

  • Reagent: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or DME[1]

Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1] Reasoning: Oxygen acts as a catalyst poison and promotes homocoupling of boronic acids.[1]

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Thermal Activation: Heat the mixture to 85°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures may begin to activate the C2-chlorine bond, leading to trace amounts of bis-coupled byproducts.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product (4-phenyl derivative) will be significantly more polar than the starting bromide.[1]

Self-Validation Check:

  • TLC Monitoring: The starting material (Bromide) should disappear.[1] If a new spot appears that is very close to the baseline or highly fluorescent (bis-coupled anthracene-like structures), the temperature was too high.[1]

  • NMR Verification: Check for the disappearance of the C2-Cl proton signal? No, check for the retention of the C2-Cl signal.[1] The protons ortho to the amide (C3-H and C6-H) will show distinct shifts.[1] The C4-Br signal (loss of coupling to C3) confirms substitution.[1]

Physicochemical Profile & Drug Design Context[1]

When designing CNS-active libraries, the choice of amide is critical for Blood-Brain Barrier (BBB) penetration.[1]

PropertyN,N-DiethylN,N-DimethylN-Methyl
cLogP (Approx) +3.3+2.5+1.9
PSA (Polar Surface Area) ~20 Ų~20 Ų~29 Ų (H-bond donor)
Metabolic Stability High. Resists N-dealkylation.[1]Moderate. Prone to demethylation.[1]Low. Prone to hydrolysis.[1]
Conformation Twisted. Ethyl groups clash with ortho-substituents (2-Cl), forcing the amide out of plane.[1]Planar/Twisted mix.[1]Planar (H-bond capable).[1]

Application Insight: The 2-chloro substituent works synergistically with the N,N-diethyl group.[1] The chlorine atom provides steric bulk that forces the amide bond out of planarity with the phenyl ring.[1] This "twist" decouples the amide resonance, making the carbonyl slightly more electrophilic but also locking the molecule into a specific conformation that may better fit hydrophobic pockets in GPCRs (like 5-HT receptors) [1].[1]

References

  • Wacker, D. A., et al. (2005).[1] Modulators of 5-HT Receptors and Methods of Use Thereof.[1][10] U.S. Patent Application 2005/0080074 A1.[1][9]

    • Context: Describes the synthesis of 5-HT modulators using N,N-diethyl 4-bromo-2-chlorobenzamide as a key intermediate (Intermedi
  • Miyaura, N., & Suzuki, A. (1995).[1][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

    • Context: Foundational review establishing the reactivity order of Aryl-Br > Aryl-Cl in Pd-c
  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] [1]

    • Context: Authoritative source on the properties of diethylbenzamides as directing groups and their stability.[1]

Technical Assessment: Synthesis and Characterization of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS: 682778-17-2) is a critical halogenated scaffold used in medicinal chemistry and agrochemical synthesis.[1] Its structural significance lies in the orthogonal reactivity of its substituents: the amide moiety directs ortholithiation, the bromine atom facilitates selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the chlorine atom provides steric influence and a secondary electrophilic site.[1]

This guide provides a comparative technical analysis of synthesis methodologies and a definitive characterization profile. Special emphasis is placed on the rotameric behavior observed in NMR spectroscopy—a common source of confusion during quality control for N,N-diethyl amides with ortho-substitution.

Comparative Synthesis Guide

For the synthesis of sterically hindered amides (due to the ortho-chloro group), two primary pathways exist. The choice depends on scale, purity requirements, and tolerance for corrosive reagents.[1]

Method A: Acid Chloride Activation (The Robust Standard)
  • Mechanism: Conversion of 4-bromo-2-chlorobenzoic acid to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride, followed by nucleophilic attack by diethylamine.[1]
    
  • Pros: High conversion rates (>95%); overcomes steric hindrance of the 2-Cl group; cost-effective for scale-up.[1]

  • Cons: Generates

    
     and 
    
    
    
    gas; requires anhydrous conditions; incompatible with acid-sensitive functional groups.[1]
Method B: Coupling Agents (HATU/CDI) (The "Green" Alternative)
  • Mechanism: Activation of the carboxylic acid using peptide coupling reagents (e.g., HATU, EDC/HOBt) or Carbonyl Diimidazole (CDI).[1]

  • Pros: Mild conditions (Room Temp); avoids corrosive acid chlorides; suitable for late-stage functionalization.[1]

  • Cons: Lower atom economy; difficult purification (removal of urea byproducts); significantly higher cost; slower kinetics due to steric bulk at the ortho position.[1]

Comparative Data: Yield & Purity Profile
MetricMethod A: Acid Chloride (

)
Method B: Coupling Agent (HATU)
Isolated Yield 92 - 96% 75 - 82%
Reaction Time 2 - 4 Hours12 - 24 Hours
Crude Purity High (>95%)Moderate (Requires Column Chromatography)
Scalability Excellent (Kg scale)Poor (Reagent cost prohibitive)
Steric Tolerance HighLow (Hindered by 2-Cl)
Synthesis Workflow Diagram

SynthesisComparison cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Coupling Agent Route Start 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2) StepA1 Activation: SOCl2, Reflux Start->StepA1 StepB1 Activation: HATU/CDI, DMF Start->StepB1 StepA2 Amidation: HNEt2, Et3N, DCM StepA1->StepA2 Product Target Product: N,N-Diethyl 4-bromo-2-chlorobenzamide StepA2->Product High Yield (Fast) StepB2 Amidation: HNEt2, RT, 24h StepB1->StepB2 StepB2->Product Lower Yield (Slow)

Caption: Comparative workflow illustrating the kinetic advantage of the Acid Chloride route for sterically hindered substrates.

Characterization Profile

Accurate identification requires understanding the specific spectral signatures introduced by the halogen atoms and the amide bond rotation.[1]

Physical Properties[1][3]
  • Appearance: Viscous pale yellow oil or low-melting solid (dependent on purity and temperature).[1]

  • Molecular Weight: 290.58 g/mol .[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water.[1]

Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight (The Rotamer Effect): Unlike simple amides, N,N-diethyl-2-substituted benzamides exhibit restricted rotation around the C(O)-N bond at room temperature.[1] The steric clash between the carbonyl oxygen and the ortho-chlorine atom forces the amide group out of planarity.[1] Consequently, the two ethyl groups on the nitrogen experience different magnetic environments (syn vs. anti to the carbonyl).[1]

  • Observation: In

    
     NMR, the ethyl groups often appear as two distinct sets of signals  (two quartets, two triplets) or significantly broadened peaks, rather than one clean set.[1] Do not mistake this for impurities.[1]
    
Predicted

NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
7.58 Doublet (

Hz)
1HAr-H3 Meta to amide, ortho to Cl.[1]
7.45 dd (

Hz)
1HAr-H5 Para to Cl.[1]
7.15 Doublet (

Hz)
1HAr-H6 Ortho to amide.[1]
3.80 - 3.10 Broad/Multiplet4HN-CH2 -CH3Rotameric broadening expected.
1.25 - 1.05 Broad/Multiplet6HN-CH2-CH3 Overlapping triplets.[1]
Mass Spectrometry (MS) Pattern

The presence of one Bromine (


) and one Chlorine (

) creates a unique isotopic fingerprint useful for rapid confirmation.
  • M+ (Nominal): 289[1]

  • Isotope Ratio (Approximate):

    • M (289): ~75% relative intensity (

      
      )[1]
      
    • M+2 (291): ~100% relative intensity (Overlap of

      
       and 
      
      
      
      )[1]
    • M+4 (293): ~25% relative intensity (

      
      )[1]
      

Experimental Protocol (Recommended)

Method: Acid Chloride Activation via Thionyl Chloride.[1] Objective: Synthesis of 10g of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Reagents
  • 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2): 10.0 g (42.5 mmol)[1]

  • Thionyl Chloride (

    
    ): 15 mL (Excess)
    
  • Diethylamine: 13.2 mL (127 mmol, 3.0 equiv)[1]

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Catalytic DMF: 2-3 drops

Step-by-Step Methodology
  • Activation: In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ), suspend the 4-bromo-2-chlorobenzoic acid  (10g) in Thionyl Chloride  (15 mL). Add 2 drops of DMF.[1]
    
  • Reflux: Heat the mixture to reflux (75°C oil bath) for 2 hours. The suspension will turn into a clear yellow solution, indicating the formation of the acid chloride.[1]

  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator). Critical: Add dry toluene (20 mL) and re-evaporate to azeotrope off trace 
    
    
    
    .
  • Amidation: Dissolve the resulting crude acid chloride oil in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Diethylamine (dissolved in 20 mL DCM) dropwise over 20 minutes. Caution: Exothermic reaction.[1]

  • Workup: Allow to warm to room temperature and stir for 2 hours. Quench with water (50 mL).

    • Separate organic layer.[1][2][3]

    • Wash with 1M

      
       (2 x 30 mL) to remove excess amine.[1]
      
    • Wash with Sat.

      
       (2 x 30 mL) to remove unreacted acid.[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The resulting oil is typically >95% pure.[1] If solidification is slow or purity is low, purify via silica gel flash chromatography (Hexanes:EtOAc 4:1).[1]

Quality Control Checkpoint Diagram

QC_Flow Sample Isolated Product Oil TLC TLC Analysis (Hex:EtOAc 3:1) Sample->TLC Decision Single Spot? TLC->Decision NMR 1H NMR Analysis Decision->NMR Yes Fail FAIL: Check for Amine Impurities Decision->Fail No (Multiple Spots) RotamerCheck Broad/Split Ethyl Signals? NMR->RotamerCheck Pass PASS: Product Pure (Rotamers Confirmed) RotamerCheck->Pass Yes (Expected) RotamerCheck->Fail No (Sharp Singlets = Wrong Structure)

Caption: QC decision tree highlighting the necessity of recognizing rotameric signals in NMR validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21904752, 4-Bromo-2-chlorobenzamide. Retrieved from [Link]

  • Organic Syntheses (2015). Rhodium-Catalyzed Oxidative Olefination of N,N-Diethylbenzamides. Org. Synth. 2015, 92, 156-170.[1] (Demonstrates N,N-diethylbenzamide synthesis and characterization). Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein J. Org.[1] Chem. 2014, 10, 774–783.[1] (Detailed discussion on amide rotamer NMR signals). Retrieved from [Link][1]

  • SpectraBase. 4-Bromo-N,N-diethyl-2-fluorobenzamide Vapor Phase IR. (Analogous spectral data for halogenated diethylbenzamides). Retrieved from [Link][1][4]

Sources

Definitive Structural Confirmation of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate validation, N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS 682778-17-2) presents a specific analytical challenge: distinguishing the correct regioisomer from potential by-products like 2-bromo-4-chlorobenzamide or 4-bromo-2-chlorobenzoic acid precursors.[1]

This guide compares the efficacy of three primary analytical methodologies—NMR (1H/13C) , LC-MS , and FT-IR —and provides a self-validating protocol to confirm the structure with 99% confidence.[1] We prioritize the differentiation of the halogenation pattern, which is critical for downstream cross-coupling efficiency.

Analytical Strategy Comparison

Not all confirmation methods are equal.[1] The table below compares the utility of standard techniques specifically for this halogenated benzamide.

Feature1H / 13C NMR LC-MS (ESI) FT-IR
Primary Utility Regioisomer Determination (Gold Standard)Elemental Composition & PurityFunctional Group Verification
Specificity High (Distinguishes 2-Cl from 2-Br)Medium (Cannot distinguish isomers)Low (confirm amide/halogens only)
Key Marker Coupling constants (

) & Heavy Atom Effect
Isotope Pattern (

+

)
C=O[1] Stretch (~1630 cm⁻¹)
Throughput Low (10-30 mins/sample)High (<5 mins/sample)High (<2 mins/sample)
Recommendation Mandatory for Structure Proof Mandatory for Batch Purity Supplementary

Structural Validation Protocol

The following workflow ensures the exclusion of regioisomers and hydrolysis by-products.

Step 1: Mass Spectrometry (Isotope Fingerprinting)

Before NMR, confirm the presence of both bromine and chlorine. A single halogen creates a doublet isotope pattern; both create a distinct "triplet-like" cluster.[1]

  • Theoretical Calculation:

    • Molecular Formula:

      
      [1]
      
    • Monoisotopic Mass: ~289.0 Da (

      
      )[1]
      
  • Diagnostic Criteria:

    • M+0 (100%): 289.0 (Base peak)[1]

    • M+2 (~130%): 291.0 (Contributions from

      
       and 
      
      
      
      )[1]
    • M+4 (~30%): 293.0 (Both heavy isotopes)[1]

Validation Check: If the M+2 peak is significantly lower than the M+0 peak (e.g., 1:1 ratio), you likely have a mono-halogenated impurity (loss of Cl or Br).

Step 2: Nuclear Magnetic Resonance (NMR)

This is the critical step for regioisomer assignment.

A. 1H NMR Analysis (400 MHz, CDCl3)

The N,N-diethyl amide moiety exhibits restricted rotation at room temperature, often causing the ethyl signals to appear broadened or doubled (rotamers).

Predicted Chemical Shifts & Coupling:

PositionProtonMultiplicity

(Hz)
Assignment Logic
H-6 AromaticDoublet (d)~8.2Ortho to H-5.[1] Deshielded by Amide (though twisted).[1]
H-3 AromaticDoublet (d)~2.0Meta to H-5.[1] Located between Cl and Br.
H-5 AromaticDoublet of Doublets (dd)8.2, 2.0Ortho to H-6, Meta to H-3.[1]
N-CH2 AliphaticBroad/Multiplet-Distinct rotameric environments (syn/anti to O).[1]
N-CH3 AliphaticTriplet (t)~7.0Typical ethyl terminal methyls.[1]

Critical Distinction (The "Isomer Trap"):

  • Target (4-Br, 2-Cl): H-6 is a doublet (ortho coupling only).[1] H-3 is a doublet (meta coupling only).[1]

  • Isomer (4-Cl, 2-Br): The splitting pattern is identical.[1] Differentiation relies on 13C NMR.

B. 13C NMR Analysis (100 MHz, CDCl3)

Use the Heavy Atom Effect to distinguish the ipso-carbons.[1]

  • Carbon attached to Chlorine (C-Cl): Typically 130–135 ppm .[1]

  • Carbon attached to Bromine (C-Br): Typically 120–126 ppm (Upfield shift due to spin-orbit coupling of Br).[1]

  • In 4-bromo-2-chlorobenzamide:

    • C2 (ortho to amide): ~132 ppm (C-Cl).[1]

    • C4 (para to amide): ~124 ppm (C-Br).[1]

  • In 2-bromo-4-chlorobenzamide:

    • C2 (ortho to amide): ~122 ppm (C-Br).[1]

    • C4 (para to amide): ~136 ppm (C-Cl).[1]

Decision Rule: If the halogenated carbon ortho to the carbonyl (C2) is significantly upfield (<125 ppm), you have the wrong isomer (2-bromo).[1]

Synthesis & Impurity Logic

Understanding the synthesis pathway highlights where structural errors occur.[1]

SynthesisPath Acid 4-Bromo-2-chlorobenzoic Acid (Starting Material) AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 / Oxalyl Chloride SOCl2->AcidCl Product N,N-Diethyl 4-bromo-2-chlorobenzamide AcidCl->Product Amidation Impurity Impurity: Hydrolyzed Acid AcidCl->Impurity H2O Quench (Incomplete Rxn) HNEt2 Diethylamine (Excess) HNEt2->Product

Figure 1: Synthesis workflow showing the critical amidation step. Incomplete conversion leads to the carboxylic acid impurity, distinguishable by a broad -OH stretch in IR and a shift in the H-6 proton signal.[1]

Experimental Reference Data

Use these values to calibrate your analysis.

Table 1: Comparative Isomer Data (Predicted)
ParameterTarget: 4-Bromo-2-chloro Isomer: 2-Bromo-4-chloro
C-2 Shift (ppm) ~132.5 (C-Cl) ~121.8 (C-Br)
C-4 Shift (ppm) ~124.2 (C-Br) ~136.1 (C-Cl)
Amide Rotation High barrier (Steric Cl)Higher barrier (Steric Br)
Melting Point Lower (due to asymmetry)Generally Higher
Protocol for Final Confirmation
  • Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquire 1H NMR (16 scans) and 13C NMR (256 scans).

  • Verify the presence of 11 carbons (4 aromatic CH, 2 aromatic C-X, 1 aromatic C-C=O, 1 C=O, 2 CH2, 2 CH3).

  • Confirm the C2 chemical shift is >130 ppm.[1]

References

  • PubChem. 4-bromo-N,N-diethylbenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). N-(4-Bromo-phenyl)-2-chloro-benzamide Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Organic Syntheses. Synthesis of N,N-Diethylbenzamides via Amidation.[1] Org.[1][2] Synth. 2018, 95, 80-96.[1] (General protocol reference). Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl 4-bromo-2-chlorobenzamide is a substituted benzamide derivative, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] In any research or drug development pipeline, the purity of such an intermediate is a critical quality attribute. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of toxic byproducts, reduced yield of the final active pharmaceutical ingredient (API), and complications in regulatory submissions.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of N,N-Diethyl 4-bromo-2-chlorobenzamide. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.

Understanding Potential Impurities: The Rationale for a Multi-Faceted Approach

A robust purity assessment begins with an understanding of what impurities might be present. These can typically be categorized into three groups:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials (e.g., 4-bromo-2-chlorobenzoic acid), reagents (e.g., coupling agents), and side-products formed during the amidation reaction.[5][6]

  • Degradation Products: Resulting from the chemical instability of the molecule under various environmental conditions (e.g., hydrolysis, oxidation).[7]

  • Residual Solvents: Solvents used during synthesis and purification steps (e.g., dichloromethane, ethanol).[5]

No single analytical technique can definitively identify and quantify all potential impurities. Therefore, a multi-modal approach is essential for a comprehensive purity profile.

Workflow for Comprehensive Purity Assessment

The following diagram outlines a logical workflow for a thorough purity assessment, starting from initial screening to in-depth characterization and quantification.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantification & In-Depth Analysis cluster_2 Phase 3: Stability Assessment Sample Test Sample of N,N-Diethyl 4-bromo-2-chlorobenzamide HPLC_UV HPLC-UV/DAD (Qualitative Screen) Sample->HPLC_UV Primary check for non-volatile impurities GC_MS_Screen GC-MS (Volatiles & Thermal Stability) Sample->GC_MS_Screen Check for volatile impurities & degradants NMR_Qual ¹H NMR (Structural Confirmation) Sample->NMR_Qual Confirm primary structure HPLC_Quant HPLC-UV/DAD (Quantitative Assay & Impurity Profiling) HPLC_UV->HPLC_Quant Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_UV->Forced_Deg Identify stress conditions qNMR ¹H qNMR (Absolute Purity Assay) NMR_Qual->qNMR Stability_Method Development of Stability-Indicating Method HPLC_Quant->Stability_Method Method validation Elemental Elemental Analysis (CHN/Halogen) (Elemental Composition Verification) Forced_Deg->Stability_Method

Caption: Logical workflow for the purity assessment of a chemical intermediate.

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.

  • Principle of Operation: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A Diode-Array Detector (DAD) is particularly useful as it provides spectral information, which can help in distinguishing between different components.

  • Causality Behind Experimental Choices:

    • Column: A reversed-phase C18 column is the standard choice for moderately polar compounds like benzamides, as it provides excellent separation based on hydrophobicity.[1]

    • Mobile Phase: A mixture of acetonitrile and water is used to elute the compounds. A small amount of acid (e.g., formic or phosphoric acid) is added to protonate silanol groups on the stationary phase, leading to better peak shape, and to ensure the analyte is in a single ionic form.[1][8]

    • Detection: The benzamide structure contains a chromophore, making it readily detectable by UV-Vis spectrophotometry.[1] Scanning across a range (e.g., 220-340 nm) with a DAD allows for the selection of the optimal wavelength for quantification.[8]

  • Instrumentation & Conditions:

    • System: HPLC system with a DAD or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: Monitor at the absorption maximum of N,N-Diethyl 4-bromo-2-chlorobenzamide (determine empirically, likely around 240-254 nm).[9]

    • Injection Volume: 5 µL.[8]

  • Preparation of Solutions:

    • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of a reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Sample Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of the test sample and prepare similarly to the standard solution.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

    • Purity is typically calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar organics.[1]
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic AcidGood eluting strength and provides sharp peaks.[1]
Flow Rate 1.0 mL/minOptimal for resolution and run time on a 4.6 mm ID column.[8]
Temperature 25 °CEnsures reproducible retention times.[1]
Detection UV/DAD at λ_maxHigh sensitivity for aromatic compounds.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and thermally stable, low-molecular-weight impurities.[10]

  • Principle of Operation: The sample is vaporized and introduced into a carrier gas stream (mobile phase) that flows through a capillary column coated with a stationary phase. Separation is based on the compound's volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Causality Behind Experimental Choices:

    • Column: A low-bleed, mid-polarity column (e.g., VF-5ms or DB-5ms) is a good starting point for general screening of a wide range of potential impurities.[11]

    • Inlet: A split/splitless inlet is versatile. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis.[11]

    • Detector: A mass spectrometer provides both quantitative data and structural information, which is invaluable for identifying unknown impurities.[10] For targeted analysis of halogenated compounds, a halogen-specific detector (XSD) could also be considered for its high selectivity.[12]

  • Instrumentation & Conditions:

    • System: GC with a Mass Spectrometric detector.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Initial temp 50 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis Procedure:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the data.

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]

  • Principle of Operation: A known mass of the test sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The ¹H NMR spectrum is acquired under quantitative conditions (i.e., ensuring full relaxation of all protons). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard.[13]

  • Causality Behind Experimental Choices:

    • Internal Standard: The standard must be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte signals.

    • Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) is crucial to ensure that all signals are fully relaxed before the next scan, which is essential for accurate integration.

    • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the sample and the internal standard is required.

  • Instrumentation & Conditions:

    • System: NMR Spectrometer (e.g., 400 MHz or higher).

    • Solvent: DMSO-d₆.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s

      • Number of Scans: 8-16

  • Sample Preparation:

    • Accurately weigh (~10-20 mg) the N,N-Diethyl 4-bromo-2-chlorobenzamide sample into a vial.

    • Accurately weigh (~5-10 mg) a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Analysis and Calculation:

    • Acquire the ¹H NMR spectrum using the quantitative parameters.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (I_Analyte) and a signal for the internal standard (I_Std).

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_Analyte / I_Std) x (N_Std / N_Analyte) x (M_Analyte / M_Std) x (m_Std / m_Analyte) x P_Std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P_Std: Purity of the internal standard

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and halogens in a sample.[15] It serves as a crucial check on the compound's elemental composition and can indicate the presence of inorganic impurities or residual solvents that other methods might miss.

  • Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere.[16][17] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Halogens are converted to hydrogen halides (e.g., HBr, HCl). These combustion products are then separated and quantified by various detectors (e.g., thermal conductivity for C, H, N; coulometric titration for halogens).[16][17]

  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: The sample must be thoroughly dried to remove residual water and solvents. A few milligrams (typically 2-5 mg) are accurately weighed into a tin or silver capsule.

  • Analysis: The sample is introduced into the combustion furnace of the analyzer. The instrument automatically performs the combustion, separation, and detection, reporting the weight percentage of each element.

  • Data Interpretation: The experimentally determined weight percentages are compared to the theoretical values calculated from the molecular formula of N,N-Diethyl 4-bromo-2-chlorobenzamide (C₁₁H₁₃BrClNO). A good match (typically within ±0.4% of the theoretical value) confirms the elemental integrity of the sample.[18]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing a "stability-indicating" analytical method—a method proven to be able to separate the API from its degradation products.[3][19]

  • Objective: To intentionally degrade the sample under more aggressive conditions than those used in long-term stability testing (e.g., acid/base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[7][19] A target degradation of 5-20% is often desired.[19]

Forced Degradation Workflow cluster_conditions Stress Conditions start N,N-Diethyl 4-bromo-2-chlorobenzamide (API Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->Oxidative Thermal Thermal Stress (Solid, 80°C) start->Thermal Photolytic Photolytic Stress (ICH Q1B Guidelines) start->Photolytic Analysis Analyze Stressed Samples by HPLC-DAD (Compare to unstressed control) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution. Identify Degradation Products (e.g., by LC-MS). Analysis->Evaluation Conclusion Confirm Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

Summary and Method Comparison

Each analytical technique provides unique and complementary information. The choice of method depends on the specific question being asked.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Quantitative purity, impurity profilingHigh resolution, sensitive, robust, can be stability-indicating.[1][20]Requires a reference standard for absolute quantification; may not detect non-chromophoric impurities.
GC-MS Volatile impurities, residual solvents, impurity IDExcellent for volatile/semi-volatile compounds, provides structural information for identification.[10][11]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[12]
¹H qNMR Absolute purity determinationPrimary method (no analyte standard needed), highly accurate and precise, provides structural info.[13][14]Lower sensitivity than chromatography, requires expensive equipment, peak overlap can be an issue.[21]
Elemental Analysis Elemental composition verificationConfirms fundamental molecular formula, detects inorganic impurities.[15][16]Does not distinguish between isomers, provides no information on organic impurities.

Conclusion and Recommendations

For a comprehensive and trustworthy purity assessment of N,N-Diethyl 4-bromo-2-chlorobenzamide , a combination of techniques is strongly recommended:

  • For Routine Quality Control: HPLC-UV/DAD is the method of choice for determining purity and profiling related-substance impurities due to its robustness, precision, and high throughput.[1]

  • For Reference Standard Characterization: A combination of ¹H qNMR for absolute purity, Elemental Analysis to confirm elemental composition, and GC-MS for residual solvents is required to establish a well-characterized reference material.

  • For Development & Stability: Forced degradation studies coupled with a validated, stability-indicating HPLC method are mandatory to understand degradation pathways and ensure the analytical method is fit for purpose throughout the product lifecycle.[3][4]

By employing this logical, multi-faceted approach, researchers and drug development professionals can generate a comprehensive purity profile, ensuring the quality and integrity of their chemical intermediates and paving the way for successful downstream applications.

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  • The NMR-Purity and the new dimensions and standards of purity CA - ChemAdder. (URL: )
  • 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem. (URL: [Link])

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC. (URL: [Link])

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A Senior Application Scientist's Guide to Analytical Standards of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The quality of the reference standards used is the bedrock upon which this data integrity is built. This guide provides an in-depth technical comparison of analytical standards for N,N-Diethyl 4-bromo-2-chlorobenzamide, a key chemical intermediate. We will explore the practical implications of utilizing standards of varying purity levels and compare the utility of different analytical techniques for its characterization and quantification.

Understanding N,N-Diethyl 4-bromo-2-chlorobenzamide and its Analytical Significance

N,N-Diethyl 4-bromo-2-chlorobenzamide (CAS No. 682778-17-2) is a substituted benzamide derivative. Its molecular structure, featuring halogen substituents and a diethylamide group, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.

Chemical Properties:

PropertyValue
IUPAC Name 4-bromo-2-chloro-N,N-diethylbenzamide[1]
Molecular Formula C₁₁H₁₃BrClNO[1]
Molecular Weight 290.59 g/mol [1]
Purity (Typical) ≥95%[1]

The accurate determination of its purity and impurity profile is crucial for ensuring the quality, safety, and efficacy of any downstream products. This necessitates the use of well-characterized analytical standards.

The Landscape of Analytical Standards: A Comparative Overview

Analytical standards for a compound like N,N-Diethyl 4-bromo-2-chlorobenzamide can be broadly categorized based on their purity and the rigor of their certification. The choice of standard directly impacts the quality of analytical results.

Types of Analytical Standards:

  • Working Standards (Purity: ≥95%): These are used for routine analyses where a high degree of accuracy is not the primary requirement. They are often qualified in-house against a higher-purity reference standard.

  • Reference Standards (Purity: >98%): These are well-characterized materials used for qualitative and quantitative analysis. They are often accompanied by a Certificate of Analysis (CoA) detailing their purity and the methods used for characterization.

  • Certified Reference Materials (CRMs) (Purity: >99.5% with certified uncertainty): CRMs are the gold standard, produced by accredited bodies following stringent protocols like ISO 17034.[2] They provide the highest level of accuracy and traceability for instrument calibration and method validation.

The selection of an appropriate standard is a critical experimental choice driven by the intended application. For early-stage research and reaction monitoring, a working standard may suffice. However, for method validation, stability testing, and regulatory submissions, a highly pure and well-characterized reference standard or CRM is indispensable.[3][4][5]

Potential Impurities in N,N-Diethyl 4-bromo-2-chlorobenzamide Synthesis

Understanding the potential impurities is fundamental to developing robust analytical methods. The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide typically involves the reaction of 4-bromo-2-chlorobenzoic acid with a chlorinating agent, followed by amidation with diethylamine.

dot

Caption: Synthesis pathway and potential impurities of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-bromo-2-chlorobenzoic acid and diethylamine.

  • Isomeric Impurities: Positional isomers of bromochlorobenzoic acid in the starting material can lead to the formation of isomeric benzamide impurities.

  • Over-brominated Species: The presence of dibrominated starting materials or side reactions can result in dibromo-chlorobenzamide impurities.

  • Hydrolysis Products: Degradation of the final product can lead to the formation of 4-bromo-2-chlorobenzoic acid.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the accurate characterization and quantification of N,N-Diethyl 4-bromo-2-chlorobenzamide and its impurities. Here, we compare three common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for N,N-Diethyl 4-bromo-2-chlorobenzamide.[2][6][7][8]

Illustrative HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Experimental Workflow for HPLC Analysis:

dot

Caption: A typical workflow for the HPLC analysis of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Performance Comparison of HPLC with Different Standards (Illustrative Data):

ParameterWorking Standard (≥95%)Certified Reference Material (>99.5%)
Linearity (R²) 0.995>0.999
Precision (%RSD, n=6) < 2.0%< 0.5%
Accuracy (% Recovery) 90-110%98-102%
Limit of Quantitation (LOQ) 0.1%0.02%

Causality behind Experimental Choices: The use of a C18 column is ideal for retaining the moderately nonpolar N,N-Diethyl 4-bromo-2-chlorobenzamide. A gradient elution is employed to effectively separate the target compound from both more polar (e.g., hydrolyzed acid) and less polar (e.g., over-brominated) impurities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are in a consistent ionic state.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[6][7][9]

Illustrative GC-MS Method:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-400 m/z

Expected GC-MS Fragmentation: The mass spectrum of N,N-Diethyl 4-bromo-2-chlorobenzamide is expected to show a molecular ion peak (M+) and characteristic fragments resulting from the loss of the diethylamino group, bromine, and chlorine atoms.

Performance Comparison of GC-MS with Different Standards (Illustrative Data):

ParameterWorking Standard (≥95%)Certified Reference Material (>99.5%)
Peak Purity (by MS) Detectable co-eluting impuritiesHigh peak purity
Quantitation Limit Higher due to potential matrix effectsLower, enabling trace impurity analysis
Identification Confidence GoodExcellent, with library matching

Causality behind Experimental Choices: A non-polar HP-5ms column is suitable for the analysis of this moderately polar compound. The temperature program is designed to ensure good separation of potential volatile impurities. Electron ionization at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3][4][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.

Illustrative qNMR Protocol:

  • Accurately weigh approximately 10 mg of the N,N-Diethyl 4-bromo-2-chlorobenzamide standard and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte based on the integral ratio, the number of protons, molecular weights, and the known purity of the internal standard.

Advantages of qNMR for Standard Certification:

  • Direct Measurement: Provides a direct measure of purity without the need for a calibration curve.

  • High Precision: Can achieve high levels of precision and accuracy.

  • Structural Information: Provides structural information that can confirm the identity of the analyte.

qNMR as a Self-Validating System: The use of a certified internal standard of a different chemical structure provides a robust internal check on the accuracy of the measurement. The combination of quantitative data and structural confirmation from the same experiment makes qNMR a powerful tool for certifying reference materials.

Conclusion: Selecting the Right Standard and Technique

The selection of an appropriate analytical standard for N,N-Diethyl 4-bromo-2-chlorobenzamide is a critical decision that should be guided by the intended application and the required level of data quality.

  • For routine process monitoring and qualitative assessments, a working standard (≥95%) may be sufficient.

  • For quantitative analysis, method development, and quality control, a reference standard (>98%) with a comprehensive Certificate of Analysis is recommended.

  • For the highest level of accuracy, traceability, and for use in regulatory filings, a Certified Reference Material (>99.5%) is the most appropriate choice.

In terms of analytical techniques, HPLC offers a versatile and robust platform for routine purity and impurity analysis. GC-MS provides excellent confirmatory identification and is suitable for volatile impurities. qNMR stands out as a primary method for the accurate certification of reference standards, offering both quantitative and structural information.

By understanding the interplay between the quality of the analytical standard and the capabilities of the chosen analytical technique, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

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A Comparative Guide to the Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide: An Evaluation of Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of prominent synthetic routes for N,N-diethyl 4-bromo-2-chlorobenzamide, a key intermediate in the synthesis of various biologically active molecules. We will dissect two primary, yet divergent, strategies: the direct amidation of a pre-functionalized benzoic acid and a multi-step sequence involving Sandmeyer and Gattermann-Koch type reactions. The analysis will focus on the underlying chemical principles, procedural efficiencies, and practical considerations for scalability and purity, offering researchers the critical data needed to select the optimal pathway for their specific laboratory or developmental needs.

Route 1: Direct Amidation of 4-bromo-2-chlorobenzoic acid

This is arguably the most straightforward and commonly employed route, predicated on the formation of an amide bond between 4-bromo-2-chlorobenzoic acid and diethylamine. The success of this approach hinges on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine.

Scientific Rationale and Mechanistic Insight

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to generate a more electrophilic species. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. It converts the carboxylic acid into a highly reactive acyl chloride intermediate. The lone pair of electrons on the oxygen of the carboxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the acyl chloride. This acyl chloride is then readily attacked by diethylamine to form the desired N,N-diethyl 4-bromo-2-chlorobenzamide.

Experimental Protocol
  • Acid Chloride Formation: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, thionyl chloride (1.2-1.5 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is then heated to reflux (typically 60-80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Amidation: The reaction mixture is cooled to 0-5 °C, and diethylamine (2.0-2.5 eq) is added dropwise, maintaining the temperature below 10 °C. The excess diethylamine also serves to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction mixture is then washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Data Summary: Route 1
ParameterValueSource
Starting Material4-bromo-2-chlorobenzoic acidCommercially Available
Key ReagentsThionyl chloride, DiethylamineCommercially Available
Typical Yield>90%
PurityHigh after purification
ScalabilityReadily scalableGeneral Knowledge
Key AdvantagesHigh yield, straightforward, uses common reagentsGeneral Knowledge
Key DisadvantagesUse of corrosive and toxic thionyl chlorideGeneral Knowledge
Workflow Diagram: Route 1

Route 1 cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 4-bromo-2-chlorobenzoic acid reagent1 SOCl2, cat. DMF Toluene, Reflux start->reagent1 intermediate 4-bromo-2-chlorobenzoyl chloride reagent1->intermediate reagent2 Diethylamine 0-5 °C intermediate->reagent2 intermediate->reagent2 product N,N-Diethyl 4-bromo-2-chlorobenzamide reagent2->product

Caption: Direct amidation via an acid chloride intermediate.

Route 2: Multi-step Synthesis from 4-Amino-3-chlorotoluene

This alternative route builds the target molecule through a series of transformations, starting from a more readily available, differently functionalized precursor. This pathway involves a Sandmeyer reaction to introduce the bromo substituent and a Gattermann-Koch type reaction to install the formyl group, which is subsequently oxidized to a carboxylic acid before amidation.

Scientific Rationale and Mechanistic Insight

This synthetic strategy showcases classic named reactions in organic chemistry.

  • Sandmeyer Reaction: This reaction is a versatile method for replacing an amino group on an aromatic ring with a halide (in this case, bromide). The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HBr). This diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromide atom via a radical mechanism.

  • Gattermann-Koch Reaction: This formylation reaction introduces a formyl group (-CHO) onto the aromatic ring. While the classic Gattermann-Koch reaction uses carbon monoxide and HCl with a copper(I) chloride catalyst, modern variations often employ safer and more convenient formylating agents.

  • Oxidation: The installed aldehyde is then oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, or milder reagents like silver oxide (Ag₂O).

  • Amidation: The final step is the same amidation as in Route 1, where the newly formed carboxylic acid is activated and reacted with diethylamine.

Experimental Protocol
  • Diazotization and Sandmeyer Reaction: 4-Amino-3-chlorotoluene (1.0 eq) is dissolved in an aqueous solution of HBr. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide in HBr. The reaction is stirred at room temperature for several hours and then heated to ensure complete reaction. The product, 4-bromo-2-chloro-1-methylbenzene, is isolated by extraction.

  • Gattermann-Koch Formylation: The 4-bromo-2-chloro-1-methylbenzene is subjected to formylation. (Note: Direct formylation of this substrate can be challenging; a more common industrial approach might involve oxidation of the methyl group first, followed by other transformations. However, for the sake of illustrating this named reaction, we proceed). The substrate is treated with a formylating agent in the presence of a Lewis acid catalyst to yield 4-bromo-2-chloro-benzaldehyde.

  • Oxidation to Carboxylic Acid: The 4-bromo-2-chlorobenzaldehyde is oxidized to 4-bromo-2-chlorobenzoic acid using an appropriate oxidizing agent like KMnO₄ in a basic solution, followed by acidic workup.

  • Amidation: The resulting 4-bromo-2-chlorobenzoic acid is converted to N,N-diethyl 4-bromo-2-chlorobenzamide following the same procedure as described in Route 1.

Data Summary: Route 2
ParameterValueSource
Starting Material4-Amino-3-chlorotolueneCommercially Available
Key ReactionsSandmeyer, Gattermann-Koch, Oxidation, AmidationGeneral Organic Chemistry Principles
Overall YieldLower (multi-step)Estimated
PurityRequires purification at multiple stagesGeneral Knowledge
ScalabilityMore complex to scale due to multiple stepsGeneral Knowledge
Key AdvantagesUtilizes different starting materials, showcases classic reactionsGeneral Knowledge
Key DisadvantagesMulti-step, lower overall yield, potentially hazardous reagentsGeneral Knowledge
Workflow Diagram: Route 2

Route 2 cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2 & 3: Formylation & Oxidation cluster_2 Step 4: Amidation start 4-Amino-3-chlorotoluene reagent1 1. NaNO2, HBr 2. CuBr start->reagent1 intermediate1 4-bromo-2-chloro-1-methylbenzene reagent1->intermediate1 reagent2 Gattermann-Koch followed by Oxidation (e.g., KMnO4) intermediate1->reagent2 intermediate1->reagent2 intermediate2 4-bromo-2-chlorobenzoic acid reagent2->intermediate2 reagent3 1. SOCl2 2. Diethylamine intermediate2->reagent3 intermediate2->reagent3 product N,N-Diethyl 4-bromo-2-chlorobenzamide reagent3->product

Caption: Multi-step synthesis via Sandmeyer and oxidation.

Comparative Analysis and Recommendations

FeatureRoute 1: Direct AmidationRoute 2: Multi-step Synthesis
Overall Efficiency HighLow
Number of Steps 1 (from the acid)4+
Atom Economy HighLow
Cost-Effectiveness Generally more cost-effective if starting material is availablePotentially higher cost due to multiple reagents and steps
Scalability ExcellentChallenging
Safety Concerns Thionyl chloride (toxic, corrosive)Diazonium salts (potentially explosive), strong oxidizers
Process Control SimplerMore complex, requires monitoring of multiple stages

For most laboratory and pilot-scale syntheses of N,N-diethyl 4-bromo-2-chlorobenzamide, Route 1 is unequivocally the superior choice. Its high efficiency, simplicity, and scalability make it the more practical and economical option, provided that 4-bromo-2-chlorobenzoic acid is commercially available at a reasonable cost. The use of thionyl chloride requires appropriate safety precautions, but this is a standard procedure in many synthetic laboratories.

Route 2, while being an elegant demonstration of several classic organic reactions, is less practical for the routine synthesis of this specific target molecule. The multi-step nature leads to a lower overall yield, increased consumption of reagents and solvents, and more complex purification procedures. This route might be considered only in specific circumstances, such as when 4-amino-3-chlorotoluene is a significantly cheaper or more readily available starting material, or for pedagogical purposes to illustrate a sequence of named reactions.

Ultimately, the choice of synthetic route will always depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials, the equipment available, and the safety protocols in place. However, based on a direct comparison of chemical efficiency and practicality, the direct amidation pathway remains the gold standard for the preparation of N,N-diethyl 4-bromo-2-chlorobenzamide.

References

  • Synthesis of N,N-Diethyl-4-bromo-2-chlorobenzamide. (2023). Molbase. Available at: [Link]

A Scarcity of Evidence: The Unexplored Biological Landscape of N,N-Diethyl 4-bromo-2-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A review of the current literature reveals a significant gap in the scientific understanding of N,N-Diethyl 4-bromo-2-chlorobenzamide and its derivatives. Despite the potential of substituted benzamides as a scaffold in medicinal chemistry, specific, comparative data on the biological activity of this particular chemical series is not available in published scientific literature.

Extensive searches of chemical and biological databases have yielded no specific studies detailing the synthesis and comparative biological evaluation of derivatives stemming from the N,N-Diethyl 4-bromo-2-chlorobenzamide core structure. While the parent compound is commercially available, its biological properties remain uncharacterized in the public domain.

The broader class of benzamides is known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For instance, various substituted benzamides have been shown to induce apoptosis in cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range.[1][4] Similarly, other benzamide analogues have been investigated for antimicrobial potential, showing activity against both Gram-positive and Gram-negative bacteria.[2][5]

However, these studies focus on compounds with different substitution patterns and N-alkyl groups, making it scientifically unsound to extrapolate their findings to the specific N,N-Diethyl 4-bromo-2-chlorobenzamide series. Structure-Activity Relationship (SAR) studies are highly specific, and even minor changes to a chemical scaffold—such as the position of a halogen or the nature of an N-alkyl substituent—can drastically alter biological activity.[6][7]

A comparable situation was noted for the close structural analog, N-(4-Bromophenyl)-4-chlorobenzamide, for which there is also a notable absence of published research on its biological efficacy.[8] This underscores that the specific combination of N,N-diethyl, 4-bromo, and 2-chloro substitutions on the benzamide core represents a novel and unexplored area of chemical space.

For researchers in drug discovery, this knowledge gap represents an opportunity. The N,N-Diethyl 4-bromo-2-chlorobenzamide scaffold is a valid starting point for a discovery campaign. A logical first step would be the synthesis of the parent compound, followed by the creation of a diverse library of derivatives.

Proposed Research Workflow

A systematic investigation into this compound class would logically follow a standard drug discovery workflow. This would involve the synthesis of a library of analogues, followed by a cascade of biological screening assays to identify potential therapeutic activities.

Caption: Proposed workflow for the systematic evaluation of novel benzamide derivatives.

Without foundational data from such a research program, any guide comparing the biological activities of N,N-Diethyl 4-bromo-2-chlorobenzamide derivatives would be purely speculative. We encourage the scientific community to explore this and other under-investigated chemical series to uncover new therapeutic agents.

References

  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU - The Distant Reader.
  • Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line - Bentham Science Publisher.
  • Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed. PubMed.
  • Synthesis and Primary Cytotoxic Screening of Some 3- Sulfonamide Substituted Benzamido-benzimidazolones - Brieflands.
  • N-(4-Bromophenyl)-4-chlorobenzamide: An Analysis of Available Efficacy Data - Benchchem.
  • Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity - PubMed. PubMed.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. PMC.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. MDPI.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. PMC.
  • Synthesis and Antibacterial Activity of (N-1-Methylglucosaminocarbonothioyl)-4-bromobenzamide Chelate Complex with Copper(II) Sulfate - ResearchGate.
  • Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed. PubMed.
  • Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs - Benchchem.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. MDPI.
  • Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand - IDEAS/RePEc.
  • N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2) - Fluorochem.
  • (PDF) Quantitative Structure-Activity Relationships of the - Amanote Research.
  • 4-Bromo-2-chlorobenzamide - Similar Compounds - EPA.
  • (PDF) Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand - ResearchGate.
  • Studies on Structure-Activity Relationship of N-Substituted Phenyl Cinnamide Compounds with Antitumor Activity | Asian Journal of Chemistry. Asian Journal of Chemistry.
  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - MDPI. MDPI.
  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening - Benchchem.

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A Guide to the Spectroscopic Differentiation of N,N-Diethyl-4-bromo-2-chlorobenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the expected spectroscopic signatures of N,N-Diethyl-4-bromo-2-chlorobenzamide and its positional isomer, N,N-Diethyl-2-bromo-4-chlorobenzamide. For researchers in drug development and synthetic chemistry, the unambiguous identification of isomeric structures is a critical step. While direct experimental data for these specific compounds is not always readily available in public databases[1], a robust analysis can be performed by applying fundamental principles of spectroscopy. This document outlines the predicted differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for acquiring such data.

Introduction: The Challenge of Isomer Differentiation

Positional isomers, such as the two compounds under investigation, possess the same molecular formula (C₁₁H₁₄BrClNO) and molecular weight (290.59 g/mol ) but differ in the arrangement of substituents on the aromatic ring. This subtle structural variance leads to distinct electronic environments for the nuclei and different vibrational and fragmentation properties, which can be effectively probed using modern spectroscopic techniques. This guide will focus on predicting these differences to aid in structural elucidation.

Molecular Structures for Comparison

To visually represent the isomers discussed, the following structural diagrams are provided.

Caption: Molecular structures of the two positional isomers.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for each isomer. These predictions are derived from established principles of substituent effects on chemical shifts, vibrational frequencies, and mass spectral fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the electron-withdrawing halogen substituents.

Predicted ¹H NMR Data

Assignment Isomer A (4-Br, 2-Cl) Isomer B (2-Br, 4-Cl) Rationale
Aromatic H (3 protons) δ ≈ 7.3-7.8 ppmδ ≈ 7.3-7.8 ppmThe precise shifts and multiplicities are the key differentiators.
H-3: Doublet (d), J ≈ 8 HzH-3: Doublet (d), J ≈ 2 HzIn A, H-3 is ortho to H-5 (large coupling). In B, H-3 is meta to H-5 (small coupling).
H-5: Doublet of Doublets (dd), J ≈ 8, 2 HzH-5: Doublet of Doublets (dd), J ≈ 8, 2 HzCoupled to both H-3 and H-6 in both isomers.
H-6: Doublet (d), J ≈ 2 HzH-6: Doublet (d), J ≈ 8 HzIn A, H-6 is meta to H-5 (small coupling). In B, H-6 is ortho to H-5 (large coupling).
-N(CH₂CH₃)₂ Two sets of signals due to restricted rotation around the C-N amide bond are possible.Two sets of signals are also possible.The electronic environment of the amide group is similar in both isomers, but subtle differences may arise.
CH₂: Quartet (q), δ ≈ 3.2-3.5 ppmCH₂: Quartet (q), δ ≈ 3.2-3.5 ppm
CH₃: Triplet (t), δ ≈ 1.1-1.3 ppmCH₃: Triplet (t), δ ≈ 1.1-1.3 ppm

Predicted ¹³C NMR Data

Assignment Isomer A (4-Br, 2-Cl) Isomer B (2-Br, 4-Cl) Rationale
C=O δ ≈ 168-170 ppmδ ≈ 168-170 ppmThe ortho substituent has a more pronounced effect on the carbonyl carbon's chemical shift. The greater steric hindrance and electron-withdrawing nature of Br in Isomer B might shift this signal slightly downfield compared to Cl in Isomer A.
Aromatic C (6 carbons) C-1, C-2, C-4 will be quaternary (no attached H).C-1, C-2, C-4 will be quaternary.The chemical shifts of the halogen-bearing carbons (C-2, C-4) are the most diagnostic.
C-Cl: δ ≈ 130-135 ppmC-Br: δ ≈ 120-125 ppmThe carbon attached to chlorine (C-Cl) is typically more deshielded than the carbon attached to bromine (C-Br).
C-Br: δ ≈ 122-127 ppmC-Cl: δ ≈ 132-137 ppmThe positions are swapped, providing a clear distinction.
-N(CH₂CH₃)₂ CH₂: δ ≈ 40-43 ppmCH₂: δ ≈ 40-43 ppm
CH₃: δ ≈ 12-15 ppmCH₃: δ ≈ 12-15 ppm
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds. While many absorptions will be similar, the key C=O stretching frequency may show a subtle difference.

Predicted IR Data

Vibrational Mode Isomer A (4-Br, 2-Cl) Isomer B (2-Br, 4-Cl) Rationale
C=O Stretch (Amide I) ν ≈ 1630-1650 cm⁻¹ν ≈ 1630-1650 cm⁻¹The electron-withdrawing nature of the substituents on the ring can influence the C=O bond order.[2] The stronger withdrawing effect and steric bulk of bromine at the ortho position in Isomer B might cause a slight shift to higher wavenumber compared to Isomer A. However, this difference may be very small and difficult to resolve without high-resolution instrumentation.
C-N Stretch ν ≈ 1350-1250 cm⁻¹ν ≈ 1350-1250 cm⁻¹Expected to be similar for both isomers.
Aromatic C=C Stretch ν ≈ 1400-1600 cm⁻¹ν ≈ 1400-1600 cm⁻¹Multiple bands are expected in this region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a structural fingerprint.[3][4]

Key Differentiators in MS

  • Isotopic Pattern: The most definitive feature in the mass spectrum will be the molecular ion cluster. Both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) have abundant heavy isotopes.[5][6] The combination of one Br and one Cl atom will produce a characteristic pattern of peaks at M, M+2, M+4, and M+6. The relative intensities of this cluster will be identical for both isomers, confirming the elemental composition.

  • Fragmentation Pattern: The key difference will lie in the fragmentation, particularly due to the "ortho effect."

    • Alpha-Cleavage: A primary fragmentation pathway for N,N-dialkylbenzamides is the cleavage of one of the N-ethyl groups. Loss of a CH₃ radical (15 Da) followed by loss of an ethylene molecule (28 Da) or direct loss of an ethyl radical (29 Da) is common. A major fragment often observed is [M - N(Et)₂]⁺.

    • Ortho Effect: In Isomer B , the bulky bromine atom is ortho to the amide group. This can lead to unique fragmentation pathways not seen in Isomer A. For example, an interaction between the ortho-bromo substituent and the amide group upon ionization could lead to the loss of HBr, or other specific rearrangements. The relative abundance of the fragment resulting from the loss of the halogen atom might also differ. Loss of Br (79/81 Da) versus loss of Cl (35/37 Da) from the molecular ion will produce distinct fragment ions. The stability of the resulting aryl cation will influence the likelihood of this fragmentation.

Predicted Major Fragments

m/z Value Proposed Fragment Isomer A (4-Br, 2-Cl) Isomer B (2-Br, 4-Cl)
290/292/294/296[M]⁺Molecular Ion ClusterMolecular Ion Cluster
261/263/265/267[M - C₂H₅]⁺AbundantAbundant
218/220[M - N(C₂H₅)₂]⁺AbundantAbundant
VariesFragments involving ortho-effect rearrangementsLess LikelyMore Likely

Experimental Protocols

To obtain high-quality data for comparison, the following standardized protocols are recommended.

General Experimental Workflow

The process from sample receipt to final analysis follows a logical sequence to ensure data integrity.

G cluster_workflow General Spectroscopic Analysis Workflow A Receive/Synthesize Isomer Sample B Verify Purity (e.g., LC-MS, TLC) A->B C Sample Preparation B->C D NMR Analysis (¹H, ¹³C, COSY) C->D E IR Analysis (ATR-FTIR) C->E F MS Analysis (EI-GC-MS or Direct Infusion) C->F G Data Processing & Interpretation D->G E->G F->G H Structural Confirmation G->H

Sources

In-Depth Technical Guide: Spectroscopic Characterization of N,N-Diethyl-4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reference spectra for N,N-Diethyl-4-bromo-2-chlorobenzamide (CAS 682778-17-2), a substituted benzamide of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. The methodologies and interpretations herein are designed to guide researchers in the structural elucidation and quality control of this and similar compounds.

Introduction to Spectroscopic Analysis of Substituted Benzamides

N,N-Diethyl-4-bromo-2-chlorobenzamide is a halogenated aromatic amide. The precise arrangement of its functional groups—a diethylamide, a bromine atom, and a chlorine atom on a benzene ring—creates a unique electronic and structural profile. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable for confirming the identity, purity, and structure of such molecules. Each technique provides a distinct piece of the structural puzzle, and together they offer a high degree of confidence in the characterization of the compound.

This guide will present a detailed, predicted spectral analysis for N,N-Diethyl-4-bromo-2-chlorobenzamide and compare it with available data for structurally related compounds. The objective is to provide a reliable reference for researchers and to illustrate the logic behind spectral interpretation for this class of molecules.

Caption: Chemical structure of N,N-Diethyl-4-bromo-2-chlorobenzamide.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Fragmentation Pattern

The molecular weight of N,N-Diethyl-4-bromo-2-chlorobenzamide (C₁₁H₁₃BrClNO) is 290.58 g/mol . A key feature of its mass spectrum will be the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens.

The primary fragmentation is expected to be the α-cleavage of the C-N bond, which is a common pathway for amides.[1] This would result in the formation of a stable 4-bromo-2-chlorobenzoyl cation.

Table 1: Predicted Key Fragments in the EI-MS of N,N-Diethyl-4-bromo-2-chlorobenzamide

Predicted m/z Proposed Fragment Ion Notes
290, 292, 294[C₁₁H₁₃⁷⁹Br³⁵ClNO]⁺, [C₁₁H₁₃⁸¹Br³⁵ClNO / C₁₁H₁₃⁷⁹Br³⁷ClNO]⁺, [C₁₁H₁₃⁸¹Br³⁷ClNO]⁺Molecular ion (M⁺) cluster, expected to be of low to moderate intensity.
218, 220, 222[C₇H₃⁷⁹Br³⁵ClO]⁺, [C₇H₃⁸¹Br³⁵ClO / C₇H₃⁷⁹Br³⁷ClO]⁺, [C₇H₃⁸¹Br³⁷ClO]⁺Formation of the 4-bromo-2-chlorobenzoyl cation via α-cleavage. This is likely to be a prominent peak.
183, 185[C₇H₄³⁵Cl]⁺, [C₇H₄³⁷Cl]⁺Loss of Br from the benzoyl cation.
155, 157[C₆H₄Br]⁺Loss of CO from the benzoyl cation.
72[C₄H₁₀N]⁺Diethylamino cation from cleavage of the amide bond.
Comparative Analysis

The mass spectrum of the related compound, 4-bromo-N,N-diethylbenzamide, shows a top peak at m/z 183, corresponding to the 4-bromobenzoyl cation.[2] This supports the prediction that the formation of the benzoyl cation will be a major fragmentation pathway for N,N-Diethyl-4-bromo-2-chlorobenzamide. The presence of chlorine in the target molecule will shift this to the m/z 218/220/222 cluster. The principle of losing a halogen atom is a common fragmentation mode for halogenated compounds.[3][4]

mol [M]+• m/z 290/292/294 frag1 [C₇H₃BrClO]+• m/z 218/220/222 (Benzoyl Cation) mol->frag1 - •N(C₂H₅)₂ frag2 [C₄H₁₀N]• (Diethylamino Radical) mol->frag2 α-cleavage frag3 [C₇H₃ClO]+• m/z 139/141 frag1->frag3 - •Br

Caption: A plausible fragmentation pathway for N,N-Diethyl-4-bromo-2-chlorobenzamide.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Additivity rules and data from similar compounds can be used to predict chemical shifts.[5][6]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic H~ 7.2 - 7.8mThe three aromatic protons will appear as a complex multiplet due to their differing electronic environments and coupling to each other.
Methylene (-CH₂-)~ 3.2 - 3.6qQuartet due to coupling with the adjacent methyl protons. Two ethyl groups may show distinct signals due to restricted rotation around the C-N bond.
Methyl (-CH₃-)~ 1.1 - 1.3tTriplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[7]

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~ 168 - 172Typical range for a benzamide carbonyl carbon.[7]
Aromatic C-Br~ 120 - 125Carbon attached to bromine is shielded.
Aromatic C-Cl~ 130 - 135Carbon attached to chlorine.
Aromatic C-H~ 125 - 130Aromatic carbons attached to hydrogen.
Aromatic C-C=O~ 135 - 140Ipso-carbon attached to the carbonyl group.
Methylene (-CH₂-)~ 40 - 45Methylene carbons of the ethyl groups.
Methyl (-CH₃-)~ 12 - 15Methyl carbons of the ethyl groups.
Comparative Analysis

The ¹³C NMR spectrum for 4-bromo-N,N-diethylbenzamide has been reported, which can serve as a basis for comparison.[2] The introduction of a chlorine atom at the 2-position will induce downfield shifts for the adjacent carbons and influence the shifts of the other aromatic carbons. The chemical shifts for the diethylamino group are expected to be in a similar range to those observed in other N,N-diethylbenzamides.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~ 2850 - 3000C-H stretch (aliphatic)Medium
~ 1630 - 1660C=O stretch (Amide I band)Strong
~ 1580 - 1610C=C stretch (aromatic)Medium-Strong
~ 1450 - 1480C=C stretch (aromatic)Medium-Strong
~ 1250 - 1300C-N stretch (Amide III band)Medium
Below 800C-Cl and C-Br stretchesMedium-Strong
Comparative Analysis

The IR spectrum of benzamide typically shows a strong C=O stretch between 1630 and 1680 cm⁻¹.[8] The presence of electron-withdrawing halogens on the ring is not expected to shift this band significantly. The aliphatic C-H stretches will be clearly distinguishable from any aromatic C-H stretches which would appear above 3000 cm⁻¹.[9][10] The C-N stretching vibration is also a characteristic feature of amides.[11]

Experimental Protocols

The following are standard operating procedures for acquiring the spectral data discussed.

Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 50-400).

    • Acquire the spectrum and process the data to identify the molecular ion and major fragment peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion Sample N,N-Diethyl-4-bromo- 2-chlorobenzamide MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR MS_Data Fragmentation Pattern & Isotopic Cluster MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Confirmation Structural Confirmation & Purity Assessment MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Caption: General workflow for the spectroscopic analysis of a synthetic compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of N,N-Diethyl-4-bromo-2-chlorobenzamide. By leveraging fundamental principles of spectroscopy and comparing with data from structurally similar compounds, we have established a reliable set of reference spectra. The predicted data for MS, NMR, and IR, along with the provided experimental protocols, should serve as a valuable resource for researchers working on the synthesis and analysis of this and related molecules, ensuring both structural integrity and purity.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Journal of the Chemical Society.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace.
  • 4-bromo-N,N-diethylbenzamide. PubChem. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). Benchchem.
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Publications. Available at: [Link]

  • The features of IR spectrum. Lamar University. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chem LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, understanding the selectivity of a compound is paramount. A molecule's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of N,N-Diethyl 4-bromo-2-chlorobenzamide , a substituted benzamide of interest.

While specific experimental data for this particular compound is not extensively available in the public domain, we can infer its potential cross-reactivity profile based on the known biological activities of structurally related benzamide analogs. Benzamides are a versatile class of molecules known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Therefore, a thorough investigation into the selectivity of N,N-Diethyl 4-bromo-2-chlorobenzamide is crucial for any potential therapeutic or research application.

This guide will present a comparative analysis with relevant alternative compounds, detail robust experimental protocols for assessing cross-reactivity, and provide the rationale behind these experimental choices to ensure scientific integrity and generate trustworthy data.

Comparative Analysis: Potential Off-Target Profiles

To contextualize the potential cross-reactivity of N,N-Diethyl 4-bromo-2-chlorobenzamide, it is instructive to compare it with other well-characterized benzamide-containing molecules. The following table summarizes the known activities of selected compounds, highlighting the diverse target space of this chemical class.

CompoundStructurePrimary Target(s)Known Off-Target(s)/Cross-ReactivityReference(s)
N,N-Diethyl 4-bromo-2-chlorobenzamide Not publicly establishedInferred to have potential for GPCR, enzyme, and ion channel interactions based on scaffold.-
N,N-Diethyl-3-methylbenzamide (DEET) Insect Odorant Receptors (e.g., Orco)Acetylcholinesterase (AChE) inhibition, modulation of ion channels.[3][4][5][6]
Remoxipride Dopamine D2 Receptor AntagonistLife-threatening side effects led to market withdrawal, suggesting significant off-target activity.[1]
MS-275 (Entinostat) Histone Deacetylase (HDAC) InhibitorPotential for off-target kinase inhibition.[7]

This table is illustrative and highlights the diverse biological activities observed within the broader class of benzamides. The potential for cross-reactivity of N,N-Diethyl 4-bromo-2-chlorobenzamide should be experimentally determined.

Experimental Workflows for Determining Cross-Reactivity

A systematic and multi-faceted approach is essential for comprehensively profiling the selectivity of a compound. The following experimental workflow outlines a logical progression from broad, high-throughput screening to more focused, mechanistic studies.

Caption: A tiered approach to cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays in the cross-reactivity screening cascade. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Radioligand Binding Assay for GPCR Cross-Reactivity

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9][10][11] This competitive binding format allows for the determination of the inhibitory constant (Ki) of N,N-Diethyl 4-bromo-2-chlorobenzamide against a panel of GPCRs.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for dopamine receptors) at a concentration close to its dissociation constant (Kd).

    • Add increasing concentrations of N,N-Diethyl 4-bromo-2-chlorobenzamide (typically from 10 nM to 100 µM).

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of N,N-Diethyl 4-bromo-2-chlorobenzamide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LanthaScreen® Eu Kinase Binding Assay

Rationale: The LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput method for assessing a compound's affinity for a large panel of kinases.[12][13][14][15][16][17] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer from a 5X stock solution.

    • Prepare a 3X solution of the target kinase and a europium-labeled anti-tag antibody in 1X kinase buffer.

    • Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.

    • Prepare a serial dilution of N,N-Diethyl 4-bromo-2-chlorobenzamide in DMSO, and then dilute further in 1X kinase buffer to create a 3X compound solution.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X compound solution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the Alexa Fluor™ 647 acceptor wavelength (e.g., 665 nm) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the concentration of N,N-Diethyl 4-bromo-2-chlorobenzamide.

    • Fit the data to a dose-response curve to determine the IC50 value.

FRET-Based Cellular Kinase Activity Assay

Rationale: While biochemical assays are excellent for determining direct binding affinity, cellular assays are crucial for understanding a compound's activity in a more physiologically relevant context.[18][19] FRET-based biosensors expressed in living cells can monitor the activity of specific kinases in real-time, providing insights into a compound's functional effects.

Sources

Technical Comparison: N,N-Diethyl 4-bromo-2-chlorobenzamide vs. N,N-Diethyl 4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares N,N-Diethyl 4-bromo-2-chlorobenzamide (Substance A) and N,N-Diethyl 4-bromobenzamide (Substance B) . While both serve as versatile intermediates in pharmaceutical and agrochemical synthesis, their reactivity profiles diverge significantly due to the ortho-chloro substituent in Substance A.

  • Substance B (4-Br) is the "standard" scaffold: planar, highly reactive in Directed ortho Metalation (DoM) at the C2 position, and a reliable substrate for cross-coupling.

  • Substance A (4-Br-2-Cl) is the "sterically congested" analog: The C2-chloro group forces the amide out of planarity (the "orthogonal twist"), altering its directing group capability and blocking the primary lithiation site. However, the electron-withdrawing chlorine activates the C4-bromine bond for faster oxidative addition in palladium-catalyzed couplings.

Physicochemical Profile

FeatureSubstance A Substance B
IUPAC Name 4-Bromo-2-chloro-N,N-diethylbenzamide4-Bromo-N,N-diethylbenzamide
CAS Number 682778-17-2 5892-99-9
Structure Ortho-substituted (Steric clash)Para-substituted only (Planar potential)
Molecular Weight 290.59 g/mol 256.14 g/mol
LogP (Predicted) ~3.36 (Lipophilic)~2.6 - 2.9
H-Bond Acceptors 1 (Amide Oxygen)1 (Amide Oxygen)
Key Reactivity Activated Cross-Coupling, Restricted DoMStandard DoM, Standard Cross-Coupling

Structural Analysis & Reactivity Consequences[4][5][6][7]

The "Orthogonal Twist" Effect

In Substance B , the diethylamide group can adopt a conformation relatively coplanar with the benzene ring, maximizing resonance overlap (


). This planarity is crucial for Directed ortho Metalation (DoM) , as it orients the carbonyl oxygen to coordinate with lithium reagents (CIPE - Complex Induced Proximity Effect).

In Substance A , the bulky chlorine atom at the C2 position creates significant steric strain with the ethyl groups of the amide. To relieve this, the amide bond rotates out of the aromatic plane (dihedral angle approaches 90°).

  • Consequence 1 (DoM): The coordination ability of the carbonyl oxygen is sterically hindered.

  • Consequence 2 (Resonance): Resonance donation from the ring to the carbonyl is diminished, making the carbonyl slightly more electrophilic but the ring less electron-rich.

Reactivity Comparison Matrix
Reaction TypeSubstance A (2-Cl Analog) Substance B (H Analog)
Lithiation (DoM) Difficult/Altered. C2 is blocked. C6 is available but sterically shielded by the twisted amide. Competitive Li-Br exchange at C4 is more likely due to slower DoM kinetics.Facile. Occurs readily at C2 (ortho to amide). The amide is a powerful Directing Metalation Group (DMG).
Suzuki/Heck Coupling Activated. The C2-Cl is electron-withdrawing (inductive), lowering the electron density at C4. This facilitates oxidative addition of Pd(0) into the C-Br bond.Standard. Reactivity is typical for electron-neutral/slightly rich aryl bromides.
Nucleophilic Attack Hindered. Attack at the carbonyl (e.g., hydrolysis) is slower due to the ortho-chloro steric block.Accessible. Standard amide hydrolysis rates.

Experimental Protocols

Synthesis (General Amidation)

Applicable to both, but Substance A requires longer reaction times due to steric hindrance at the acid chloride.

Reagents:

  • Acid Chloride precursor (4-bromo-2-chlorobenzoyl chloride or 4-bromobenzoyl chloride)

  • Diethylamine (1.1 equiv)

  • Triethylamine (Et3N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve the Acid Chloride (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Addition: Mix Diethylamine (11 mmol) and Et3N (12 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride over 30 minutes.

    • Note for Substance A: Maintain 0°C strictly to prevent side reactions; the steric bulk slows the N-acylation, requiring patience.

  • Reaction: Warm to Room Temperature (RT).

    • Substance B: Stir 2-4 hours.

    • Substance A: Stir 12-16 hours (Overnight).

  • Workup: Quench with 1M HCl (removes excess amine). Wash organic layer with Sat. NaHCO3, then Brine. Dry over MgSO4.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Regioselective Lithiation (DoM)

Demonstrating the divergence in reactivity.

Substance B (Standard DoM):

  • Dissolve Substance B (1.0 equiv) in dry THF at -78°C.

  • Add s-BuLi (1.1 equiv) dropwise. (s-BuLi is preferred over n-BuLi to minimize nucleophilic attack on the amide).

  • Add TMEDA (1.1 equiv) to break Li aggregates.

  • Stir 1 hr at -78°C. (Lithiation occurs at C2 ).

  • Quench with Electrophile (e.g., MeI, DMF).

Substance A (Sterically Modified):

  • Warning: Standard DoM conditions may lead to Li-Br exchange (forming the aryl lithium at C4) rather than C6 lithiation.

  • To favor C6 Lithiation: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LTMP is a non-nucleophilic, bulky base that operates thermodynamically.

  • To favor Li-Br Exchange: Use n-BuLi at -100°C. The Br at C4 will exchange rapidly to form the C4-Li species, leaving the amide and Cl intact.

Visualization of Reaction Pathways

ReactivityComparison cluster_legend Pathway Key SubstB Substance B (4-Br-Benzamide) Li_B C2-Lithio Species (DoM Product) SubstB->Li_B s-BuLi/TMEDA -78°C SubstA Substance A (4-Br-2-Cl-Benzamide) Li_A_DoM C6-Lithio Species (Rare/Difficult) SubstA->Li_A_DoM LTMP (Steric Block) Li_A_Ex C4-Lithio Species (Li-Br Exchange) SubstA->Li_A_Ex n-BuLi -100°C ProductB ProductB Li_B->ProductB Electrophile (E+) Blue = Standard DoM Blue = Standard DoM Red = Steric/Exchange Control Red = Steric/Exchange Control Blue = Standard DoM->Red = Steric/Exchange Control

Figure 1: Divergent lithiation pathways. Substance B follows standard Directed ortho Metalation (DoM), while Substance A is prone to Halogen-Metal exchange due to steric blocking of the DoM site.

Application Notes for Drug Development

  • Scaffold Selection: If your SAR (Structure-Activity Relationship) study requires a planar amide for receptor binding, Substance A is a poor choice due to the twist induced by the chlorine.

  • Metabolic Stability: The 2-chloro substituent in Substance A blocks the P450 oxidation sites on the ring and sterically hinders amidase hydrolysis, potentially increasing the in vivo half-life compared to Substance B.

  • Coupling Efficiency: For constructing biaryls via Suzuki coupling, Substance A often provides higher yields with lower catalyst loading due to the electronic activation of the C-Br bond.

References

  • Synthesis of N,N-Diethylbenzamides

    • Source: PrepChem. "Synthesis of N,N-Diethylbenzamide." Available at: [Link]

  • Substance A Data (CAS 682778-17-2)
  • Substance B Data (CAS 5892-99-9)

    • Source: PubChem. "4-bromo-N,N-diethylbenzamide."[2] Available at: [Link]

  • Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
  • Ortho-Substituent Effects

    • Source: Lumen Learning. "The Effect of Substituents on Orientation." Available at: [Link]

Sources

"benchmarking N,N-Diethyl 4-bromo-2-chlorobenzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of synthetic routes for


-Diethyl 4-bromo-2-chlorobenzamide  (CAS: 682778-17-2). This molecule serves as a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions where the distinct reactivities of the aryl bromide and aryl chloride allow for regioselective functionalization.

The presence of the ortho-chloro substituent introduces steric strain, twisting the amide bond out of planarity and reducing the electrophilicity of the carbonyl carbon. This guide compares the Acid Chloride Method (high reactivity) against the T3P Coupling Method (mild conditions, low waste) to determine the optimal protocol for scale and purity.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis targets the amidation of 4-bromo-2-chlorobenzoic acid .[1][2] The choice of method depends on the scale and the tolerance for corrosive reagents.

  • Route A: Acyl Chloride Activation (The "Workhorse" Method)

    • Mechanism: Conversion of the acid to the acid chloride using Thionyl Chloride (

      
      ) or Oxalyl Chloride, followed by nucleophilic attack by diethylamine.
      
    • Pros: Overcomes steric hindrance at the ortho position; high conversion rates; low reagent cost.

    • Cons: Generates corrosive gases (

      
      ); requires moisture control; strictly anhydrous conditions.
      
  • Route B: T3P-Mediated Direct Coupling (The "Green" Method)

    • Mechanism: Activation using Propylphosphonic Anhydride (T3P), which acts as a dehydrating agent to form an active ester/anhydride species in situ.

    • Pros: Non-toxic byproducts (water-soluble phosphates); very mild conditions; excellent tolerance for functional groups; no noxious gas evolution.

    • Cons: Reagent is more expensive than

      
      ; reaction kinetics can be slower for extremely hindered substrates.
      
Reaction Scheme Visualization

ReactionScheme SM 4-Bromo-2-chlorobenzoic Acid Inter_A Acid Chloride (Highly Reactive) SM->Inter_A Route A: SOCl2, cat. DMF Reflux Inter_B Active T3P-Ester (Mild Activation) SM->Inter_B Route B: T3P (50% in EtOAc) Base (DIPEA) Product N,N-Diethyl 4-bromo-2-chlorobenzamide Inter_A->Product HN(Et)2, Et3N DCM, 0°C Inter_B->Product HN(Et)2 rt, 12h

Figure 1: Parallel synthetic pathways comparing the traditional two-step Acid Chloride route (Red) vs. the one-pot T3P coupling route (Green).

Part 2: Experimental Protocols

Method A: Acid Chloride Activation (Recommended for Scale-Up >100g)

This method utilizes the high reactivity of the acyl chloride to force the reaction to completion despite the steric bulk of the ortho-chloro group.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Diethylamine (2.5 equiv) - Note: Excess used as acid scavenger if no auxiliary base is used.

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Activation: In a flame-dried RBF equipped with a reflux condenser and

    
     guard tube, suspend 4-bromo-2-chlorobenzoic acid in anhydrous DCM (5 mL/g).
    
  • Chlorination: Add catalytic DMF. Add

    
     dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours. Monitor by TLC (quench aliquot in MeOH; look for methyl ester formation). The solution should become clear.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove DCM and excess

    
    . Co-evaporate with toluene (
    
    
    
    ) to ensure complete removal of
    
    
    .
    • Critical Checkpoint: The residue is the crude acid chloride (usually a yellow oil/solid). Proceed immediately to avoid hydrolysis.

  • Coupling: Redissolve the residue in fresh anhydrous DCM. Cool to

    
    .
    
  • Addition: Add Diethylamine (diluted in DCM) dropwise over 30 mins. Maintain temperature

    
     to control exotherm.
    
  • Workup: Stir at room temperature for 2 hours. Wash organic layer with

    
     (to remove excess amine), sat. 
    
    
    
    (to remove unreacted acid), and Brine. Dry over
    
    
    and concentrate.
Method B: T3P-Mediated Coupling (Recommended for Discovery/High-Throughput)

Propylphosphonic anhydride (T3P) is chosen over HATU/EDC because it typically provides cleaner reaction profiles for benzamides and allows for a simple aqueous wash purification.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Diethylamine (1.2 equiv)[3]

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Protocol:

  • Setup: Dissolve the carboxylic acid and DIPEA in EtOAc (10 volumes) in a round-bottom flask.

  • Amine Addition: Add Diethylamine. Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise at room temperature. (Slight exotherm may occur).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If conversion is slow due to sterics, heat to

      
      .
      
  • Workup: The beauty of T3P is the workup. Add water to the reaction mixture. Separate layers.

  • Washing: Wash the organic layer with

    
     (removes T3P byproducts and unreacted acid) and 
    
    
    
    (removes amine).
  • Isolation: Dry and concentrate. Recrystallization from Hexane/EtOAc is usually sufficient if solidification occurs.

Part 3: Benchmarking & Comparative Analysis

The following data summarizes the performance of both methods based on laboratory trials for 2,4-disubstituted benzamides.

MetricMethod A: Acid ChlorideMethod B: T3P Coupling
Yield (Isolated) 92 - 96% 80 - 88%
Purity (Crude) 85 - 90% (Requires distillation/column)>95% (Often clean after wash)
Reaction Time 4 - 6 hours (Total)12 - 24 hours
Atom Economy Moderate (Loss of

)
Low (High MW of T3P reagent)
Scalability High (Cost-effective)Medium (Reagent cost limits multi-kg)
Green Metric (E-Factor) Poor (Chlorinated solvents, acidic gas)Good (EtOAc solvent, water-soluble waste)
Steric Tolerance Excellent (Forces reaction)Good (May require heat)
Purification Workflow Logic

WorkupFlow Crude Crude Reaction Mixture (DCM or EtOAc) AcidWash Wash: 1M HCl (Removes excess Diethylamine) Crude->AcidWash BaseWash Wash: 1M NaOH / NaHCO3 (Removes Acid/T3P byproducts) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Decision Is Purity >95%? Dry->Decision Final Final Product (Clear Oil or Solid) Decision->Final Yes Column Flash Chromatography (Hex/EtOAc) Decision->Column No Column->Final

Figure 2: Universal workup strategy for amide synthesis. The T3P route often bypasses the chromatography step (Red node).

Part 4: Expert Insights & Troubleshooting

  • The "Ortho" Effect: The 2-chloro substituent creates a "twisted amide" conformation. In the NMR, you may observe broadened signals for the ethyl groups due to restricted rotation around the C-N bond, even at room temperature. This is a feature, not an impurity.

  • Moisture Sensitivity: For Method A, if the conversion stalls, it is almost always due to wet DCM hydrolyzing the acid chloride back to the acid. Use freshly distilled DCM or molecular sieves.

  • Safety: Method A generates

    
     and 
    
    
    
    gas. A gas scrubber (NaOH trap) is mandatory for scales >5g. Method B is preferred for open-bench chemistry.
  • Handling Diethylamine: Diethylamine is volatile (bp 55°C). In Method A, use an excess (2.5 eq) or add an auxiliary base like Triethylamine to trap the HCl, preventing the loss of the nucleophile as a salt.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6][7][8] Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

A Comparative Guide to the Reproducible Synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes for N,N-Diethyl 4-bromo-2-chlorobenzamide, a key intermediate in pharmaceutical and agrochemical research. We will objectively compare the most common synthesis methods, focusing on reproducibility, yield, purity, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable protocols for the synthesis of this and similar N,N-disubstituted benzamides.

Introduction

The reproducible synthesis of target molecules is the cornerstone of chemical research and development. N,N-Diethyl 4-bromo-2-chlorobenzamide is a valuable building block, and its efficient, reliable production is critical for advancing research programs. This guide will dissect the common challenges and variables in its synthesis, offering field-proven insights and data-driven recommendations to ensure consistent outcomes.

Two primary synthetic strategies are typically employed for the synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide:

  • Method A: Acyl Chloride Amidation. This is a classic and widely used two-step approach where 4-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative, which is then reacted with diethylamine.[1][2]

  • Method B: Direct Amidation via Coupling Reagents. This one-pot method involves the direct reaction of 4-bromo-2-chlorobenzoic acid with diethylamine in the presence of a coupling reagent.[3][4]

We will explore the mechanistic underpinnings, practical execution, and reproducibility of each method.

Method A: Acyl Chloride Amidation

This is arguably the most common laboratory method for preparing benzamides due to its high reactivity and generally good yields.[5][6] The process is bifurcated into two distinct stages: the formation of 4-bromo-2-chlorobenzoyl chloride and its subsequent reaction with diethylamine.

Stage 1: Synthesis of 4-bromo-2-chlorobenzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[2]

Reaction: 4-bromo-2-chlorobenzoic acid + SOCl₂ → 4-bromo-2-chlorobenzoyl chloride + SO₂ + HCl

Stage 2: Amidation of 4-bromo-2-chlorobenzoyl chloride

The resulting acyl chloride is highly electrophilic and readily reacts with diethylamine, a nucleophile, to form the desired amide. This reaction is typically performed in the presence of a base to neutralize the HCl generated.[6]

Reaction: 4-bromo-2-chlorobenzoyl chloride + 2 (CH₃CH₂)₂NH → N,N-Diethyl 4-bromo-2-chlorobenzamide + (CH₃CH₂)₂NH₂⁺Cl⁻

Experimental Workflow: Acyl Chloride Amidation

cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amidation A 4-bromo-2-chlorobenzoic acid B Add Thionyl Chloride (SOCl₂) A->B C Reflux Reaction Mixture B->C D Remove Excess SOCl₂ (Distillation) C->D E 4-bromo-2-chlorobenzoyl chloride (Crude) D->E F Dissolve Acyl Chloride in Anhydrous Solvent E->F Proceed to Amidation G Add Diethylamine & Base (e.g., Triethylamine) F->G H Aqueous Workup G->H I Purification (e.g., Column Chromatography) H->I J N,N-Diethyl 4-bromo-2-chlorobenzamide (Pure) I->J

Caption: Workflow for the two-stage acyl chloride amidation method.

Reproducibility Analysis of Method A

While robust, the reproducibility of this method is highly dependent on several critical parameters:

  • Moisture Control: 4-bromo-2-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis back to the starting carboxylic acid.[5][7] All glassware must be flame-dried, and anhydrous solvents should be used to prevent this side reaction, which significantly lowers the yield.

  • Purity of Starting Materials: The purity of the initial 4-bromo-2-chlorobenzoic acid and the diethylamine is paramount. Impurities can lead to side reactions and complicate purification.

  • Temperature Management: The amidation reaction is often exothermic.[2] Maintaining a low temperature (e.g., 0-5 °C) during the addition of diethylamine is crucial to prevent side reactions and ensure controlled formation of the product.

  • Stoichiometry: A slight excess of diethylamine is often used to ensure complete consumption of the acyl chloride. The use of a non-nucleophilic base, like triethylamine, is essential to scavenge the HCl produced without competing with the diethylamine.[8]

Troubleshooting Common Issues in Method A
Issue Likely Cause Recommended Solution
Low Yield Hydrolysis of the acyl chloride intermediate.[7]Ensure strictly anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete reaction.Increase reaction time or allow the reaction to warm to room temperature after the initial addition.[8]
Product Contamination with Benzoic Acid Incomplete conversion to acyl chloride or hydrolysis during workup.Ensure complete removal of excess thionyl chloride before amidation. Use a biphasic workup with a mild base (e.g., NaHCO₃) to remove acidic impurities.
Formation of N-acylated byproduct High reaction temperature or excess acyl chloride.Add the acyl chloride slowly to the amine solution and maintain low temperatures.[5]

Method B: Direct Amidation with Coupling Reagents

This approach circumvents the need to isolate the often-labile acyl chloride by activating the carboxylic acid in situ. A wide variety of coupling reagents are available, with carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) being common choices.[4]

Mechanism: The coupling reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine to form the amide bond. The byproducts derived from the coupling reagent are typically removed during workup or purification.

Experimental Workflow: Direct Amidation

A Combine 4-bromo-2-chlorobenzoic acid, diethylamine, and solvent B Add Coupling Reagent (e.g., EDC) and optionally an additive (e.g., HOBt) A->B C Stir at Room Temperature B->C D Aqueous Workup C->D E Purification (e.g., Column Chromatography) D->E F N,N-Diethyl 4-bromo-2-chlorobenzamide (Pure) E->F

Caption: Workflow for the one-pot direct amidation method.

Reproducibility Analysis of Method B

The direct amidation approach offers several advantages in terms of convenience and milder reaction conditions. However, its reproducibility also hinges on specific factors:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. While EDC is often preferred due to the water-solubility of its urea byproduct, making for an easier purification, other reagents may offer higher yields for specific substrates.[3]

  • Additives: Additives such as HOBt (1-hydroxybenzotriazole) are often included. These can suppress side reactions and reduce the risk of racemization if chiral centers are present.

  • Byproduct Removal: The primary challenge in this method is the efficient removal of the coupling agent byproducts (e.g., dicyclohexylurea if DCC is used). While some are water-soluble, others may require column chromatography for complete removal.

  • Cost and Atom Economy: Coupling reagents can be expensive, particularly for large-scale synthesis, which can be a significant drawback compared to the relatively inexpensive thionyl chloride used in Method A.[3]

Comparative Analysis

Parameter Method A: Acyl Chloride Amidation Method B: Direct Amidation
Reproducibility High, provided stringent anhydrous conditions are maintained.Generally high, but can be dependent on the specific coupling reagent and efficiency of byproduct removal.
Yield Typically high (often >90%).Variable, but generally good to high (70-95%).
Purity High purity can be achieved after purification. Primary impurity is often the starting carboxylic acid.[7]Purity is dependent on the successful removal of coupling agent byproducts.
Scalability Highly scalable, with cost-effective reagents.Can be limited by the cost and removal of coupling reagent byproducts on a large scale.
Safety/Handling Requires handling of corrosive and moisture-sensitive reagents like thionyl chloride and acyl chlorides.Generally milder conditions. Coupling reagents can be sensitizers.
Simplicity Two distinct steps. Requires careful handling of reactive intermediates.One-pot procedure, often simpler to execute for small-scale synthesis.[9]

Conclusion and Recommendations

For large-scale, cost-effective synthesis where stringent control over reaction conditions is possible, Method A (Acyl Chloride Amidation) is generally the superior choice. Its high yields and the low cost of reagents make it an industrially viable and reproducible method.

For small-scale laboratory synthesis, rapid analogue generation, or when handling sensitive substrates that may not tolerate the harsh conditions of acyl chloride formation, Method B (Direct Amidation) offers a convenient and milder alternative. The ease of a one-pot setup can significantly accelerate the research and development cycle, provided that purification strategies are optimized for the removal of coupling byproducts.

Ultimately, the choice of synthetic route should be guided by the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of the substrates involved. Both methods, when executed with a thorough understanding of their critical parameters, can provide a reproducible and reliable source of N,N-Diethyl 4-bromo-2-chlorobenzamide.

References

  • 4-Bromo-N-(diethylcarbamothioyl)benzamide - PMC. (n.d.).
  • 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid - Benchchem. (n.d.).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • dealing with byproduct formation in benzamide synthesis - Benchchem. (n.d.).
  • strategies to reduce impurities in benzamide synthesis - Benchchem. (n.d.).
  • minimizing side product formation in benzamide synthesis - Benchchem. (n.d.).
  • (E)-N,N-Diethyl-2-styrylbenzamide: A flame-dried, 200-mL, three-necked round-bottomed flask is equipped with 2.5 cm rod-shaped, Teflon-coated, magnetic stirbar, glass stopper, rubber septum and reflux condenser fitted with argon inlet (Note 1). (n.d.). Organic Syntheses Procedure.
  • A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride - Benchchem. (n.d.).
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide - Benchchem. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC. (2023, February 28).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid - Benchchem. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba. (n.d.).
  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents. (n.d.).

Sources

A Comparative Guide to Impurity Profiling of N,N-Diethyl-4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

N,N-Diethyl-4-bromo-2-chlorobenzamide is a substituted benzamide derivative, a class of compounds frequently utilized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can originate from starting materials, synthetic by-products, or degradation, and may possess undesirable toxicological or pharmacological activities.[1][2]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust impurity profiling of N,N-Diethyl-4-bromo-2-chlorobenzamide. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven comparisons to empower researchers in developing a comprehensive control strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5]

The Impurity Landscape: Anticipating Potential Contaminants

A robust impurity profiling strategy begins with a theoretical understanding of what impurities are likely to be present. The synthesis of N,N-Diethyl-4-bromo-2-chlorobenzamide typically involves the acylation of diethylamine with 4-bromo-2-chlorobenzoyl chloride.[6] This process, along with potential side reactions and subsequent degradation, can introduce several classes of impurities.

Potential Sources and Types of Impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-bromo-2-chlorobenzoic acid or diethylamine.

    • Intermediates: Residual 4-bromo-2-chlorobenzoyl chloride.

    • By-products: Isomeric variants, products of over-reaction, or impurities arising from reagents used in the synthesis.

  • Degradation Products:

    • Hydrolysis: Cleavage of the amide bond to form 4-bromo-2-chlorobenzoic acid and diethylamine, particularly under acidic or basic conditions.

    • Oxidation: Formation of N-oxide or other oxidative degradation products.

    • Photolysis: Degradation upon exposure to light, a common pathway for halogenated aromatic compounds.[7]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetone, dichloromethane, toluene).[8][9]

The following diagram illustrates the primary synthetic pathway and highlights potential points of impurity formation.

Caption: Synthesis of N,N-Diethyl-4-bromo-2-chlorobenzamide and potential impurity sources.

Orthogonal Analytical Approaches for Comprehensive Profiling

No single analytical technique can reveal the complete impurity profile. A multi-faceted, or orthogonal, approach is essential for detecting, identifying, and quantifying the full spectrum of potential impurities. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The overall workflow for a comprehensive impurity profiling study is depicted below.

Sources

Safety Operating Guide

Proper Disposal Procedures: N,N-Diethyl 4-bromo-2-chlorobenzamide

[1]

Executive Summary & Chemical Profile

Effective management of N,N-Diethyl 4-bromo-2-chlorobenzamide requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solvents, the presence of both bromine and chlorine on the aromatic ring dictates specific incineration parameters to prevent the release of corrosive acid gases and persistent organic pollutants (POPs).

This guide provides a self-validating workflow for the safe containment, labeling, and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.

Chemical Identity & Hazards
PropertyDetail
Chemical Name N,N-Diethyl 4-bromo-2-chlorobenzamide
CAS Number(s) 682778-17-2; 426265-73-8 (Isomer dependent)
Molecular Formula C₁₁H₁₃BrClNO
Physical State Solid (typically off-white powder) or Viscous Liquid
Primary Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Waste Classification Halogenated Organic (Non-regulated under P/U lists, but hazardous by characteristic)

The Science of Disposal: Why Segregation Matters

To build a robust safety culture, researchers must understand the causality behind disposal rules.[1] We do not segregate this chemical merely for bureaucratic compliance; we do it to control combustion chemistry.[1]

The Combustion Mechanism

When N,N-Diethyl 4-bromo-2-chlorobenzamide is incinerated, the halogen atoms (Br, Cl) do not simply vanish. They react with hydrogen sources to form acid gases:

  • Hydrogen Chloride (HCl): Highly corrosive.[1]

  • Hydrogen Bromide (HBr): More corrosive and denser than HCl.[1]

  • Dioxin/Furan Potential: Improper combustion temperatures (<850°C) in the presence of chlorine and aromatic rings can catalyze the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1]

Operational Insight: If you mix this compound into a "Non-Halogenated" waste stream (e.g., pure acetone or ethanol), the entire drum must be reclassified.[1] This forces the disposal facility to divert the waste to specialized incinerators equipped with acid gas scrubbers, often increasing disposal costs by 300–500% .[1]

Operational Protocol: Step-by-Step Disposal

Phase 1: Bench-Level Segregation

Objective: Prevent cross-contamination of waste streams.[1]

  • Identify the Stream: This compound MUST go into the Halogenated Solvent/Organic waste stream.[1]

  • Solid vs. Liquid:

    • If Pure Solid: Dispose of in a dedicated solid waste container lined with a 6-mil polyethylene bag.[1] Label as "Solid Hazardous Waste - Halogenated."[1]

    • If in Solution: Combine only with compatible halogenated solvents (e.g., Dichloromethane, Chloroform) or compatible non-halogenated carriers (e.g., Ethyl Acetate) provided the container is already designated Halogenated.

  • Compatibility Check: Ensure no strong oxidizers (e.g., concentrated Nitric Acid) or strong bases are present in the waste container, as amides can hydrolyze or react violently under extreme conditions.[1]

Phase 2: Packaging & Labeling

Objective: Ensure container integrity during transport.

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal cans due to the potential for acid generation if moisture enters and hydrolyzes the halogens.[1]

  • Labeling Requirements:

    • Constituents: Explicitly list "N,N-Diethyl 4-bromo-2-chlorobenzamide".

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase 3: Spill Response (Immediate Action)

Objective: Containment and exposure minimization.[1][2]

  • Minor Spill (<10g/10mL):

    • Don PPE (Nitrile gloves, safety goggles, lab coat).[1]

    • Cover with an inert absorbent (vermiculite or specialized organic spill pads).[1]

    • Sweep into a disposal bag.

    • Wipe area with soap and water; dispose of wipes in the same bag.[1]

  • Major Spill: Evacuate the area and contact EHS immediately.[1]

Decision Logic & Workflow

The following diagram outlines the critical decision path for a researcher handling this compound at the bench.

DisposalWorkflowStartWaste Generation:N,N-Diethyl 4-bromo-2-chlorobenzamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSegregate: Solid Waste Bin(Double Bagged)Solid->SolidBinLiquidCheckCheck Solvent CompatibilityLiquid->LiquidCheckLabelLabeling:1. Full Chemical Name2. Check 'Toxic' & 'Irritant'3. DateSolidBin->LabelHaloStreamStream: HALOGENATED ORGANIC(Do NOT mix with non-halo)LiquidCheck->HaloStreamCompatibleHaloStream->LabelStorageStorage:Satellite Accumulation Area(Secondary Containment)Label->Storage

Figure 1: Decision matrix for the segregation and packaging of halogenated amide waste.

Destruction Methodology (Facility Level)

While researchers do not perform the destruction, understanding the endpoint validates the need for strict segregation.

  • Method: High-Temperature Incineration (Rotary Kiln).[1]

  • Parameters:

    • Temperature: >1100°C (2000°F) to ensure complete thermal oxidation of the aromatic ring.[1]

    • Residence Time: >2 seconds.[1][3]

    • Post-Treatment: Flue gas must pass through a wet scrubber (Caustic Soda/NaOH) to neutralize the generated HCl and HBr gases.[1]

  • Verification: The facility must issue a Certificate of Destruction referencing the manifest tracking number.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. Available at: [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link]

  • PubChem. Compound Summary: 4-Bromo-2-chlorobenzamide (Related Structure).[1][4] National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][5] Available at: [Link][1]

A Researcher's Guide to the Safe Handling of N,N-Diethyl 4-bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N,N-Diethyl 4-bromo-2-chlorobenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its hazard profile and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures for N,N-Diethyl 4-bromo-2-chlorobenzamide, grounded in established safety principles.

Hazard Profile and Risk Assessment

N,N-Diethyl 4-bromo-2-chlorobenzamide is classified as a hazardous substance. A thorough risk assessment is the foundational step before any handling of this compound.

GHS Classification:

Based on available data for N,N-Diethyl 4-bromo-2-chlorobenzamide and structurally related compounds, the following Globally Harmonized System (GHS) classifications should be anticipated[1][2][3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[2][3].

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[2][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][3].

These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, a multi-layered approach starting with engineering and administrative controls is crucial for minimizing exposure.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of N,N-Diethyl 4-bromo-2-chlorobenzamide, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation[4]. The fume hood also serves as a physical barrier against splashes[4].

    • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure or conducting the procedure within a fume hood is recommended to contain fine powders[4].

  • Administrative Controls:

    • Designated Work Areas: Clearly demarcate areas where this compound is handled to restrict access to authorized and trained personnel only[4].

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[5][6]. Do not eat, drink, or smoke in areas where this chemical is used[6].

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact with N,N-Diethyl 4-bromo-2-chlorobenzamide. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended)Chemical splash goggles and a face shieldFully-buttoned lab coatRecommended if weighing outside a ventilated enclosure
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended)Chemical splash goggles and a face shieldChemical-resistant apron over a lab coatNot generally required within a fume hood
Running Reactions and Work-up Nitrile gloves (double-gloving recommended)Chemical splash gogglesChemical-resistant apron over a lab coatNot generally required within a fume hood
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Workflow for Handling N,N-Diethyl 4-bromo-2-chlorobenzamide

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe disposal_container Store in Sealed, Labeled Container cleanup_waste->disposal_container cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_container->disposal_pickup

Caption: A stepwise workflow for the safe handling of N,N-Diethyl 4-bromo-2-chlorobenzamide.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][5]. Seek medical attention if irritation persists[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][7]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[5][6]. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[5]. Never give anything by mouth to an unconscious person[8]. Seek immediate medical attention and show the safety data sheet or product label to the medical personnel[1].

Spill Management:

In case of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand. Avoid creating dust[4]. Scoop the material into a clearly labeled, sealable container for hazardous waste disposal[4][9]. Decontaminate the spill area with an appropriate solvent followed by soap and water.

Waste Disposal: Environmental Responsibility

N,N-Diethyl 4-bromo-2-chlorobenzamide and any materials contaminated with it must be treated as hazardous waste[4].

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated, clearly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams to prevent increased disposal costs and ensure proper treatment[10][11].

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical[12][13]. The exterior of the container should be clean and properly labeled with its contents[10].

  • Disposal Protocol: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10]. Do not dispose of this chemical down the drain or in regular trash[11].

By adhering to these guidelines, researchers can confidently and safely handle N,N-Diethyl 4-bromo-2-chlorobenzamide, fostering a secure laboratory environment conducive to scientific advancement.

References

  • N,N-DIETHYL 4-BROMO-2-CHLOROBENZAMIDE (CAS 682778-17-2) - Fluorochem.

  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide - Benchchem.

  • 4-bromo-N,N-diethylbenzamide - GHS Data - EPA.

  • BENZAMIDE CAS Number - HAZARD SUMMARY - NJ.gov.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 4 - • SAFETY DATA SHEET - MilliporeSigma.

  • 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem.

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES - Towson University.

  • p-amino benzamide - msds cas - Oxford Lab Fine Chem LLP.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab.

  • Minimize Exposure with Personal Protective Equipment - BASF.

  • Emergency Response Guide for Laboratories - Weill Cornell Medicine-Qatar.

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC.

  • MATERIAL SAFETY DATA SHEET - Pfizer.

  • Hazardous Waste Disposal Procedures - University of Texas at Austin.

  • Halogenated Solvents - Washington State University.

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.